1-Fluoro-4-isopropoxybenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-fluoro-4-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNOLDRFHJLOPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30612594 | |
| Record name | 1-Fluoro-4-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30612594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
459-06-3 | |
| Record name | 1-Fluoro-4-[(propan-2-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30612594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-Depth Technical Guide to 1-Fluoro-4-isopropoxybenzene: Properties, Synthesis, and Applications
Introduction
1-Fluoro-4-isopropoxybenzene is a fluorinated aromatic ether that has garnered significant interest in the fields of medicinal chemistry and materials science. The strategic incorporation of a fluorine atom and an isopropoxy group onto a benzene ring imparts unique physicochemical properties that make this compound a valuable building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of 1-Fluoro-4-isopropoxybenzene, detailing its core properties, a robust synthetic protocol, and its applications, particularly within the realm of drug discovery and development.
Physicochemical Properties
1-Fluoro-4-isopropoxybenzene, also known by synonyms such as 1-Fluoro-4-(1-methylethoxy)-benzene and Isopropyl(4-fluorophenyl) ether, is a distinct chemical entity with the following key identifiers and properties.[1][2]
| Property | Value |
| Molecular Formula | C₉H₁₁FO[1][2][3] |
| Molecular Weight | 154.18 g/mol [3] |
| CAS Number | 459-06-3[1][2][3] |
| IUPAC Name | 1-fluoro-4-propan-2-yloxybenzene[2] |
| Canonical SMILES | CC(C)OC1=CC=C(F)C=C1[2] |
| InChI Key | CQNOLDRFHJLOPA-UHFFFAOYSA-N[1][2] |
Synthesis of 1-Fluoro-4-isopropoxybenzene
The most prevalent and efficient method for the synthesis of 1-Fluoro-4-isopropoxybenzene is the Williamson ether synthesis.[3] This nucleophilic aromatic substitution reaction involves the deprotonation of 4-fluorophenol to form a phenoxide, which then acts as a nucleophile to attack an isopropyl halide, such as 2-bromopropane.
Principle of Williamson Ether Synthesis
The Williamson ether synthesis is a versatile and widely used method for preparing ethers. In this specific application, a base is used to deprotonate the hydroxyl group of 4-fluorophenol, creating a more nucleophilic phenoxide ion. This ion then undergoes an Sₙ2 reaction with an appropriate isopropyl electrophile to form the desired ether linkage.[3]
Experimental Protocol: Synthesis of 1-Fluoro-4-isopropoxybenzene
Materials:
-
4-fluorophenol
-
2-bromopropane
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorophenol (1.0 eq), potassium carbonate (1.5 eq), and acetone.
-
Addition of Alkylating Agent: While stirring the mixture, add 2-bromopropane (1.2 eq) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 1-Fluoro-4-isopropoxybenzene can be purified by vacuum distillation or column chromatography to obtain the final product.
Sources
An In-depth Technical Guide to the Physical Properties of 1-Fluoro-4-isopropoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Chemistry
1-Fluoro-4-isopropoxybenzene is a substituted aromatic ether that has garnered significant interest as a versatile building block in organic synthesis. Its unique molecular architecture, featuring a fluorine atom and an isopropoxy group positioned para to each other on a benzene ring, imparts a distinct set of physicochemical properties. These characteristics are of particular relevance to professionals in drug discovery and materials science. The strategic incorporation of fluorine into molecules is a well-established method for modulating properties such as metabolic stability, lipophilicity, and binding affinity, making fluorinated synthons like this one highly valuable.[1][2][3] This guide provides a comprehensive overview of the core physical properties of 1-Fluoro-4-isopropoxybenzene, offering field-proven insights into its characterization, synthesis, and handling.
Core Physicochemical and Molecular Properties
The fundamental physical and molecular characteristics of 1-Fluoro-4-isopropoxybenzene are summarized below. These data points are critical for experimental design, reaction monitoring, and purification.
| Property | Value | Source(s) |
| CAS Number | 459-06-3 | [4][5] |
| Molecular Formula | C₉H₁₁FO | [4][5] |
| Molecular Weight | 154.18 g/mol | [4] |
| IUPAC Name | 1-fluoro-4-(propan-2-yloxy)benzene | [5] |
| Synonyms | Isopropyl(4-fluorophenyl) ether, 4-Isopropoxyfluorobenzene | [4] |
| Boiling Point | 94 °C (at 4 Torr) | |
| Density | 1.034 g/cm³ |
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to be highly characteristic. The aromatic region should display two distinct signals corresponding to the two sets of equivalent aromatic protons, appearing as complex multiplets due to both H-H and H-F coupling. The isopropoxy group will present as a septet for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃).
-
¹³C NMR: The carbon spectrum will show distinct signals for the aromatic carbons, with their chemical shifts influenced by the electron-donating isopropoxy group and the electron-withdrawing fluorine atom. The C-F bond will result in a large one-bond coupling constant (¹JC-F) for the carbon directly attached to the fluorine. The isopropoxy group will show two signals for its methine and methyl carbons.
-
¹⁹F NMR: The fluorine NMR will show a single resonance, as there is only one fluorine atom in the molecule.
Table of Predicted NMR Data:
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Key Feature |
| ¹H | ~6.8-7.1 | Multiplet | Aromatic Protons (AA'BB' system) |
| ¹H | ~4.4-4.6 | Septet | Isopropoxy -CH |
| ¹H | ~1.3 | Doublet | Isopropoxy -CH₃ |
| ¹³C | ~155-159 (d) | Doublet | C-F (Large ¹JC-F) |
| ¹³C | ~152-154 | Singlet | C-O |
| ¹³C | ~115-117 (d) | Doublet | Aromatic CH ortho to F (²JC-F) |
| ¹³C | ~119-121 (d) | Doublet | Aromatic CH ortho to O (³JC-F) |
| ¹³C | ~70-72 | Singlet | Isopropoxy -CH |
| ¹³C | ~22 | Singlet | Isopropoxy -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying the key functional groups within the molecule. The spectrum is dominated by absorptions corresponding to the aromatic ring and the ether linkage.
Table of Characteristic IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H Stretch | Aromatic |
| ~2980-2850 | C-H Stretch | Aliphatic (Isopropoxy) |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring |
| ~1250-1200 | C-F Stretch | Aryl-Fluoride |
| ~1240-1220 | C-O-C Stretch | Aryl-Alkyl Ether (Asymmetric) |
| ~1050-1010 | C-O-C Stretch | Aryl-Alkyl Ether (Symmetric) |
Mass Spectrometry (MS)
Electron impact mass spectrometry (EI-MS) would reveal a molecular ion peak (M⁺) at m/z = 154. The fragmentation pattern would likely involve the loss of the isopropyl group or propene, leading to significant fragment ions.
Predicted Mass Spectrum Fragmentation:
-
m/z = 154: Molecular ion [C₉H₁₁FO]⁺
-
m/z = 112: Loss of propene (C₃H₆) from the molecular ion, resulting in the 4-fluorophenol radical cation.
-
m/z = 111: Loss of an isopropyl radical (•C₃H₇) from the molecular ion.
Synthesis, Reactivity, and Safe Handling
Established Synthetic Route: Williamson Ether Synthesis
The most common and reliable method for preparing 1-Fluoro-4-isopropoxybenzene is the Williamson ether synthesis.[6] This Sₙ2 reaction involves the deprotonation of 4-fluorophenol to form a more nucleophilic phenoxide, which then displaces a halide from an isopropyl electrophile, such as 2-bromopropane or 2-iodopropane.
Causality Behind Experimental Choices:
-
Base: A moderately strong base like potassium carbonate (K₂CO₃) is typically used. It is strong enough to deprotonate the phenol (pKa ≈ 9.9) to a significant extent but is not so harsh as to promote side reactions.
-
Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is ideal. These solvents effectively solvate the cation of the base (e.g., K⁺) while leaving the phenoxide anion relatively "naked" and highly nucleophilic, thus accelerating the Sₙ2 reaction.
-
Temperature: The reaction is typically heated to between 60-80 °C. This provides sufficient thermal energy to overcome the activation barrier without promoting the competing E2 elimination of the isopropyl halide to form propene.
Caption: Williamson Ether Synthesis Workflow.
Detailed Experimental Protocol
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluorophenol (1.0 eq), potassium carbonate (1.5 eq), and DMF (5-10 mL per gram of phenol).
-
Addition: Add 2-bromopropane (1.2 eq) to the stirring mixture.
-
Reaction: Heat the reaction mixture to 70 °C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Reactivity Profile
The reactivity of the aromatic ring is governed by the interplay of the two substituents.
-
Isopropoxy Group: An activating, ortho-, para-directing group due to its strong +R (resonance) effect.
-
Fluorine Atom: A deactivating group due to its strong -I (inductive) effect, but it is also ortho-, para-directing because of a competing +R effect.
The net result is that the ring is activated towards electrophilic aromatic substitution, with incoming electrophiles preferentially adding to the positions ortho to the strongly activating isopropoxy group.
Caption: Structure-Reactivity Relationship.
Safety and Handling
Based on supplier safety data, 1-Fluoro-4-isopropoxybenzene is classified as harmful.[5]
-
GHS Classification: GHS07 (Harmful/Irritant).[5]
-
Hazard Statements: H302 - Harmful if swallowed.[5]
-
Precautions: Standard laboratory precautions should be taken. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[7][8] Avoid contact with skin and eyes and prevent inhalation of vapors.[8]
Conclusion
1-Fluoro-4-isopropoxybenzene is a key synthetic intermediate whose physical properties are dictated by its unique substitution pattern. A thorough understanding of its spectroscopic signature, established synthetic protocols, and reactivity is essential for its effective application. The data and methodologies presented in this guide serve as a foundational resource for researchers leveraging this compound in the development of novel pharmaceuticals and advanced materials.
References
-
Ressner, E. (2023). What is the synthesis of 1-fluoro-3-propylbenzene from benzene? Quora. Retrieved January 22, 2026, from [Link]
-
Acros Organics. (n.d.). 1-Ethyl-4-fluorobenzene Safety Data Sheet. Retrieved January 22, 2026, from [Link]
-
Bronson, T. (2020). Williamson Ether Synthesis. YouTube. Retrieved January 22, 2026, from [Link]
-
Meanwell, N. A. (2017). Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. Retrieved January 22, 2026, from [Link]
-
SK. (2014). Williamson Ether Synthesis. Chem-Station Int. Ed. Retrieved January 22, 2026, from [Link]
- Singh, S., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 33.
-
NIST. (n.d.). Benzene, 1-fluoro-4-nitro-. NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]
- Patel, M., et al. (2012). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of ChemTech Research, 4(1), 11-18.
-
Jiang, X., et al. (2024). Process development and research on the synthesis of p-fluoronitrobenzene by halogen exchange fluorination. Research Square. Retrieved January 22, 2026, from [Link]
- Al-Zoubi, W. (2023). Fluorine in drug discovery: Role, design and case studies. World Journal of Advanced Research and Reviews, 20(1), 1039-1051.
- Google Patents. (1987). US4642398A - Preparation of fluoronitrobenzene compounds in dispersion of potassium fluoride.
-
NIST. (n.d.). Benzene, 1-fluoro-4-methyl-. NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]
-
NIST. (n.d.). Benzene, 1-fluoro-4-methoxy-. NIST Chemistry WebBook. Retrieved January 22, 2026, from [Link]
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- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. 1-Fluoro-4-isopropoxybenzene | CymitQuimica [cymitquimica.com]
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An In-Depth Technical Guide to the Spectral Analysis of 1-Fluoro-4-isopropoxybenzene
Prepared by: Gemini, Senior Application Scientist
Introduction
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Core Principle: ¹H NMR spectroscopy provides information on the chemical environment, connectivity, and number of different types of protons in a molecule. Chemical shift (δ) indicates the electronic environment, integration reveals the proton count, and spin-spin splitting (multiplicity) elucidates neighboring protons.
Expected ¹H NMR Spectrum
The structure of 1-fluoro-4-isopropoxybenzene suggests three distinct proton environments, which would result in three unique signals in the ¹H NMR spectrum.
| Signal Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -CH(CH₃ )₂ | ~ 1.3 | Doublet | ~ 6.0 | 6H |
| -CH (CH₃)₂ | ~ 4.5 | Septet | ~ 6.0 | 1H |
| Aromatic Protons | ~ 6.8 - 7.1 | Multiplet (AA'BB' system) | N/A | 4H |
Detailed Interpretation
-
Isopropyl Group Protons: The six methyl protons (-CH(CH₃ )₂) are equivalent and are expected to appear as a doublet around 1.3 ppm. This splitting arises from coupling to the single methine proton (-CH (CH₃)₂). Conversely, the methine proton is split by the six equivalent methyl protons, resulting in a septet (a seven-line pattern) centered around 4.5 ppm. The downfield shift of the methine proton is a direct consequence of the deshielding effect from the adjacent oxygen atom.
-
Aromatic Protons: The four protons on the benzene ring constitute a complex spin system. The protons ortho to the isopropoxy group are chemically different from those ortho to the fluorine atom. Due to the similar electronic nature of the -F and -O-isopropyl substituents, the chemical shifts of these protons are expected to be close, resulting in a complex multiplet in the aromatic region (~6.8-7.1 ppm). This pattern is often referred to as a second-order or AA'BB' system, where the protons ortho to fluorine are coupled to the protons ortho to the isopropoxy group, and also exhibit coupling to the ¹⁹F nucleus. For comparison, the aromatic protons in the related compound 1-fluoro-4-iodobenzene appear as two distinct multiplets at approximately 6.8 ppm and 7.6 ppm, demonstrating the influence of different substituents on the aromatic signals[2].
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Core Principle: ¹³C NMR spectroscopy details the carbon framework of a molecule. In a proton-decoupled spectrum, each unique carbon atom typically appears as a single line. The chemical shift is highly sensitive to the carbon's electronic environment, and the presence of fluorine can introduce characteristic C-F coupling.
Expected ¹³C NMR Spectrum
The molecule has six unique carbon environments, leading to six distinct signals in the proton-decoupled ¹³C NMR spectrum.
| Signal Assignment | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling |
| -CH(C H₃)₂ | ~ 22 | No |
| -C H(CH₃)₂ | ~ 71 | No |
| C -O (Aromatic C1) | ~ 154 | Small (³JCF) |
| C -H (ortho to -OPr) | ~ 117 | Small (²JCF) |
| C -H (ortho to -F) | ~ 116 | Small (³JCF) |
| C -F (Aromatic C4) | ~ 158 | Large (¹JCF > 200 Hz) |
Detailed Interpretation
-
Aliphatic Carbons: The methyl carbons (-CH(C H₃)₂) are expected at approximately 22 ppm. The methine carbon (-C H(CH₃)₂), being directly attached to oxygen, is significantly deshielded and predicted to appear around 71 ppm.
-
Aromatic Carbons & C-F Coupling: The four aromatic carbons will show distinct signals influenced by the substituents.
-
The carbon directly bonded to fluorine (C -F) will exhibit the most dramatic effect: a large one-bond coupling constant (¹JCF) typically exceeding 200 Hz, splitting the signal into a doublet. Its chemical shift is expected to be far downfield, around 158 ppm.
-
The other aromatic carbons will also show smaller couplings to fluorine over two bonds (²JCF) and three bonds (³JCF), which can further split their signals into doublets or more complex multiplets. This phenomenon is a key diagnostic feature for fluorinated organic compounds.
-
The carbon attached to the isopropoxy group (C -O) is also deshielded and expected around 154 ppm. The remaining two aromatic carbons, ortho to the respective substituents, will appear in the typical aromatic region between 115-120 ppm.
-
Infrared (IR) Spectroscopy
Core Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies (wavenumbers), making IR an excellent tool for functional group identification.
Expected Key IR Absorptions
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| ~ 3100 - 3000 | Aromatic C-H Stretch | Medium |
| ~ 2980 - 2850 | Aliphatic C-H Stretch | Strong |
| ~ 1600, ~1500 | Aromatic C=C Stretch | Medium-Strong |
| ~ 1250 - 1200 | Aryl-O (C-O) Stretch | Strong |
| ~ 1150 - 1085 | C-F Stretch | Strong |
| ~ 1100 | Alkyl-O (C-O) Stretch | Strong |
Detailed Interpretation
-
C-H Stretching: The spectrum will show characteristic C-H stretching vibrations for both the aromatic protons (above 3000 cm⁻¹) and the aliphatic protons of the isopropyl group (below 3000 cm⁻¹).
-
Aromatic Region: Two sharp peaks around 1600 and 1500 cm⁻¹ are diagnostic for the carbon-carbon double bond stretching within the benzene ring.
-
C-O and C-F Stretching (Fingerprint Region): The most informative region will be the fingerprint region. A very strong and characteristic absorption is expected for the aryl C-O stretch, typically around 1250 cm⁻¹. The C-F stretch also gives a strong, characteristic band, usually found between 1150 and 1085 cm⁻¹. The presence of these intense bands is a powerful confirmation of the molecule's key functional groups. For comparison, the IR spectrum for fluorobenzene shows a strong C-F stretch in this region[3].
Mass Spectrometry (MS)
Core Principle: Electron Ionization Mass Spectrometry (EI-MS) bombards a molecule with high-energy electrons, causing ionization to form a molecular ion (M⁺•) and subsequent fragmentation into smaller, charged ions. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which reveals the molecular weight and provides structural clues based on the fragmentation pattern.
Expected Fragmentation Pattern
-
Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z of 154, corresponding to the molecular weight of C₉H₁₁FO. Due to the stability of the aromatic ring, this peak should be reasonably intense.
-
Major Fragment Ions:
-
m/z 112: This prominent peak would arise from the loss of a propylene molecule (C₃H₆, 42 Da) via a McLafferty-type rearrangement involving the isopropoxy group. The resulting ion would be the 4-fluorophenol radical cation.
-
m/z 95: Loss of the entire isopropoxy group (-OC₃H₇, 59 Da) would lead to a fluorophenyl cation.
-
m/z 43: A peak at m/z 43 corresponding to the isopropyl cation, [CH(CH₃)₂]⁺, is highly characteristic of molecules containing this group.
-
Integrated Spectroscopic Workflow
The conclusive identification of 1-fluoro-4-isopropoxybenzene is achieved by integrating the data from all four spectroscopic techniques. Each method provides a piece of the structural puzzle, and together they form a self-validating system.
Caption: Integrated workflow for the structural elucidation of 1-fluoro-4-isopropoxybenzene.
Experimental Protocols: A Self-Validating Approach
To ensure the acquisition of high-quality, reliable data, the following general protocols are recommended.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). The use of a deuterated solvent is crucial for the spectrometer's field-frequency lock.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Acquisition:
-
Record the ¹H spectrum using a 400 MHz (or higher) spectrometer. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.
-
Record a proton-decoupled ¹³C spectrum. A higher number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
-
Validation: The consistency of the integration values in the ¹H spectrum and the number of signals in both ¹H and ¹³C spectra with the proposed structure serves as an internal validation.
Infrared (IR) Spectroscopy
-
Method: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory for rapid, high-quality analysis of a neat liquid or solid sample.
-
Background Scan: Perform a background scan of the empty ATR crystal immediately before the sample analysis. This step is critical to subtract interfering signals from atmospheric CO₂ and water vapor[4].
-
Sample Analysis: Place a small drop of the liquid sample directly onto the ATR crystal and record the spectrum.
-
Validation: The presence of all expected key absorption bands (C-H, C=C, C-O, C-F) validates the presence of the corresponding functional groups.
Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds, to ensure analysis of a pure substance.
-
Ionization: Use a standard electron ionization energy of 70 eV. This standardized energy ensures that the fragmentation patterns are reproducible and comparable to library data.
-
Analysis: Detect the m/z ratios of the molecular ion and all fragment ions.
-
Validation: The observed molecular weight must match the calculated molecular weight of the proposed formula (C₉H₁₁FO). The fragmentation pattern should be logical and consistent with established fragmentation mechanisms for ethers and aromatic compounds[5][6].
References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
NIST Chemistry WebBook. Benzene, fluoro-. [Link]
-
Chemguide. Fragmentation patterns in the mass spectra of organic compounds. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
YouTube. IR Spectroscopy Experiment. [Link]
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 1-Fluoro-4-isopropoxybenzene
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique in modern chemistry, providing detailed structural and dynamic information essential for the identification and characterization of molecular entities.[1] In drug discovery and development, unequivocal structural verification is a cornerstone of regulatory compliance and intellectual property protection. This guide offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 1-Fluoro-4-isopropoxybenzene, a substituted aromatic ether. By dissecting the theoretical principles and predicting the spectral features, we provide a framework for interpreting the complex data arising from this molecule. This document serves as a practical reference for scientists engaged in the structural elucidation of small organic molecules, particularly those containing fluoro-aromatic moieties.
Introduction: The Imperative of Structural Elucidation
1-Fluoro-4-isopropoxybenzene is a disubstituted benzene derivative featuring an electron-donating isopropoxy group and an electron-withdrawing, NMR-active fluorine atom in a para arrangement. This substitution pattern creates a unique electronic environment and a distinctive set of NMR spectral features. Understanding these features is critical for chemists verifying synthesis, identifying impurities, or studying structure-activity relationships (SAR).
NMR spectroscopy provides a non-destructive method to obtain atomic-level structural information, making it indispensable in pharmaceutical research.[1] From hit identification to lead optimization and manufacturing, NMR confirms molecular identity, assesses purity, and can even probe interactions with biological targets.[2][3] This guide focuses on the foundational 1D ¹H and ¹³C NMR spectra, providing the expertise needed to confidently interpret the spectral data of 1-Fluoro-4-isopropoxybenzene and analogous structures.
Molecular Structure and Symmetry Analysis
To predict an NMR spectrum, a thorough analysis of the molecule's structure and symmetry is the first step.
-
Structure: 1-Fluoro-4-isopropoxybenzene consists of a central benzene ring, a fluorine atom at position 1, and an isopropoxy group [-OCH(CH₃)₂] at position 4.
-
Symmetry: The molecule possesses a C₂ axis of symmetry passing through carbons C1 and C4. This symmetry element renders specific pairs of protons and carbons chemically equivalent, thereby reducing the total number of expected NMR signals.
-
Protons (¹H):
-
H2 and H6 are chemically equivalent.
-
H3 and H5 are chemically equivalent.
-
The six protons of the two methyl groups in the isopropoxy moiety are chemically equivalent due to free rotation around the C-C and C-O bonds.
-
The single methine proton (H7) is unique. Therefore, we anticipate a total of four distinct signals in the ¹H NMR spectrum.
-
-
Carbons (¹³C):
-
C1 (bearing the fluorine) is unique.
-
C2 and C6 are chemically equivalent.
-
C3 and C5 are chemically equivalent.
-
C4 (bearing the isopropoxy group) is unique.
-
C7 (methine carbon) is unique.
-
C8 and C9 (methyl carbons) are chemically equivalent. Therefore, we anticipate a total of six distinct signals in the proton-decoupled ¹³C NMR spectrum.
-
-
dot graph "molecular_structure" { layout="neato"; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
// Define nodes with positions for benzene ring C1 [label="C1-F", pos="0,1.5!"]; C2 [label="C2-H", pos="-1.3,0.75!"]; C3 [label="C3-H", pos="-1.3,-0.75!"]; C4 [label="C4-O", pos="0,-1.5!"]; C5 [label="C5-H", pos="1.3,-0.75!"]; C6 [label="C6-H", pos="1.3,0.75!"];
// Isopropoxy group O [label="O", pos="0,-2.5!"]; C7 [label="C7-H", pos="0,-3.5!"]; C8 [label="C8-H3", pos="-1.2,-4.25!"]; C9 [label="C9-H3", pos="1.2,-4.25!"];
// Define edges for the molecule C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C4 -- O; O -- C7; C7 -- C8; C7 -- C9;
// Add labels for equivalent atoms H2_label [label="H2/H6", pos="-2.2,0.75!", fontcolor="#4285F4"]; H3_label [label="H3/H5", pos="-2.2,-0.75!", fontcolor="#EA4335"]; H7_label [label="H7", pos="0.5,-4.0!", fontcolor="#34A853"]; H89_label [label="H8/H9", pos="0,-5.0!", fontcolor="#FBBC05"]; } Caption: Molecular structure of 1-Fluoro-4-isopropoxybenzene with atom numbering.
In-Depth ¹H NMR Spectrum Analysis
The ¹H NMR spectrum is characterized by signals from both the aromatic and aliphatic regions. The interplay of through-bond proton-proton (H-H) and proton-fluorine (H-F) couplings results in complex splitting patterns.
Predicted Chemical Shifts and Multiplicities
-
Aromatic Region (δ ≈ 6.8–7.1 ppm): The aromatic protons form a complex, second-order AA'BB' spin system due to the magnetic influence of the ¹⁹F nucleus.
-
H3/H5 Protons: These protons are ortho to the electron-donating isopropoxy group and will therefore be the most shielded (furthest upfield). They will appear as a multiplet, primarily split by the adjacent H2/H6 protons (³JHH, ortho-coupling, typically 7-10 Hz) and to a lesser extent by the fluorine atom (⁴JHF, meta-coupling, typically 3-8 Hz).
-
H2/H6 Protons: These protons are ortho to the fluorine atom and will be deshielded relative to H3/H5. They will appear as a multiplet, split by the adjacent H3/H5 protons (³JHH) and more significantly by the ortho fluorine atom (³JHF, ortho-coupling, typically 7-10 Hz). The combined couplings will likely result in a complex pattern often described as a triplet of doublets or simply a multiplet.
-
-
Aliphatic Region (δ ≈ 1.3–4.6 ppm): The isopropoxy group gives rise to a classic AX₆ spin system.
-
H7 Methine Proton (CH): This proton is adjacent to six equivalent methyl protons. According to the n+1 rule, its signal will be split into a septet (6+1=7). Its chemical shift will be further downfield due to the deshielding effect of the adjacent oxygen atom.
-
H8/H9 Methyl Protons (2 x CH₃): These six protons are equivalent and are adjacent to the single methine proton. Their signal will be split into a doublet (1+1=2). This signal will have an integration value corresponding to 6 protons.
-
Data Summary: Predicted ¹H NMR
| Assigned Protons | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| H2 / H6 | 6.9 - 7.1 | Multiplet (m) | ³JHH ≈ 9.0, ³JHF ≈ 9.0 | 2H |
| H3 / H5 | 6.8 - 6.9 | Multiplet (m) | ³JHH ≈ 9.0, ⁴JHF ≈ 4.5 | 2H |
| H7 (methine) | 4.4 - 4.6 | Septet (sept) | ³JHH ≈ 6.0 | 1H |
| H8 / H9 (methyl) | 1.3 - 1.4 | Doublet (d) | ³JHH ≈ 6.0 | 6H |
Note: Predicted values are based on typical substituent effects and coupling constants for analogous structures. Actual experimental values may vary slightly.
In-Depth ¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum provides a direct count of the chemically non-equivalent carbon atoms and crucial information about their electronic environment. The presence of fluorine introduces characteristic C-F couplings.[4]
Predicted Chemical Shifts and C-F Couplings
The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR (typically 0-220 ppm), leading to less signal overlap.[5][6]
-
Aromatic Region (δ ≈ 115–160 ppm):
-
C1 (ipso-F): This carbon is directly attached to the highly electronegative fluorine atom. Its signal will be significantly downfield and will appear as a doublet with a very large one-bond coupling constant (¹JCF ≈ 240–250 Hz). This large coupling is a hallmark of a C-F bond.
-
C4 (ipso-O): This carbon is attached to the oxygen of the isopropoxy group and will also be shifted downfield, though typically not as far as the C1 carbon. It will exhibit a small four-bond coupling to fluorine (⁴JCF ≈ 1–3 Hz), which may not always be resolved.
-
C2/C6: These carbons are ortho to the fluorine. They will appear as a doublet due to a two-bond coupling (²JCF ≈ 20–25 Hz).
-
C3/C5: These carbons are meta to the fluorine. They will also appear as a doublet due to a three-bond coupling (³JCF ≈ 7–10 Hz).
-
-
Aliphatic Region (δ ≈ 20–75 ppm):
-
C7 (methine): The methine carbon, being directly attached to oxygen, will be the most downfield of the aliphatic signals.
-
C8/C9 (methyl): The two equivalent methyl carbons will appear as a single peak at the highest field (lowest ppm value) in the spectrum.
-
Data Summary: Predicted ¹³C NMR
| Assigned Carbon | Predicted δ (ppm) | Multiplicity (from ¹⁹F) | Coupling Constant (JCF, Hz) |
| C1 | 157 - 160 | Doublet (d) | ¹J ≈ 245 |
| C4 | 152 - 155 | Singlet (s) or narrow d | ⁴J ≈ 2 |
| C2 / C6 | 118 - 120 | Doublet (d) | ²J ≈ 23 |
| C3 / C5 | 115 - 117 | Doublet (d) | ³J ≈ 8 |
| C7 (methine) | 69 - 72 | Singlet (s) | - |
| C8 / C9 (methyl) | 21 - 23 | Singlet (s) | - |
Note: The spectrum is assumed to be ¹H-decoupled. Multiplicity arises from coupling to the ¹⁹F nucleus.
Advanced 2D NMR for Unambiguous Assignment
While 1D spectra provide substantial information, complex molecules often require 2D NMR experiments for complete and unambiguous signal assignment. Techniques such as COSY, HSQC, and HMBC would serve as a self-validating system to confirm the proposed structure.
dot graph "NMR_Correlations" { layout="neato"; graph [bgcolor="#F1F3F4"]; node [shape=box, style=filled, fontname="Helvetica", fontsize=11, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9];
// Nodes for key atoms/groups
H35 [label="H3/H5 (δ6.8)", pos="0,0!", fillcolor="#EA4335"];
H26 [label="H2/H6 (δ7.0)", pos="0,1.5!", fillcolor="#4285F4"];
H7 [label="H7 (δ4.5)", pos="2.5,0!", fillcolor="#34A853"];
H89 [label="H8/H9 (δ1.3)", pos="2.5,-1.5!", fillcolor="#FBBC05"];
C35 [label="C3/C5 (δ116)", pos="-2,0!", fillcolor="#EA4335"];
C26 [label="C2/C6 (δ119)", pos="-2,1.5!", fillcolor="#4285F4"];
C4 [label="C4 (δ153)", pos="-2,-1.5!", fillcolor="#5F6368"];
C1 [label="C1 (δ158)", pos="-2,3.0!", fillcolor="#5F6368"];
C7 [label="C7 (δ70)", pos="4.5,0!", fillcolor="#34A853"];
C89 [label="C8/C9 (δ22)", pos="4.5,-1.5!", fillcolor="#FBBC05"];
// Edges for correlations edge [color="#EA4335", style=bold]; H35 -- H26 [label="COSY"]; H7 -- H89 [label="COSY"];
edge [color="#34A853", style=dashed]; H35 -- C35 [label="HSQC"]; H26 -- C26 [label="HSQC"]; H7 -- C7 [label="HSQC"]; H89 -- C89 [label="HSQC"];
edge [color="#202124", style=dotted, arrowhead=open]; H89 -- C7 [label="HMBC (²J)"]; H7 -- C89 [label="HMBC (²J)"]; H7 -- C4 [label="HMBC (²J)"]; H35 -- C4 [label="HMBC (²J)"]; H35 -- C1 [label="HMBC (³J)"]; } Caption: Key 2D NMR correlations for structural assignment of 1-Fluoro-4-isopropoxybenzene.
Standardized Experimental Protocol for NMR Data Acquisition
Achieving high-quality, reproducible NMR data requires a meticulous experimental approach.
6.1. Sample Preparation
-
Analyte Weighing: Accurately weigh approximately 5-10 mg of 1-Fluoro-4-isopropoxybenzene directly into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. Add approximately 0.6-0.7 mL of the solvent to the vial.
-
Standard Addition (Optional): For quantitative NMR (qNMR), a known amount of an internal standard (e.g., tetramethylsilane - TMS, or another stable compound with a signal in an empty region of the spectrum) would be added. For routine structural confirmation, the residual solvent peak is often sufficient for referencing. TMS is the standard reference, with its signal set to 0.00 ppm.
-
Dissolution: Gently vortex or sonicate the vial until the sample is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient to cover the detector coils (typically ~4 cm).
-
Labeling: Clearly label the NMR tube with the sample identification.
6.2. Spectrometer Setup and Data Acquisition
These parameters are typical for a 400 MHz spectrometer and may be adjusted based on the instrument and experimental goals.
-
Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent (e.g., CDCl₃).
-
Tuning and Shimming: Tune and match the probe for both the ¹H and ¹³C frequencies. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.
-
¹H Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Acquisition Time (AQ): ~2-3 seconds.
-
Relaxation Delay (D1): 1-2 seconds for qualitative spectra; for quantitative results, this should be at least 5 times the longest T₁ relaxation time of the protons of interest.[7]
-
Number of Scans (NS): 8 to 16 scans, co-added to improve the signal-to-noise ratio.
-
-
¹³C Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30').
-
Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
-
Acquisition Time (AQ): ~1-1.5 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 128 to 1024 scans, or more, depending on the sample concentration, due to the low natural abundance and sensitivity of the ¹³C nucleus.[5][8]
-
6.3. Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1-2 Hz for ¹³C) and perform a Fourier transform.
-
Phasing: Manually or automatically phase correct the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peak positions for both ¹H and ¹³C spectra.
Conclusion
The ¹H and ¹³C NMR spectra of 1-Fluoro-4-isopropoxybenzene are rich with structural information. The ¹H spectrum is defined by a characteristic AA'BB' aromatic pattern coupled to fluorine and a distinct AX₆ system for the isopropoxy group. The ¹³C spectrum is notable for its six unique signals and the highly diagnostic C-F coupling constants, especially the large one-bond coupling for the carbon directly attached to fluorine. A thorough understanding of these features, guided by the principles of chemical shift theory and spin-spin coupling, allows for the confident and accurate structural verification of this molecule. The protocols and predictive analyses outlined in this guide provide a robust framework for researchers in drug discovery and chemical sciences to apply to this and other related fluoro-aromatic compounds.
References
- BenchChem. (2025). A Technical Guide to Spectroscopic Data in Drug Development: NMR, GC-MS, and IR. Benchchem.
- Springer Nature Experiments. (n.d.). NMR Protocols and Methods.
- Zhang, J., & Li, W. (n.d.). NMR Characterization of RNA Small Molecule Interactions. PMC - PubMed Central - NIH.
- Loemker, J. E., et al. (1967). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society.
- Royal Society of Chemistry. (2015).
- Simões, R. V., et al. (n.d.).
- Zloh, M. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PMC - NIH.
- ResearchGate. (2025). NMR Spectroscopy in Drug Design.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley.
- Royal Society of Chemistry. (n.d.).
- Pretsch, E., Bühlmann, P., & Affolter, C. (n.d.).
- CymitQuimica. (n.d.). 1-Fluoro-4-isopropoxybenzene.
- AChemBlock. (n.d.). 1-Fluoro-4-isopropylbenzene 95%.
- University of Regensburg. (n.d.). Chemical shifts.
- University of California, Davis. (n.d.). Carbon-13 NMR.
- Wikipedia. (n.d.). Carbon-13 nuclear magnetic resonance.
- Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics.
-
Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- Facey, G. (2007). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog.
- Sigma-Aldrich. (n.d.). 1-Fluoro-3-isopropoxybenzene.
- LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.
- Hans J. Reich. (n.d.). 1H NMR Coupling Constants.
Sources
- 1. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 2. digibuo.uniovi.es [digibuo.uniovi.es]
- 3. hmdb.ca [hmdb.ca]
- 4. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
- 5. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 6. compoundchem.com [compoundchem.com]
- 7. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]
- 8. pharmacy180.com [pharmacy180.com]
An In-depth Technical Guide to the Solubility and Stability of 1-Fluoro-4-isopropoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on the solubility and stability of 1-Fluoro-4-isopropoxybenzene. This document is born out of the recognition that a thorough understanding of a compound's fundamental physicochemical properties is the bedrock of successful drug development and scientific research. In the following pages, we will move beyond mere data points, delving into the causality behind experimental choices and providing a framework for robust, self-validating protocols. This guide is designed not as a rigid set of instructions, but as a foundational resource to empower researchers to make informed decisions in their own laboratory settings.
Introduction to 1-Fluoro-4-isopropoxybenzene: A Molecule of Interest
1-Fluoro-4-isopropoxybenzene, a member of the fluorinated aromatic ether family, is a compound of growing interest in medicinal chemistry and materials science. Its structural motifs—a fluorinated benzene ring and an isopropoxy group—impart a unique combination of properties that make it a valuable building block in the synthesis of novel compounds.[1] The fluorine atom can enhance metabolic stability and binding affinity of drug candidates, while the isopropoxy group can modulate lipophilicity and solubility. A clear understanding of its solubility and stability is therefore paramount for its effective utilization.
Table 1: Physicochemical Properties of 1-Fluoro-4-isopropoxybenzene
| Property | Value | Source |
| Molecular Formula | C₉H₁₁FO | [1] |
| Molecular Weight | 154.18 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point | Not explicitly available, but for the related 4-fluoroanisole is 157 °C | [3] |
| Density | Not explicitly available, but for the related 4-fluoroanisole is 1.114 g/mL at 25 °C | [3] |
Part 1: Solubility Profile of 1-Fluoro-4-isopropoxybenzene
The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties in a biological system, as well as its handling and formulation in a laboratory setting. The structure of 1-Fluoro-4-isopropoxybenzene, with its hydrophobic benzene ring and isopropoxy group, suggests a low aqueous solubility and a higher solubility in organic solvents.
Theoretical Solubility Considerations
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] The nonpolar aromatic ring and the alkyl chain of the isopropoxy group dominate the molecule's character, making it lipophilic. The fluorine atom and the ether oxygen introduce some polarity, but their contribution is generally outweighed by the larger hydrophobic regions. Therefore, 1-Fluoro-4-isopropoxybenzene is expected to be readily soluble in nonpolar and moderately polar organic solvents, while exhibiting poor solubility in water.
Predicted Solubility in Common Solvents
Table 2: Predicted Qualitative Solubility of 1-Fluoro-4-isopropoxybenzene
| Solvent | Solvent Class | Predicted Solubility | Rationale |
| Water | Aqueous | Insoluble/Slightly Soluble | The hydrophobic nature of the benzene ring and isopropoxy group limits interaction with polar water molecules. |
| Methanol | Alcohol (Polar, Protic) | Soluble | The alcohol can hydrogen bond with the ether oxygen and has a nonpolar component that interacts with the aromatic ring. |
| Ethanol | Alcohol (Polar, Protic) | Soluble | Similar to methanol, with a slightly larger nonpolar character. |
| Acetone | Ketone (Polar, Aprotic) | Soluble | The polar carbonyl group can interact with the polar parts of the molecule, and the alkyl groups can interact with the nonpolar parts. |
| Dichloromethane | Halogenated | Soluble | A good solvent for many organic compounds due to its ability to engage in dipole-dipole interactions. |
| Diethyl Ether | Ether | Very Soluble | The "like dissolves like" principle is strong here, with both solute and solvent being ethers. |
| Toluene | Aromatic | Very Soluble | The aromatic rings of both solute and solvent will have strong van der Waals interactions. |
| Hexane | Aliphatic Hydrocarbon | Soluble | The nonpolar nature of hexane will readily solvate the hydrophobic portions of the molecule. |
Experimental Determination of Solubility: The Shake-Flask Method
To obtain definitive quantitative solubility data, the shake-flask method is the gold standard. This equilibrium-based method involves saturating a solvent with the compound of interest and then measuring the concentration of the dissolved compound.
-
Preparation of Saturated Solution:
-
Add an excess amount of 1-Fluoro-4-isopropoxybenzene to a series of vials, each containing a known volume of a different solvent from Table 2. An excess is visually confirmed by the presence of undissolved material.
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe fitted with a chemically resistant filter (e.g., PTFE) to remove any undissolved particles.
-
-
Quantification:
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to determine the concentration of 1-Fluoro-4-isopropoxybenzene.
-
Calculate the solubility in the original solvent, taking into account the dilution factor.
-
Caption: Workflow for determining the solubility of 1-Fluoro-4-isopropoxybenzene using the shake-flask method.
Part 2: Stability Profile of 1-Fluoro-4-isopropoxybenzene
Understanding the chemical stability of a compound is crucial for determining its shelf-life, appropriate storage conditions, and potential degradation pathways. As an aromatic ether, 1-Fluoro-4-isopropoxybenzene is generally expected to be stable under neutral conditions but may be susceptible to degradation under harsh acidic, oxidative, or photolytic conditions.
Forced Degradation Studies (Stress Testing)
Forced degradation studies are designed to accelerate the degradation of a compound to identify its likely degradation products and establish its degradation pathways. These studies are a key component of demonstrating the specificity of stability-indicating analytical methods.
A stock solution of 1-Fluoro-4-isopropoxybenzene (e.g., 1 mg/mL in a suitable organic solvent like acetonitrile) is subjected to the following stress conditions as recommended by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines.[6]
-
Acidic Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M hydrochloric acid.
-
Heat the mixture at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Cool the solution and neutralize with an appropriate base.
-
Analyze the sample by a stability-indicating HPLC method.
-
-
Basic Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M sodium hydroxide.
-
Maintain the mixture at room temperature for a defined period (e.g., 24 hours).
-
Neutralize the solution with an appropriate acid.
-
Analyze the sample by HPLC.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of 3% hydrogen peroxide.
-
Maintain the mixture at room temperature for a defined period (e.g., 24 hours).
-
Analyze the sample by HPLC.
-
-
Thermal Degradation:
-
Expose a solid sample of 1-Fluoro-4-isopropoxybenzene to elevated temperature (e.g., 80 °C) for a defined period (e.g., 48 hours).
-
Dissolve the stressed sample in a suitable solvent.
-
Analyze the sample by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of 1-Fluoro-4-isopropoxybenzene to UV and visible light according to ICH Q1B guidelines.
-
Analyze the sample by HPLC, comparing it to a control sample protected from light.
-
Caption: Workflow for conducting forced degradation studies on 1-Fluoro-4-isopropoxybenzene.
Potential Degradation Pathways
Based on the chemical structure of 1-Fluoro-4-isopropoxybenzene, several degradation pathways can be postulated:
-
Hydrolysis: Under strong acidic conditions, the ether linkage may be susceptible to cleavage, potentially yielding 4-fluorophenol and isopropanol or isopropyl halides.[7] Basic conditions are less likely to cleave the ether bond.
-
Oxidation: The aromatic ring is susceptible to oxidation, which could lead to the formation of hydroxylated or ring-opened products.[8] The isopropoxy group could also be oxidized.
-
Photodegradation: Aromatic compounds can undergo photodegradation, potentially leading to the formation of phenolic compounds or other rearrangement products.[9] The carbon-fluorine bond is generally stable to photolysis, but degradation of other parts of the molecule is possible.
Part 3: Analytical Methodologies for Quantification
Accurate and precise analytical methods are essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely applicable technique for the quantification of aromatic compounds.
Representative HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, starting with a higher percentage of water and gradually increasing the acetonitrile concentration.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 220 nm or 270 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines to ensure it is stability-indicating.
Conclusion
This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of 1-Fluoro-4-isopropoxybenzene. While specific experimental data for this compound is limited, the principles and protocols outlined herein provide a robust starting point for its characterization. By applying the described methodologies, researchers and drug development professionals can generate the critical data needed to effectively utilize this promising molecule in their work. The synthesis of this foundational knowledge with rigorous experimental validation will undoubtedly accelerate the pace of innovation in both medicinal chemistry and materials science.
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MDPI. Photodegradation of Propaquizafop in Water Under UV Irradiation: The Identification of Transformation Products and Elucidation of Photodegradation Pathway. [Link]
-
ResearchGate. Solubility of biphenyl in organic nonelectrolyte solvents. Comparison of observed versus predicted values based upon Mobile Order theory. [Link]
-
PubMed. Oxidative degradation of cis- and trans-1,4-polyisoprenes and vulcanized natural rubber with enzyme-mediator systems. [Link]
-
ResearchGate. 2,2-Bis(4-Hydroxyphenyl)-1-Propanol—A Persistent Product of Bisphenol A Bio-Oxidation in Fortified Environmental Water, as Identified by HPLC/UV/ESI-MS. [Link]
-
ResearchGate. Photocatalytic degradation of the UV-filter benzophenone-4 mediated by TiO2NWs. [Link]
-
Chemsrc. Isopropoxybenzene | CAS#:2741-16-4. [Link]
-
European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
-
ResearchGate. Proposed degradation pathways of the drug under different hydrolytic conditions. [Link]
-
Herald Scholarly Open Access. Photodegradation Products and their Analysis in Food. [Link]
-
UNSW School of Chemistry. Solubility of Organic Compounds. [Link]
- Google Patents. CN102146023B - Method for preparing p-fluoro anisole.
-
PubChem. 4-Fluorocumene. [Link]
-
Quora. What is the synthesis of 1-fluoro-3-propylbenzene from benzene (with images)?. [Link]
-
YouTube. Benzene to Fluorobenzene. [Link]
-
Loba Chemie. 350-46-9 CAS | 1-FLUORO-4-NITROBENZENE | Laboratory Chemicals | Article No. 3858D. [Link]
-
PubChem. Biphenyl. [Link]
-
ResearchGate. Solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in Some Organic Solvents. [Link]
-
JMU Scholarly Commons. The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. [Link]
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An In-depth Technical Guide to Isopropyl(4-fluorophenyl) ether (1-Fluoro-4-isopropoxybenzene)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl(4-fluorophenyl) ether, also known as 1-fluoro-4-isopropoxybenzene, is a fluorinated aryl ether that holds significant interest in the fields of medicinal chemistry and materials science. The strategic incorporation of fluorine into organic molecules is a well-established strategy to modulate their physicochemical and biological properties. This guide provides a comprehensive overview of the chemical structure, synthesis, analytical characterization, and potential applications of Isopropyl(4-fluorophenyl) ether, with a particular focus on its relevance in drug discovery and development.
Chemical Structure and Properties
The chemical structure of Isopropyl(4-fluorophenyl) ether consists of a benzene ring substituted with a fluorine atom and an isopropoxy group at the para position.
Molecular Formula: C₉H₁₁FO
Molecular Weight: 154.18 g/mol
CAS Number: 459-06-3
Synonyms: 1-Fluoro-4-isopropoxybenzene, 4-Fluorophenyl isopropyl ether, 1-Fluoro-4-(1-methylethoxy)benzene[1]
The presence of the fluorine atom and the ether linkage imparts specific properties to the molecule. The high electronegativity of fluorine can influence the electron distribution within the aromatic ring, affecting its reactivity and interactions with biological targets. The isopropoxy group, being moderately bulky and lipophilic, can impact the molecule's solubility, membrane permeability, and metabolic stability. Fluorinated aryl ethers are recognized for their enhanced metabolic stability, as the C-F bond is significantly stronger than a C-H bond, making it less susceptible to enzymatic oxidation.[2]
Synthesis of Isopropyl(4-fluorophenyl) ether
The most common and direct method for the synthesis of Isopropyl(4-fluorophenyl) ether is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 4-fluorophenol is deprotonated to form the corresponding phenoxide, which then acts as a nucleophile to attack an isopropyl halide, such as 2-bromopropane or 2-iodopropane.
Reaction Scheme:
Figure 1: General scheme for the Williamson ether synthesis of Isopropyl(4-fluorophenyl) ether.
Experimental Protocol (General)
A detailed, peer-reviewed experimental protocol for the synthesis of 3-fluoro-isopropoxy-benzene, a close analog, provides a strong basis for the synthesis of the 4-fluoro isomer.[3] The following is a generalized procedure for Isopropyl(4-fluorophenyl) ether:
-
Deprotonation of 4-Fluorophenol: To a solution of 4-fluorophenol in a suitable polar aprotic solvent (e.g., dimethylformamide (DMF) or acetone), a base is added portion-wise at room temperature. Common bases for this step include potassium carbonate (K₂CO₃) or sodium hydride (NaH). The mixture is stirred until the deprotonation is complete, which can be monitored by the cessation of gas evolution if NaH is used.
-
Nucleophilic Substitution: An isopropyl halide, such as 2-bromopropane or 2-iodopropane, is then added to the reaction mixture. The reaction is typically heated to facilitate the Sₙ2 reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure Isopropyl(4-fluorophenyl) ether.
Analytical Characterization
The structural confirmation and purity assessment of Isopropyl(4-fluorophenyl) ether are typically performed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the isopropyl group. The aromatic protons will appear as a complex multiplet in the aromatic region (typically δ 6.8-7.2 ppm), with splitting patterns influenced by both fluorine and the isopropoxy group. The methine proton of the isopropyl group will appear as a septet (a multiplet of seven lines) further downfield (around δ 4.4-4.6 ppm) due to the deshielding effect of the adjacent oxygen atom. The six methyl protons of the isopropyl group will appear as a doublet (around δ 1.3 ppm).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the isopropyl carbons. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant. The aromatic carbons will appear in the range of δ 115-160 ppm. The methine carbon of the isopropyl group will be found around δ 70 ppm, and the methyl carbons will be at a higher field, around δ 22 ppm.[4]
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands. A strong C-O-C stretching vibration for the ether linkage is expected in the region of 1200-1250 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and C=C stretching vibrations for the benzene ring will appear in the 1500-1600 cm⁻¹ region. A C-F stretching band is also expected, typically in the range of 1100-1200 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be observed at m/z = 154.18. Fragmentation patterns would likely involve the loss of the isopropyl group or other characteristic fragments of the molecule.
Applications in Drug Discovery and Development
The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance various properties.[5] Fluorinated aryl ethers, such as Isopropyl(4-fluorophenyl) ether, are valuable building blocks in the synthesis of more complex molecules with potential therapeutic applications.
Rationale for Fluorine Incorporation
-
Metabolic Stability: The high strength of the C-F bond makes it resistant to metabolic cleavage by cytochrome P450 enzymes, which can increase the half-life of a drug.[2]
-
Lipophilicity and Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[5]
-
Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with target proteins, potentially increasing the binding affinity and potency of a drug.[2]
-
Conformational Control: The steric and electronic properties of fluorine can influence the preferred conformation of a molecule, which can be crucial for its interaction with a biological target.[5]
Potential Therapeutic Areas
While specific biological activities of Isopropyl(4-fluorophenyl) ether itself are not extensively documented, the 4-alkoxyfluorobenzene motif is present in a variety of biologically active compounds. The versatile reactivity of this scaffold allows for further chemical modifications to generate libraries of compounds for screening in various disease areas, including but not limited to:
-
Oncology: As building blocks for kinase inhibitors or other anti-cancer agents.
-
Neuroscience: For the development of central nervous system (CNS) active compounds where blood-brain barrier penetration is critical.
-
Infectious Diseases: In the synthesis of novel antibacterial or antiviral agents.
The following diagram illustrates the workflow for utilizing a building block like Isopropyl(4-fluorophenyl) ether in a drug discovery program.
Sources
Navigating the Safety Profile of 1-Fluoro-4-isopropoxybenzene: A Guide for Researchers
An In-depth Technical Guide for Scientists and Drug Development Professionals
Introduction
1-Fluoro-4-isopropoxybenzene, a fluorinated aromatic ether, presents a unique molecular scaffold of interest in medicinal chemistry and materials science. Its synthesis and application in research and development necessitate a thorough understanding of its safety profile to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This technical guide synthesizes the currently available data to provide a comprehensive overview of the known properties and inferred safety considerations for handling 1-Fluoro-4-isopropoxybenzene (CAS No. 459-06-3).
Chemical and Physical Properties
A foundational aspect of laboratory safety is a clear understanding of a substance's physical and chemical properties. These characteristics can predict its behavior under various experimental conditions and inform appropriate handling and storage procedures.
| Property | Value | Source |
| CAS Number | 459-06-3 | [CymitQuimica, Guidechem] |
| Molecular Formula | C₉H₁₁FO | [CymitQuimica, Guidechem] |
| Molecular Weight | 154.18 g/mol | [CymitQuimica, Guidechem] |
| Synonyms | 4-Isopropoxyfluorobenzene, 1-Fluoro-4-(1-methylethoxy)benzene | [CymitQuimica] |
Hazard Identification and GHS Classification: An Evidence-Based Approach
As of the latest data review, specific GHS hazard classifications for 1-Fluoro-4-isopropoxybenzene have not been formally established. However, an analysis of related fluorinated aromatic compounds allows for a predictive assessment of potential hazards.
Inferred Potential Hazards:
-
Flammability: Structurally similar aromatic compounds, such as fluorobenzene and 1-fluoro-4-propylbenzene, are classified as flammable liquids. Therefore, it is prudent to treat 1-Fluoro-4-isopropoxybenzene as a potential flammable liquid .
-
Skin and Eye Irritation: Halogenated aromatic compounds can cause skin and eye irritation. For instance, 1-Fluoro-4-(isopropenyl)benzene is noted to potentially cause skin and serious eye irritation. Direct contact with 1-Fluoro-4-isopropoxybenzene should be avoided, and it should be handled as a potential skin and eye irritant .
-
Toxicity: The safety data for 1-fluoro-4-nitrobenzene indicates that it is harmful if swallowed or in contact with skin, and toxic if inhaled. While the nitro group significantly influences toxicity, the presence of a fluoro- and benzene moiety suggests that 1-Fluoro-4-isopropoxybenzene should be handled with caution regarding its potential oral, dermal, and inhalation toxicity .
The following diagram illustrates the logical flow for inferring the potential hazards of 1-Fluoro-4-isopropoxybenzene based on the known hazards of structurally related compounds.
Caption: Accidental Release Response Workflow.
Toxicological and Ecological Information
Detailed toxicological and ecological data for 1-Fluoro-4-isopropoxybenzene are not currently available. The absence of this information necessitates that this compound be handled as a substance of unknown toxicity. Researchers should strive to minimize any release to the environment.
Conclusion
The safe handling of 1-Fluoro-4-isopropoxybenzene in a research setting demands a proactive and cautious approach. While a comprehensive, officially sanctioned SDS is not yet available, by analyzing the properties of structurally related compounds, we can infer a profile of potential hazards, including flammability, skin and eye irritation, and toxicity. Adherence to stringent safety protocols, including the consistent use of appropriate personal protective equipment, working in well-ventilated areas, and having a clear emergency response plan, is essential. As new toxicological and safety data for 1-Fluoro-4-isopropoxybenzene become available, it will be imperative for researchers to update their safety procedures accordingly.
References
- Carl ROTH. (n.d.). *
Hazards and handling precautions for 1-Fluoro-4-isopropoxybenzene
An In-Depth Technical Guide to 1-Fluoro-4-isopropoxybenzene: Properties, Hazards, and Safe Handling Protocols
Section 1: Introduction & Compound Profile
1-Fluoro-4-isopropoxybenzene is a fluorinated aromatic ether that serves as a valuable building block in various scientific fields. Its unique combination of a fluorine atom and an isopropoxy group on a benzene ring imparts specific electronic and lipophilic properties. These characteristics make it a key intermediate in the synthesis of complex molecules, particularly in the realms of drug discovery and materials science.[1] The presence of fluorine can significantly alter the metabolic stability, binding affinity, and pharmacokinetic profile of bioactive molecules, making fluorinated synthons like this one highly sought after by medicinal chemists.[2] Furthermore, in materials science, fluorinated aryl ethers are investigated for creating high-performance polymers with enhanced thermal stability and specific dielectric properties.[1]
This guide provides a comprehensive overview of 1-Fluoro-4-isopropoxybenzene, focusing on its hazard profile, safe handling protocols, emergency procedures, and its role in synthetic applications. The information is intended for researchers, chemists, and professionals who handle this or structurally related compounds in a laboratory setting.
Table 1: Compound Identification and Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | 1-fluoro-4-propan-2-yloxybenzene | [3] |
| Synonyms | Isopropyl(4-fluorophenyl) ether, 1-Fluoro-4-(1-methylethoxy)-benzene | [3] |
| CAS Number | 459-06-3 | [3][4] |
| Molecular Formula | C₉H₁₁FO | [3] |
| Molecular Weight | 154.18 g/mol | [1][3] |
| Appearance | Colorless liquid (presumed) |
| InChI Key | CQNOLDRFHJLOPA-UHFFFAOYSA-N |[3] |
Section 2: Hazard Identification and GHS Classification
Direct and comprehensive GHS classification data for 1-Fluoro-4-isopropoxybenzene is not consistently available in public databases.[4] Therefore, a conservative hazard assessment has been compiled based on the profiles of structurally analogous compounds, such as other fluorinated aromatic ethers.[5] This approach ensures that appropriate safety precautions are taken in the absence of definitive substance-specific data. The primary anticipated hazards include irritation to the skin and eyes, and potential respiratory tract irritation.
Table 2: Inferred GHS Classification for 1-Fluoro-4-isopropoxybenzene | Hazard Class | Category | Hazard Statement | Pictogram | Signal Word | | :--- | :--- | :--- | :--- | :--- | | Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Warning | | Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | | Warning | | Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | | Warning | | Flammable Liquids | 4 | H227: Combustible liquid | None | Warning |Disclaimer: This classification is inferred from structurally similar compounds and should be used for preliminary safety planning. Users should consult a validated Safety Data Sheet (SDS) from their supplier as the definitive source.
Section 3: Toxicology and Routes of Exposure
The toxicological properties of 1-Fluoro-4-isopropoxybenzene have not been fully investigated.[6] However, based on the inferred hazards, the primary routes of occupational exposure are inhalation, skin contact, and eye contact.
-
Inhalation: Vapors or mists may cause irritation to the respiratory tract.[6] Symptoms can include coughing, shortness of breath, and discomfort in the nose and throat. Work should always be conducted in a well-ventilated area.[7]
-
Skin Contact: Direct contact may cause skin irritation, characterized by redness, itching, or discomfort.[6] Prolonged exposure could potentially lead to dermatitis. The use of appropriate chemical-resistant gloves is essential.
-
Eye Contact: The compound is expected to be a serious eye irritant.[6] Direct contact with the liquid or its vapor can cause redness, pain, and tearing. Appropriate eye protection must be worn.
-
Ingestion: While less common in a laboratory setting, ingestion may cause gastrointestinal irritation.[8] Nausea, vomiting, and abdominal pain are possible symptoms.
Section 4: Comprehensive Safety and Handling Protocols
A proactive approach to safety, incorporating robust engineering controls and appropriate personal protective equipment, is paramount when handling 1-Fluoro-4-isopropoxybenzene.
Engineering Controls
The primary engineering control for handling this compound is a properly functioning chemical fume hood.[6][9] This is critical to minimize the inhalation of vapors and to protect the user from potential splashes. The work area should have adequate ventilation to prevent the accumulation of vapors.[7]
Personal Protective Equipment (PPE)
The selection of PPE is based on a risk assessment of the procedures being performed. The following table outlines the recommended PPE for handling 1-Fluoro-4-isopropoxybenzene under standard laboratory conditions.[10][11]
Table 3: Recommended Personal Protective Equipment (PPE)
| Body Part | Equipment | Standard/Specification | Rationale |
|---|---|---|---|
| Eyes/Face | Safety goggles with side shields or a face shield | ANSI Z87.1 (US) or EN 166 (EU) | Protects against splashes and vapors, preventing serious eye irritation.[12] A face shield is recommended when there is a significant splash risk. |
| Hands | Chemical-resistant gloves (e.g., Nitrile) | EN 374 | Prevents skin contact and irritation.[11] Gloves should be inspected before use and replaced regularly or if signs of degradation appear. |
| Body | Laboratory coat | N/A | Protects skin and personal clothing from minor spills and contamination.[10] |
| Respiratory | Not typically required if used in a fume hood | NIOSH or EN 149 approved | If work cannot be performed in a fume hood or if exposure limits are exceeded, a respirator with an appropriate organic vapor cartridge is necessary.[6][12] |
Storage and Incompatibility
Proper storage is crucial for maintaining chemical integrity and ensuring safety.
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[13][14] Keep away from heat, sparks, open flames, and other sources of ignition.[14][15]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, as these may trigger vigorous or hazardous reactions.[7][16]
Waste Disposal
All waste containing 1-Fluoro-4-isopropoxybenzene must be treated as hazardous chemical waste. Dispose of contents and containers in accordance with all local, regional, and national regulations.[6][7] Do not dispose of into the environment or down the drain.[7]
Section 5: Emergency Procedures
Preparedness is key to mitigating the impact of any laboratory incident. Personnel should be familiar with the location and operation of safety equipment, including emergency showers, eyewash stations, and fire extinguishers.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury from chemical exposure.
Table 4: First Aid Procedures for 1-Fluoro-4-isopropoxybenzene Exposure
| Exposure Route | First Aid Protocol | Source(s) |
|---|---|---|
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. | [7][17] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. | [8][17] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [8][17] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |[7] |
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO₂).[7][15]
-
Specific Hazards: The compound is combustible.[16] Containers may explode when heated.[15] Hazardous decomposition products formed under fire conditions can include carbon oxides (CO, CO₂) and hydrogen fluoride (HF).[6][16]
-
Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) to protect against irritating and toxic fumes.[7][8]
Accidental Release and Spill Containment
In the event of a spill, follow a structured response protocol to ensure safety and minimize environmental contamination.
Experimental Protocol: Chemical Spill Response
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Control Vapors & Ignition Sources: Ensure the area is well-ventilated (if safe to do so) and extinguish all nearby ignition sources.[7][15]
-
Don PPE: Before approaching the spill, don the appropriate PPE as outlined in Table 3, including respiratory protection if necessary.
-
Contain Spill: For liquid spills, contain the material using an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.[9] Prevent the spill from entering drains or waterways.[7]
-
Collect Waste: Carefully collect the absorbed material and contaminated items using non-sparking tools and place them into a suitable, labeled container for hazardous waste disposal.[15]
-
Decontaminate Area: Clean the spill area thoroughly with a suitable solvent or detergent, followed by water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to the appropriate safety officer or supervisor.
Caption: Williamson ether synthesis of 1-Fluoro-4-isopropoxybenzene.
Relevance in Research and Development
The 4-fluoro-isopropoxybenzene moiety is a significant structural motif in modern chemistry.
-
Pharmaceuticals: Fluorine substitution is a cornerstone of contemporary drug design. It can block metabolic oxidation sites, increase binding affinity through favorable electronic interactions, and enhance membrane permeability, thereby improving the overall efficacy and pharmacokinetic properties of a drug candidate. [2]* Agrochemicals: Similar to pharmaceuticals, fluorinated compounds are prevalent in the agrochemical industry, where they are used to develop more potent and selective herbicides, fungicides, and insecticides. [2]* Materials Science: The C-F bond is strong and polarized, while the ether linkage provides flexibility. Polymers incorporating this structure can exhibit desirable properties like low dielectric constants, high thermal stability, and hydrophobicity, making them suitable for applications in electronics and advanced coatings. [1]
Section 7: References
-
PubChem. (n.d.). 1-Fluoro-4-(isopropenyl)benzene. Retrieved from [Link]
-
New Jersey Department of Environmental Protection. (n.d.). Safety Data Sheet for CAS# 220182-27-4. Retrieved from [Link]
-
Loba Chemie. (2016). 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
PubChem. (n.d.). 1-Fluoro-4-isopropoxy-2-(trifluoromethyl)benzene. Retrieved from [Link]
-
Greenbook.net. (n.d.). MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
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PubChem. (n.d.). 1-Fluoro-2-iodo-4-isopropoxybenzene. Retrieved from [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. Retrieved from [Link]
-
Alfa Aesar. (2025). Safety Data Sheet: 1-Fluoro-4-nitrobenzene. Retrieved from [Link]
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Dow Chemical Company. (2012). Personal Protective Equipment Guidance. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 3-fluoro-isopropoxy-benzene. Retrieved from [Link]
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Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]
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PubChem. (n.d.). GHS Classification Summary. Retrieved from [Link]
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Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
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Sdfine. (n.d.). 1-BROMO-4-FLUOROBENZENE Safety Data Sheet. Retrieved from [Link]
-
Quora. (2023). What is the synthesis of 1-fluoro-3-propylbenzene from benzene?. Retrieved from [Link]
-
JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction. Retrieved from [Link]
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An In-depth Technical Guide to the Basic Reactivity of the Fluoro-isopropoxy-benzene Moiety
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fluoro-isopropoxy-benzene scaffold is a privileged motif in modern medicinal chemistry and materials science. The strategic incorporation of fluorine and isopropoxy groups onto a benzene ring imparts a unique combination of electronic and steric properties that profoundly influence molecular reactivity and physicochemical characteristics. This guide provides a comprehensive analysis of the fundamental reactivity of this moiety, focusing on electrophilic and nucleophilic aromatic substitution, as well as ortho-metalation strategies. By delving into the underlying mechanistic principles and providing field-proven experimental insights, this document aims to equip researchers with the knowledge to effectively harness the synthetic potential of fluoro-isopropoxy-benzene derivatives in the pursuit of novel therapeutics and advanced materials.
Introduction: Electronic and Steric Landscape
The reactivity of the fluoro-isopropoxy-benzene moiety is governed by the interplay of the electronic effects of its two substituents: the fluorine atom and the isopropoxy group.
-
Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I).[1] This effect deactivates the aromatic ring towards electrophilic attack.[2][3] However, fluorine also possesses lone pairs of electrons that can be donated to the ring through a resonance effect (+R or +M), which directs incoming electrophiles to the ortho and para positions.[1][4] The interplay between these opposing effects makes fluorine a deactivating ortho, para-director.[3][5]
-
Isopropoxy Group: The oxygen atom of the isopropoxy group is less electronegative than fluorine and possesses lone pairs that are readily donated to the aromatic ring via a strong resonance effect (+R).[4] This electron donation activates the ring, making it more susceptible to electrophilic attack. The isopropoxy group is a potent activating ortho, para-director.[4] The bulky isopropyl group can introduce steric hindrance, which may influence the regioselectivity of reactions, often favoring substitution at the less hindered para position.
The combined influence of these two substituents creates a nuanced reactivity profile, where the activating effect of the isopropoxy group generally dominates, while the regiochemical outcome is a result of the directing effects of both groups and steric considerations.
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile.[6] For a fluoro-isopropoxy-benzene, the isopropoxy group is the dominant activating and directing group.[4]
Regioselectivity in EAS
The isopropoxy group strongly directs incoming electrophiles to the ortho and para positions due to the stabilization of the cationic intermediate (sigma complex) through resonance.[4] The fluorine atom, also an ortho, para-director, reinforces this preference.[3] The ultimate position of substitution will depend on the specific isomer of fluoro-isopropoxy-benzene and steric factors. For instance, in 4-fluoro-1-isopropoxybenzene, the positions ortho to the isopropoxy group are the most activated and sterically accessible for many electrophiles.
Diagram: General Mechanism of Electrophilic Aromatic Substitution
Caption: General workflow for electrophilic aromatic substitution on the fluoro-isopropoxy-benzene ring.
Representative EAS Reactions and Protocols
Nitration: A common and vital EAS reaction is nitration, which introduces a nitro group (-NO₂) onto the aromatic ring.
-
Protocol: Nitration of 3-fluoro-isopropoxy-benzene
-
Reactants: 3-fluoro-isopropoxy-benzene is reacted with a nitrating agent, typically a mixture of nitric acid and sulfuric acid.[7]
-
Conditions: The reaction is usually carried out at low temperatures (e.g., 0-10 °C) to control the exothermic reaction and prevent over-nitration.
-
Mechanism: The nitronium ion (NO₂⁺), generated in situ from nitric and sulfuric acids, acts as the electrophile.
-
Outcome: The major product is typically 2-isopropoxy-4-fluoro-nitrobenzene, demonstrating the directing influence of the isopropoxy group.[7]
-
Halogenation: The introduction of a halogen (e.g., Br, Cl) onto the ring is another key EAS reaction.
-
Protocol: Bromination of a Fluoro-isopropoxy-benzene Derivative
-
Reactants: The fluoro-isopropoxy-benzene substrate is treated with bromine (Br₂) in the presence of a Lewis acid catalyst, such as FeBr₃.
-
Conditions: The reaction is often performed in an inert solvent like dichloromethane or carbon tetrachloride at room temperature.
-
Mechanism: The Lewis acid polarizes the Br-Br bond, generating a more potent electrophile that is attacked by the electron-rich aromatic ring.
-
Outcome: The bromine atom is introduced at a position directed by the isopropoxy group, typically ortho or para.
-
| Reaction | Electrophile | Typical Reagents | Product |
| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | Nitro-fluoro-isopropoxy-benzene |
| Halogenation | Br⁺, Cl⁺ | Br₂, FeBr₃ or Cl₂, AlCl₃ | Halo-fluoro-isopropoxy-benzene |
| Friedel-Crafts Acylation | RCO⁺ | RCOCl, AlCl₃ | Acyl-fluoro-isopropoxy-benzene |
| Friedel-Crafts Alkylation | R⁺ | RCl, AlCl₃ | Alkyl-fluoro-isopropoxy-benzene |
Nucleophilic Aromatic Substitution (SNAr)
While aromatic rings are generally electron-rich and thus react with electrophiles, they can undergo nucleophilic aromatic substitution (SNAr) under specific conditions.[8] This reaction is facilitated by the presence of strong electron-withdrawing groups and a good leaving group on the aromatic ring.[8][9]
The Role of Fluorine in SNAr
In the context of the fluoro-isopropoxy-benzene moiety, the fluorine atom can act as an excellent leaving group in SNAr reactions.[10] This is somewhat counterintuitive given the strength of the C-F bond. However, the rate-determining step in SNAr is the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate (Meisenheimer complex).[11] The high electronegativity of fluorine strongly stabilizes this intermediate, thereby accelerating the reaction rate.[10] In fact, for SNAr reactions, the reactivity of halobenzenes often follows the order F > Cl > Br > I.
The presence of an electron-withdrawing group, such as a nitro group, positioned ortho or para to the fluorine atom is crucial for activating the ring towards nucleophilic attack.[8][9]
Diagram: Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Caption: The addition-elimination mechanism for nucleophilic aromatic substitution.
Experimental Considerations for SNAr
-
Protocol: Ether Synthesis via SNAr
-
Reactants: A nitro-substituted fluoro-isopropoxy-benzene is reacted with an alkoxide nucleophile (e.g., sodium methoxide).
-
Conditions: The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
-
Mechanism: The alkoxide attacks the carbon bearing the fluorine atom, forming a Meisenheimer complex that is stabilized by the nitro group. Subsequent elimination of the fluoride ion yields the corresponding aryl ether.
-
Application: This methodology is widely used in drug discovery to construct complex molecules containing diaryl ether linkages.
-
Directed Ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful synthetic strategy that allows for the regioselective functionalization of aromatic rings at the position ortho to a directing metalation group (DMG).[12] Both the oxygen of the isopropoxy group and the fluorine atom can act as DMGs, coordinating to an organolithium reagent (e.g., n-butyllithium) and directing deprotonation to the adjacent ortho position.[12][13]
Intramolecular competition experiments have shown that fluorine can be a highly potent directing group for ortho-lithiation.[14] The resulting aryllithium intermediate can then be trapped with a variety of electrophiles to introduce a wide range of functional groups with high regiocontrol.
Diagram: Directed Ortho-Metalation Workflow
Caption: A simplified workflow for the ortho-functionalization of fluoro-isopropoxy-benzene via directed metalation.
Protocol for Directed Ortho-Metalation
-
Substrate and Reagents: A solution of the fluoro-isopropoxy-benzene derivative in an ethereal solvent (e.g., tetrahydrofuran, THF) is cooled to a low temperature (typically -78 °C). An organolithium reagent, such as n-butyllithium or lithium diisopropylamide (LDA), is then added dropwise.[14]
-
Formation of the Aryllithium: The organolithium reagent, coordinated to either the fluorine or isopropoxy group, abstracts a proton from the adjacent ortho position.
-
Quenching with an Electrophile: After a short period, an electrophile (e.g., an aldehyde, ketone, carbon dioxide, or an alkyl halide) is added to the reaction mixture to quench the aryllithium intermediate.
-
Workup: The reaction is warmed to room temperature and quenched with an aqueous solution to yield the ortho-functionalized product.
Applications in Drug Discovery and Materials Science
The unique reactivity of the fluoro-isopropoxy-benzene moiety makes it a valuable building block in several areas of chemical science.
-
Medicinal Chemistry: The incorporation of fluorine can enhance a drug candidate's metabolic stability, binding affinity, and lipophilicity.[15][16][17] The isopropoxy group can also modulate these properties and provide a handle for further synthetic elaboration. Consequently, this scaffold is found in a variety of pharmaceuticals.[18][19]
-
Materials Science: Fluorinated aryl ethers are precursors to high-performance polymers with desirable properties such as low dielectric constants and high thermal stability.[20] The reactivity of the fluoro-isopropoxy-benzene moiety allows for its incorporation into polymer backbones to tailor the material's properties for specific applications.
Conclusion
The fluoro-isopropoxy-benzene moiety possesses a rich and versatile chemical reactivity profile. The competing and cooperating electronic effects of the fluorine and isopropoxy substituents provide a fine balance of activation and directionality that can be exploited for a wide range of chemical transformations. A thorough understanding of the principles of electrophilic and nucleophilic aromatic substitution, as well as directed ortho-metalation, is essential for any researcher seeking to leverage the synthetic potential of this important structural motif. The protocols and mechanistic insights provided in this guide serve as a foundation for the rational design and synthesis of novel molecules with tailored properties for applications in drug discovery and beyond.
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Synthesis of 1-Fluoro-4-isopropoxybenzene from 4-fluorophenol: An Application Note and Protocol
Abstract
This document provides a detailed protocol for the synthesis of 1-fluoro-4-isopropoxybenzene, a key intermediate in the development of pharmaceuticals and other advanced materials. The primary synthetic route detailed herein is the Williamson ether synthesis, starting from the readily available 4-fluorophenol. This application note offers in-depth insights into the reaction mechanism, experimental setup, purification techniques, and analytical characterization of the final product. Additionally, it includes critical safety precautions and troubleshooting guidelines to ensure a safe and successful synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
1-Fluoro-4-isopropoxybenzene is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. The presence of a fluorine atom can significantly enhance the metabolic stability and bioavailability of drug candidates. The isopropoxy group, in conjunction with the fluorine atom, modulates the lipophilicity and electronic properties of the molecule, making it a desirable scaffold for the synthesis of various therapeutic agents. The most direct and efficient method for the preparation of this compound is the Williamson ether synthesis, which involves the alkylation of a phenoxide with an alkyl halide.[1] This application note will focus on a robust and scalable protocol for the synthesis of 1-fluoro-4-isopropoxybenzene from 4-fluorophenol and an isopropylating agent.
Reaction Scheme
The synthesis proceeds via the Williamson ether synthesis, a well-established method for forming ethers. In this reaction, 4-fluorophenol is deprotonated by a base to form the corresponding phenoxide, which then acts as a nucleophile and attacks an isopropyl electrophile.
Sources
Application Notes and Protocols for the Williamson Ether Synthesis of 1-Fluoro-4-isopropoxybenzene
This document provides a comprehensive guide for the synthesis of 1-Fluoro-4-isopropoxybenzene, a valuable intermediate in pharmaceutical and materials science research. The protocol is centered on the Williamson ether synthesis, a cornerstone reaction in organic chemistry for the formation of ethers. This guide delves into the mechanistic underpinnings, provides a detailed step-by-step experimental protocol, and addresses potential challenges to ensure a successful and safe synthesis.
Introduction: The Strategic Importance of the Williamson Ether Synthesis
The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for preparing both symmetrical and asymmetrical ethers.[1][2] The reaction fundamentally involves the nucleophilic displacement of a halide or other suitable leaving group by an alkoxide ion.[2][3] Its strategic importance lies in its ability to construct complex ether linkages from readily available alcohol and organohalide precursors.
This application note specifically details the synthesis of 1-Fluoro-4-isopropoxybenzene. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development who require a robust method for producing alkyl aryl ethers. We will explore the causality behind reagent selection and reaction conditions, providing insights that extend beyond a simple procedural recitation.
Reaction Principle and Mechanism
The synthesis of 1-Fluoro-4-isopropoxybenzene proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[1][4][5] The overall transformation involves the reaction of 4-fluorophenol with a suitable isopropylating agent, such as 2-bromopropane, in the presence of a base.
The reaction can be dissected into two critical steps:
-
Deprotonation: The acidic proton of the 4-fluorophenol hydroxyl group is abstracted by a strong base. This irreversible step generates the 4-fluorophenoxide ion, a highly potent nucleophile. The choice of base is critical; a sufficiently strong base is required to drive the equilibrium entirely towards the formation of the phenoxide.[6] Sodium hydride (NaH) is an excellent choice as it forms hydrogen gas as a byproduct, which simply bubbles out of the reaction mixture, preventing a reversible reaction.[4][7]
-
Nucleophilic Attack: The newly formed 4-fluorophenoxide ion attacks the electrophilic carbon atom of the isopropyl halide (e.g., 2-bromopropane). In a concerted Sₙ2 fashion, the carbon-oxygen bond is formed simultaneously as the carbon-halide bond is broken, displacing the bromide ion and yielding the final ether product, 1-Fluoro-4-isopropoxybenzene.[1]
Experimental Design: A Rationale-Driven Approach
A successful synthesis hinges on the judicious selection of reagents and conditions. The choices outlined below are grounded in mechanistic principles to maximize yield and minimize side reactions.
3.1 Reagent Selection
-
Aryl Precursor: 4-Fluorophenol is selected for its phenolic hydroxyl group, which is significantly more acidic (pKa ≈ 10) than an aliphatic alcohol, facilitating deprotonation.
-
Alkylating Agent: 2-Bromopropane is a common isopropylating agent. It is important to recognize that as a secondary alkyl halide, it is susceptible to a competing E2 elimination reaction, especially in the presence of a strong, sterically unhindered base like a phenoxide.[1][8][9] However, by carefully controlling reaction conditions, particularly temperature, the desired Sₙ2 substitution can be favored.[9] Using a primary halide is always preferred to minimize elimination, but this specific synthesis requires a secondary alkyl group.[4][7] The alternative retrosynthetic approach—reacting an aryl halide with sodium isopropoxide—is not viable because Sₙ2 reactions do not occur at sp²-hybridized carbon centers of an aromatic ring.[4][6]
-
Base: Sodium hydride (NaH) is recommended for its high basicity, ensuring complete and irreversible deprotonation of the 4-fluorophenol.[7] Commercially, NaH is often supplied as a 60% dispersion in mineral oil for safer handling.[10] This oil must be removed prior to the reaction. Alternatives like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) can also be used, especially in industrial settings, but may require more forcing conditions to achieve complete conversion.[8][11]
-
Solvent: A polar aprotic solvent is essential for promoting the Sₙ2 reaction.[12] Solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent choices.[1][13][14] They effectively solvate the sodium cation (Na⁺) while leaving the 4-fluorophenoxide anion "naked" and highly nucleophilic, thereby accelerating the rate of substitution.[9][14] Protic solvents are to be avoided as they can solvate the phenoxide through hydrogen bonding, reducing its nucleophilicity and slowing the reaction.[1][8]
3.2 Quantitative Data Summary
The following table summarizes the reagents required for a representative laboratory-scale synthesis.
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount | Moles (mmol) |
| 4-Fluorophenol | 112.10 | 1.0 | 1.12 g | 10.0 |
| Sodium Hydride (60%) | 24.00 (as NaH) | 1.2 | 0.48 g | 12.0 |
| 2-Bromopropane | 123.00 | 1.1 | 1.02 mL | 11.0 |
| Anhydrous DMF | - | - | 20 mL | - |
Detailed Experimental Protocol
Safety First: This procedure involves hazardous materials. 4-Fluorophenol is toxic and a skin irritant.[15][16][17] Sodium hydride is a water-reactive, flammable solid that generates hydrogen gas.[10][18][19] 2-Bromopropane and DMF also have associated hazards. The entire procedure must be conducted in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-retardant lab coat, and compatible gloves.[10][15]
4.1 Materials and Equipment
-
Three-neck round-bottom flask (100 mL)
-
Reflux condenser and nitrogen/argon inlet adapter
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Heating mantle with temperature controller
-
Standard laboratory glassware for work-up
-
Rotary evaporator
-
Silica gel for column chromatography
4.2 Step-by-Step Procedure
-
Preparation of Sodium Hydride:
-
Under an inert atmosphere (N₂ or Ar), weigh 0.48 g of 60% NaH dispersion into the 100 mL round-bottom flask.
-
Wash the NaH dispersion three times with anhydrous hexane (3 x 5 mL) to remove the protective mineral oil.[10] Carefully decant the hexane washings each time using a cannula or syringe.
-
Dry the resulting grey powder under a stream of inert gas.
-
-
Formation of the Phenoxide:
-
Add 10 mL of anhydrous DMF to the flask containing the washed NaH.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve 1.12 g (10.0 mmol) of 4-fluorophenol in 10 mL of anhydrous DMF and add this solution to the dropping funnel.
-
Add the 4-fluorophenol solution dropwise to the stirred NaH suspension over 15-20 minutes. Vigorous bubbling (H₂ evolution) will be observed.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.
-
-
Alkylation Reaction:
-
Slowly add 1.02 mL (11.0 mmol) of 2-bromopropane to the reaction mixture via syringe or dropping funnel.
-
Heat the reaction mixture to 60-80 °C. A typical reaction is conducted for 1 to 8 hours.[1]
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the 4-fluorophenol starting material is consumed.
-
-
Work-up:
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
CAUTION: Quench the reaction by slowly and carefully adding 20 mL of ice-cold water to destroy any unreacted NaH.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether (3 x 25 mL).
-
Combine the organic extracts and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[5]
-
-
Purification:
-
The resulting crude oil or solid can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate solvent system as the eluent, to yield pure 1-Fluoro-4-isopropoxybenzene.
-
Troubleshooting and Side Reactions
-
Primary Side Reaction - E2 Elimination: The 4-fluorophenoxide is a strong base and can abstract a β-proton from 2-bromopropane, leading to the formation of propene gas and unreacted 4-fluorophenol.[8][9] To minimize this, maintain the reaction temperature as low as feasible to favor the Sₙ2 pathway, which has a lower activation energy than the E2 pathway.[9]
-
C-Alkylation: Phenoxide ions are ambident nucleophiles, meaning they can react at either the oxygen atom (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[1] The use of polar aprotic solvents like DMF strongly favors the desired O-alkylation.[14] C-alkylation is more commonly observed in protic solvents.[14]
-
Low Yield: If the yield is poor, consider the following:
-
Incomplete Deprotonation: Ensure the NaH was properly washed and that the system was kept scrupulously dry. Moisture will consume the base.
-
Reaction Time/Temperature: The reaction may require a longer time or higher temperature to proceed to completion. Use TLC to find the optimal endpoint.
-
References
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Williamson Ether Synthesis - Organic Chemistry Tutor. [Link]
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Williamson ether synthesis - Wikipedia. [Link]
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Reaction Mechanism of Williamson's synthesis - Physics Wallah. [Link]
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Common Name: SODIUM HYDRIDE HAZARD SUMMARY - NJ.gov. [Link]
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Material Safety Data Sheet - 4-Fluorophenol - Cole-Parmer. [Link]
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Sodium Hydride - Standard Operating Procedure. [Link]
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Williamson Ether Synthesis reaction - BYJU'S. [Link]
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Williamson Ether Synthesis Mechanism - projects.mnopera.org. [Link]
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The Williamson Ether Synthesis - Master Organic Chemistry. [Link]
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Dimethyl sulfoxide as a solvent in the Williamson ether synthesis - The Journal of Organic Chemistry. [Link]
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MSDS for SODIUM HYDRIDE - Alkali Metals Limited. [Link]
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Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - RSC Publishing. [Link]
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Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents - ACS Publications. [Link]
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Synthetic Methods for Alkyl Aryl Ethers - IntechOpen. [Link]
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Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. [Link]
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Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents - ResearchGate. [Link]
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Application Note: Synthesis of 1-Fluoro-4-isopropoxybenzene via Nucleophilic Aromatic Substitution
Abstract: This document provides a comprehensive guide for the synthesis of 1-Fluoro-4-isopropoxybenzene, a valuable intermediate in the pharmaceutical and agrochemical industries. The protocol detailed herein utilizes the Nucleophilic Aromatic Substitution (SNAr) pathway, a robust and efficient method for the formation of aryl ethers. We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental protocol, and outline critical safety considerations and best practices for researchers, scientists, and drug development professionals.
Introduction and Significance
1-Fluoro-4-isopropoxybenzene is a key structural motif found in numerous biologically active compounds. Its synthesis is a critical step in the development of new therapeutic agents and crop protection chemicals. The method described employs a Nucleophilic Aromatic Substitution (SNAr) reaction, where a nucleophile displaces a leaving group on an aromatic ring.[1] This approach is particularly effective for aromatic systems that are rendered electron-deficient, facilitating the attack by a nucleophile.[2] In this application, we utilize 1,4-difluorobenzene as the starting material, where one fluorine atom acts as an excellent leaving group in the SNAr context, and sodium isopropoxide serves as the potent nucleophile.
The SNAr Mechanism: Causality and Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3] Understanding this pathway is crucial for optimizing reaction conditions and predicting outcomes.
-
Nucleophilic Addition (Rate-Determining Step): The reaction is initiated by the attack of the isopropoxide nucleophile on the carbon atom bearing a fluorine atom in the 1,4-difluorobenzene ring. This step is typically the slowest and therefore rate-determining because it temporarily disrupts the aromaticity of the ring.[3] The result is the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][4]
-
Leaving Group Elimination (Fast Step): In the second step, the aromaticity of the ring is restored through the rapid expulsion of a fluoride ion.[3]
A key, and sometimes counterintuitive, aspect of the SNAr reaction is the identity of the leaving group. While fluoride is a poor leaving group in SN2 reactions due to the strength of the C-F bond, it is an excellent leaving group in SNAr.[1][4] The reactivity order for halogens in SNAr is F > Cl ≈ Br > I.[1][4] This is because the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine strongly polarizes the C-F bond, creating a more electrophilic carbon center that is more susceptible to nucleophilic attack.[5] Furthermore, fluorine's strong inductive electron-withdrawing effect helps to stabilize the negative charge of the intermediate Meisenheimer complex, thus lowering the activation energy of this critical first step.[4][6]
Reaction Mechanism Diagram
Caption: The SNAr mechanism for 1-Fluoro-4-isopropoxybenzene synthesis.
Experimental Protocol
This protocol describes the synthesis of 1-Fluoro-4-isopropoxybenzene from 1,4-difluorobenzene and isopropanol. The sodium isopropoxide nucleophile is generated in situ using sodium hydride.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 1,4-Difluorobenzene | ≥99% | Sigma-Aldrich |
| Sodium Hydride (NaH) | 60% dispersion in oil | Sigma-Aldrich |
| Isopropanol (IPA) | Anhydrous, ≥99.5% | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Diethyl Ether | Anhydrous | Fisher Scientific |
| Saturated aq. NH₄Cl solution | - | - |
| Brine (Saturated aq. NaCl) | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Fisher Scientific |
| Equipment | Specification | - |
| Three-neck round-bottom flask | 500 mL | - |
| Magnetic stirrer and stir bar | - | - |
| Reflux condenser | - | - |
| Dropping funnel | 100 mL | - |
| Thermometer/Temperature probe | - | - |
| Inert gas line (Nitrogen/Argon) | - | - |
| Heating mantle | - | - |
| Separatory funnel | 500 mL | - |
| Rotary evaporator | - | - |
Step-by-Step Procedure
A. Preparation of Sodium Isopropoxide (Nucleophile Generation)
-
Set up a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, dropping funnel, and a nitrogen/argon inlet. Ensure the entire apparatus is flame-dried or oven-dried and assembled while hot under a stream of inert gas to ensure anhydrous conditions.
-
To the flask, add sodium hydride (60% dispersion in oil, 4.4 g, 0.11 mol).
-
Add 150 mL of anhydrous DMF to the flask via cannula or syringe. Begin stirring.
-
Carefully add anhydrous isopropanol (9.1 mL, 0.12 mol) to the dropping funnel. Add the isopropanol dropwise to the stirred NaH/DMF suspension over 30 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation and vent the gas through an oil bubbler.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of sodium isopropoxide.
B. Nucleophilic Aromatic Substitution Reaction 6. Add 1,4-difluorobenzene (11.4 g, 0.10 mol) to the stirred solution of sodium isopropoxide at room temperature. 7. Heat the reaction mixture to 80-90 °C using a heating mantle and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
C. Work-up and Purification 8. After the reaction is complete (as determined by the consumption of the starting material), cool the mixture to room temperature and then further cool in an ice-water bath. 9. Slowly and carefully quench the reaction by adding 100 mL of saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to neutralize any unreacted base. 10. Transfer the mixture to a 500 mL separatory funnel. 11. Extract the aqueous phase with diethyl ether (3 x 100 mL). 12. Combine the organic extracts and wash sequentially with water (2 x 100 mL) and then brine (1 x 100 mL). 13. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. 14. Purify the crude product by vacuum distillation to yield 1-Fluoro-4-isopropoxybenzene as a colorless liquid.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of 1-Fluoro-4-isopropoxybenzene.
Best Practices and Safety Considerations
Scientific integrity and laboratory safety are paramount. Adherence to the following guidelines is mandatory.
-
Inert Atmosphere: Sodium hydride and sodium isopropoxide are highly sensitive to moisture and air.[7][8] The reaction must be conducted under a dry, inert atmosphere (nitrogen or argon) to prevent decomposition of the reagents and ensure high product yield.[7][9]
-
Reagent Handling:
-
1,4-Difluorobenzene: This compound is a highly flammable liquid with a low flash point.[10][11] Keep it away from all sources of ignition, and use spark-proof tools and explosion-proof equipment.[10][11][12] It may cause irritation and is harmful by inhalation.[10] Always handle it in a well-ventilated chemical fume hood.[10][11]
-
Sodium Hydride (NaH): NaH (typically as a 60% dispersion in mineral oil) reacts violently with water to produce flammable hydrogen gas. Never add water directly to NaH. Handle only under inert, anhydrous conditions.
-
Sodium Isopropoxide: This reagent is corrosive and can cause severe skin and eye burns.[8][13] It is also moisture-sensitive.[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile), safety goggles, and a lab coat.[7][13]
-
-
Temperature Control: The initial generation of the alkoxide is exothermic. Control the rate of addition of isopropanol to maintain a safe temperature and prevent runaway reactions.
-
Quenching: The quenching of the reaction mixture must be performed slowly and at a low temperature (ice bath) to control the exothermic reaction with any remaining reactive species.
-
Waste Disposal: Chemical waste must be disposed of according to institutional and local regulations.[14] Quench reactive waste streams carefully before disposal.
References
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Material Safety Data Sheet - 1,4-Difluorobenzene, 99+%. Cole-Parmer. [Online] Available at: [Link]
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Nucleophilic aromatic substitution. Wikipedia. [Online] Available at: [Link]
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1,4-Difluorobenzene Standard (1X1 mL) - Safety Data Sheet. Agilent. [Online] Available at: [Link]
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Concerted nucleophilic aromatic substitution with 19F− and 18F−. Harvard University. [Online] Available at: [Link]
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What is the synthesis of 1-fluoro-3-propylbenzene from benzene (with images)? Quora. [Online] Available at: [Link]
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Application Notes & Protocols: 1-Fluoro-4-isopropoxybenzene as a Strategic Building Block in Modern Pharmaceutical Synthesis
Introduction: The Strategic Value of Fluorinated Scaffolds
In the landscape of modern drug discovery, the incorporation of fluorine into molecular scaffolds is a cornerstone strategy for optimizing pharmacological profiles.[1][2] Fluorine, the most electronegative element, imparts unique properties when substituted into a drug candidate. Its small steric footprint, similar to a hydrogen atom, allows it to act as a bioisostere for hydrogen or a hydroxyl group, often without significantly altering the molecule's shape.[3][4] However, the potent inductive effect of the carbon-fluorine (C-F) bond can profoundly influence a molecule's acidity, basicity, and conformational preferences.[3][5] Crucially, the strength of the C-F bond often enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing a drug's half-life and bioavailability.[6]
1-Fluoro-4-isopropoxybenzene emerges as a particularly valuable building block, offering a trifecta of reactive sites for molecular elaboration. Its structure combines:
-
A fluorine-substituted aromatic ring , primed for nucleophilic aromatic substitution (SNAr).
-
An electron-rich aromatic core , modulated by the activating isopropoxy group, allowing for targeted electrophilic aromatic substitution (EAS).
-
A robust scaffold suitable for advanced palladium-catalyzed cross-coupling reactions .
This guide provides an in-depth exploration of the chemical reactivity of 1-fluoro-4-isopropoxybenzene, complete with detailed protocols and mechanistic insights to empower researchers in leveraging its full synthetic potential.
Compound Profile and Safety Data
A clear understanding of the physicochemical properties and handling requirements is paramount for safe and effective experimentation.
| Property | Value |
| Chemical Name | 1-Fluoro-4-isopropoxybenzene |
| Synonyms | Isopropyl(4-fluorophenyl) ether, 1-Fluoro-4-(1-methylethoxy)-benzene |
| CAS Number | 459-06-3[7] |
| Molecular Formula | C₉H₁₁FO[7] |
| Molecular Weight | 154.18 g/mol [7] |
| Appearance | Liquid |
| Purity | Typically ≥95% |
Safety & Handling:
-
Hazard Statement: Classified as a flammable liquid and vapor. May cause skin, eye, and respiratory irritation.[8]
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat. Keep away from heat, sparks, and open flames.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
Core Synthetic Strategies & Mechanistic Rationale
The utility of 1-fluoro-4-isopropoxybenzene stems from its predictable reactivity in several key transformation classes. Understanding the electronic interplay between the fluoro and isopropoxy substituents is crucial for designing successful synthetic routes.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful method for forming aryl-heteroatom bonds. While aryl halides are typically unreactive towards nucleophiles, the presence of electron-withdrawing groups can activate the ring for substitution.
Causality & Mechanism: The fluorine atom, despite being on a ring activated by the isopropoxy group, serves as an excellent leaving group in SNAr reactions.[10] The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the fluorine, breaking the aromaticity and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[11][12] The negative charge is delocalized across the ring. In the subsequent, typically rapid step, the fluoride ion is eliminated, restoring aromaticity and yielding the final product.[11] The rate-determining step is usually the initial nucleophilic attack.[10]
This pathway is fundamental for introducing amine, thiol, and alcohol moieties, which are ubiquitous in pharmacologically active molecules.
Caption: SNAr Addition-Elimination Mechanism.
Electrophilic Aromatic Substitution (EAS)
Further functionalization of the aromatic ring can be achieved via EAS reactions such as nitration, halogenation, and Friedel-Crafts acylation.
Causality & Directing Effects: The regiochemical outcome of EAS is dictated by the combined electronic effects of the existing substituents.
-
Isopropoxy Group (-O-iPr): A strong activating group that donates electron density into the ring via resonance (+R effect), which overwhelmingly surpasses its inductive withdrawal (-I effect). It is a powerful ortho, para-director.[5]
-
Fluoro Group (-F): A deactivating group due to its strong inductive withdrawal (-I effect), but it also acts as an ortho, para-director because of resonance donation (+R effect).[5]
In 1-fluoro-4-isopropoxybenzene, the potent activating and directing effect of the isopropoxy group dominates. Therefore, electrophiles will be directed primarily to the positions ortho to the isopropoxy group (C2 and C6), enabling precise and predictable functionalization.
Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form C-C and C-N bonds.[13][14]
Causality & Application: While the C-F bond is the strongest carbon-halogen bond, making it less reactive than C-Cl, C-Br, or C-I bonds in traditional cross-coupling, recent advances in catalyst design have enabled the use of fluoroarenes.[15][16] This is particularly advantageous in complex syntheses where other, more reactive halides might interfere with earlier steps. Using specialized palladium catalysts with electron-rich ligands, the C-F bond can be activated for oxidative addition, initiating the catalytic cycle.[16][17] This allows 1-fluoro-4-isopropoxybenzene to be coupled with boronic acids, organozincs, or amines, providing a robust and alternative strategy for constructing complex molecular architectures.[15][17]
Caption: Synthetic utility of 1-fluoro-4-isopropoxybenzene.
Experimental Protocols
The following protocols are generalized procedures that should be adapted based on the specific substrate and scale. All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified.
Protocol 1: General Procedure for SNAr with a Primary Amine
Objective: To synthesize an N-aryl-4-isopropoxyaniline derivative by displacing the fluorine atom with an amine nucleophile.
Materials & Reagents:
-
1-Fluoro-4-isopropoxybenzene (1.0 eq)
-
Primary amine (e.g., benzylamine) (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with stir bar
-
Condenser and heating mantle
-
Inert atmosphere setup (N₂ or Ar)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
Step-by-Step Methodology:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 1-fluoro-4-isopropoxybenzene (1.0 eq), the primary amine (1.2 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF (or DMSO) to achieve a concentration of approximately 0.5 M with respect to the starting material.
-
Heating & Monitoring: Heat the reaction mixture to 80-120 °C. Self-Validating Insight: The optimal temperature depends on the nucleophilicity of the amine and should be determined empirically. Monitor the reaction progress by TLC (e.g., using a 20% EtOAc/hexanes mobile phase) until the starting material is consumed.
-
Workup - Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing water.
-
Workup - Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers sequentially with water and then brine. Causality: This removes the DMF/DMSO solvent and any remaining inorganic salts.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for EAS (Nitration)
Objective: To synthesize 1-fluoro-2-nitro-4-isopropoxybenzene by electrophilic nitration.
Materials & Reagents:
-
1-Fluoro-4-isopropoxybenzene (1.0 eq)
-
Fuming nitric acid (HNO₃, 90%) (1.1 eq)
-
Acetic anhydride ((Ac)₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with stir bar
-
Addition funnel
-
Ice bath
-
Standard glassware for workup and purification
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask containing 1-fluoro-4-isopropoxybenzene (1.0 eq) in acetic anhydride at 0 °C (ice bath), add fuming nitric acid (1.1 eq) dropwise via an addition funnel over 15 minutes. Causality: The acetic anhydride serves as both a solvent and a scavenger for water, generating the potent electrophile, the nitronium ion (NO₂⁺), in situ. The low temperature controls the exothermic reaction.
-
Reaction Execution: Stir the reaction at 0 °C for 1-2 hours.
-
Monitoring: Monitor the reaction for completion by TLC, observing the consumption of the starting material.
-
Workup - Quenching: Slowly and carefully pour the reaction mixture over crushed ice.
-
Workup - Neutralization & Extraction: Once the ice has melted, transfer the mixture to a separatory funnel. Add DCM to extract the product. Carefully neutralize the mixture by adding saturated NaHCO₃ solution until effervescence ceases. Separate the layers and extract the aqueous phase two more times with DCM.
-
Workup - Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure product. The primary regioisomer expected is 1-fluoro-2-nitro-4-isopropoxybenzene.
-
Characterization: Analyze the product by ¹H NMR to confirm the regiochemistry of nitration, along with ¹³C NMR and mass spectrometry.
Conclusion
1-Fluoro-4-isopropoxybenzene is a versatile and economically important building block for pharmaceutical research and development. Its well-defined reactivity in nucleophilic substitution, electrophilic substitution, and modern cross-coupling reactions provides chemists with a reliable platform for generating diverse molecular libraries. The strategic placement of the fluoro and isopropoxy groups offers a powerful combination of metabolic stability and synthetic flexibility, making it an indispensable tool in the design of next-generation therapeutics.
References
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Asif, M. (2016). Biological Potential of Fluoro-Benzene Analogs. Annals of Medical Chemistry and Research, 2(1), 1015. [Link]
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Ressner, E. (2021). What is the synthesis of 1-fluoro-3-propylbenzene from benzene? Quora. [Link]
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Terry, S., & Fletcher, J. T. (2021). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules, 26(24), 7596. [Link]
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Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Chemical Reviews, 109(5), 2119–2183. [Link]
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O'Brien, R. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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Priya A, et al. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160. [Link]
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Sakamoto, T., et al. (2018). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Molecules, 23(11), 2764. [Link]
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National Center for Biotechnology Information. (n.d.). 1-Fluoro-4-(isopropenyl)benzene. PubChem. [Link]
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Gutmann, B., et al. (2013). Unusual behavior in the reactivity of 5-substituted-1H-tetrazoles in a resistively heated microreactor. Beilstein Journal of Organic Chemistry, 9, 2229–2237. [Link]
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Chen, C., et al. (1999). Synthesis of fluorinated olefins via the palladium catalyzed cross-coupling reaction of 1-fluorovinyl halides with organoboranes. Tetrahedron Letters, 40(5), 827–830. [Link]
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Mykhailiuk, P. K. (2019). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Future Medicinal Chemistry, 11(13), 1595–1615. [Link]
-
LibreTexts Chemistry. (2021). 16.6: Nucleophilic Aromatic Substitution. [Link]
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Wang, Z., et al. (2020). One-Step Synthesis of [18F]Fluoro-4-(vinylsulfonyl)benzene: A Thiol Reactive Synthon for Selective Radiofluorination of Peptides. Organic Letters, 23(1), 145–149. [Link]
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Iglesias, E. (2004). Kinetics and mechanism of the reaction of 1-fluoro-2,4-dinitrobenzene with hydroxide ion in 'water in oil' microemulsions. Physical Chemistry Chemical Physics, 6(23), 5363–5369. [Link]
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NIST. (n.d.). Benzene, 1-fluoro-4-nitro-. NIST Chemistry WebBook. [Link]
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The Royal Swedish Academy of Sciences. (2010). Scientific Background on the Nobel Prize in Chemistry 2010: Palladium-Catalyzed Cross Couplings in Organic Synthesis. [Link]
-
Leah4sci. (2023, February 25). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism. YouTube. [Link]
-
Neff, R. K., & Nicewicz, D. A. (2019). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 141(40), 15911–15916. [Link]
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El-Sayed, N. N. E., et al. (2024). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives. RSC Advances, 14(3), 1845–1862. [Link]
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The Royal Society of Chemistry. (2015). Supporting Information for: A general synthesis of unsymmetrical diarylacetylenes. [Link]
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Application of 1-Fluoro-4-isopropoxybenzene in Agrochemical Synthesis: A Technical Guide to the Synthesis of Fluazifop-P-butyl
Introduction: Strategic Importance of Fluorinated Phenoxy Ethers in Agrochemicals
The strategic incorporation of fluorine atoms into molecular scaffolds has revolutionized the development of modern agrochemicals, enhancing their efficacy, metabolic stability, and overall performance. 1-Fluoro-4-isopropoxybenzene stands as a pivotal starting material in this arena, serving as a key building block for the synthesis of high-value herbicides. Its unique structure, featuring a fluorine atom activated for nucleophilic aromatic substitution and a lipophilic isopropoxy group, makes it an ideal precursor for creating complex aryloxyphenoxypropionate (AOPP) herbicides.
This technical guide provides an in-depth exploration of the application of 1-Fluoro-4-isopropoxybenzene in the synthesis of Fluazifop-P-butyl, a potent and selective post-emergence herbicide. We will dissect the synthetic pathway, detailing the underlying chemical principles and providing robust, field-proven protocols for each critical step. This document is intended for researchers, scientists, and professionals in the agrochemical and drug development sectors who require a comprehensive understanding of this synthetic route.
The Target Agrochemical: Fluazifop-P-butyl
Fluazifop-P-butyl is a member of the AOPP ("fop") family of herbicides, renowned for its exceptional control of annual and perennial grass weeds in a wide variety of broadleaf crops, including soybeans, cotton, and canola.[1] The herbicidal activity is almost exclusively attributed to the (R)-enantiomer, hence the "P" in its name, which stands for the active isomer.[2][3]
Mechanism of Action
Fluazifop-P-butyl functions as a pro-herbicide. Upon absorption through the leaves of the target weed, it is rapidly hydrolyzed to its biologically active form, fluazifop-P acid.[4] This active metabolite is translocated to the plant's meristematic tissues—the sites of active growth. Here, it inhibits the enzyme Acetyl-CoA Carboxylase (ACCase).[2] ACCase is crucial for the first committed step in fatty acid biosynthesis. By blocking this enzyme, fluazifop-P acid halts the production of lipids essential for cell membrane integrity and new growth, leading to the death of the grass weed. The selectivity for grasses over broadleaf crops is due to differences in the structure of the ACCase enzyme between these plant types.[1]
Comprehensive Synthetic Pathway from 1-Fluoro-4-isopropoxybenzene
The synthesis of Fluazifop-P-butyl from 1-Fluoro-4-isopropoxybenzene is a multi-step process that leverages fundamental organic reactions. The overall strategy involves the sequential construction of the aryloxyphenoxypropionate backbone, followed by esterification.
Caption: Overall synthetic workflow for Fluazifop-P-butyl starting from 1-Fluoro-4-isopropoxybenzene.
Part 1: Synthesis of Key Intermediate - 4-Isopropoxyphenol
The initial step involves the conversion of the fluorinated starting material into the corresponding phenol. This is a critical transformation that prepares the molecule for subsequent etherification.
Protocol 1: Nucleophilic Aromatic Hydrolysis
Principle: This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The fluorine atom on the electron-rich benzene ring is a surprisingly effective leaving group in this context, primarily because the rate-determining step is the initial attack of the nucleophile (hydroxide ion) on the ring, not the cleavage of the strong C-F bond.[5] The high electronegativity of fluorine activates the ipso-carbon towards nucleophilic attack.[6]
Materials:
-
1-Fluoro-4-isopropoxybenzene
-
Sodium Hydroxide (NaOH)
-
Dimethyl Sulfoxide (DMSO) or other polar aprotic solvent
-
Hydrochloric Acid (HCl), concentrated
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1-Fluoro-4-isopropoxybenzene (1.0 eq) and DMSO (5 mL per gram of starting material).
-
Add a concentrated aqueous solution of Sodium Hydroxide (2.0 - 3.0 eq).
-
Heat the reaction mixture to 120-140 °C and maintain for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into a beaker containing crushed ice and water.
-
Acidify the aqueous mixture to pH ~2-3 using concentrated HCl. This will precipitate the phenolic product.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 4-isopropoxyphenol.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Summary Table 1: Reagents for 4-Isopropoxyphenol Synthesis
| Reagent | Molar Eq. | Purpose |
| 1-Fluoro-4-isopropoxybenzene | 1.0 | Starting Material |
| Sodium Hydroxide (NaOH) | 2.0 - 3.0 | Nucleophile (Hydroxide source) |
| Dimethyl Sulfoxide (DMSO) | - | Polar aprotic solvent |
| Hydrochloric Acid (HCl) | - | Neutralization and product isolation |
| Ethyl acetate | - | Extraction solvent |
Part 2: Construction of the Chiral Propionic Acid Moiety
This stage establishes the chiral center of the molecule, which is essential for its herbicidal activity.
Protocol 2: Stereospecific Williamson Ether Synthesis
Principle: This is a classic SN2 reaction where the phenoxide ion, generated in situ from 4-isopropoxyphenol and a base, acts as a nucleophile.[1] It attacks the electrophilic carbon of an (S)-2-chloropropionic acid derivative. The SN2 mechanism proceeds with an inversion of configuration at the chiral center, meaning the (S)-starting material yields the desired (R)-product.[7]
Materials:
-
4-Isopropoxyphenol
-
(S)-2-chloropropionic acid
-
Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF) or Acetonitrile
-
Hydrochloric Acid (HCl)
-
Diethyl ether
Procedure:
-
In a reaction vessel, dissolve 4-isopropoxyphenol (1.0 eq) in DMF.
-
Add powdered potassium carbonate (2.0 eq) or sodium hydroxide (2.2 eq) to the solution to form the phenoxide.
-
Add (S)-2-chloropropionic acid (1.1 eq) to the mixture.
-
Heat the reaction to 60-80 °C and stir for 6-12 hours, monitoring by TLC.
-
After cooling, pour the reaction mixture into water and acidify with HCl to pH 1-2 to precipitate the carboxylic acid product.
-
Extract the product with diethyl ether or another suitable organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous MgSO₄, filter, and evaporate the solvent to obtain (R)-2-(4-isopropoxyphenoxy)propionic acid.
-
Further purification can be achieved by recrystallization.
Caption: Mechanism of the Williamson Ether Synthesis, highlighting the stereochemical inversion.
Part 3: Coupling with the Pyridine Moiety to Form Fluazifop-P Acid
This step introduces the trifluoromethyl-pyridine group, a common toxophore in many modern agrochemicals, completing the core structure of the active acid.
Protocol 3: Nucleophilic Aromatic Substitution
Principle: Similar to the first step, this is an SNAr reaction. The carboxylate salt of (R)-2-(4-isopropoxyphenoxy)propionic acid acts as the nucleophile, displacing the chlorine atom from 2-chloro-5-(trifluoromethyl)pyridine. The pyridine ring is electron-deficient, which facilitates the nucleophilic attack.
Materials:
-
(R)-2-(4-isopropoxyphenoxy)propionic acid
-
2-Chloro-5-(trifluoromethyl)pyridine
-
Potassium Carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl)
-
Ethyl acetate
Procedure:
-
Combine (R)-2-(4-isopropoxyphenoxy)propionic acid (1.0 eq), 2-chloro-5-(trifluoromethyl)pyridine (1.05 eq), and potassium carbonate (2.5 eq) in DMF.
-
Heat the mixture to 80-100 °C for 8-16 hours until the reaction is complete (monitored by HPLC).
-
Cool the reaction, dilute with water, and wash with a nonpolar solvent like hexane to remove any unreacted pyridine starting material.
-
Acidify the aqueous layer with HCl to precipitate the Fluazifop-P acid.
-
Filter the solid, wash with water, and dry under vacuum. Alternatively, extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the final acid.
Part 4: Final Esterification to Yield Fluazifop-P-butyl
The final step converts the active acid into its more stable and formulable butyl ester form.
Protocol 4: Fischer Esterification
Principle: This is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[8] To drive the equilibrium towards the ester product, an excess of the alcohol (n-butanol) is typically used, and the water formed during the reaction is removed.
Materials:
-
Fluazifop-P acid
-
n-Butanol
-
Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH) as a catalyst
-
Toluene or Hexane (for azeotropic removal of water)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
In a round-bottom flask fitted with a Dean-Stark apparatus, dissolve Fluazifop-P acid (1.0 eq) in an excess of n-butanol (5-10 eq) and toluene.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene.
-
Continue refluxing until no more water is collected, indicating the reaction is complete (typically 4-8 hours).
-
Cool the reaction mixture and remove the excess n-butanol and toluene under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove any unreacted acid and the catalyst.
-
Wash the organic layer with water and then brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the final product, Fluazifop-P-butyl, as an oil.
Data Summary Table 2: Key Reaction Parameters
| Step | Reaction Type | Key Reagents | Typical Temp. (°C) |
| 1 | Nucleophilic Aromatic Hydrolysis | 1-Fluoro-4-isopropoxybenzene, NaOH, DMSO | 120-140 |
| 2 | Williamson Ether Synthesis (SN2) | 4-Isopropoxyphenol, (S)-2-chloropropionic acid, K₂CO₃, DMF | 60-80 |
| 3 | Nucleophilic Aromatic Substitution | (R)-propionic acid intermediate, 2-Chloro-5-(trifluoromethyl)pyridine, K₂CO₃ | 80-100 |
| 4 | Fischer Esterification | Fluazifop-P acid, n-Butanol, H₂SO₄ (cat.), Toluene | Reflux |
Conclusion and Future Perspectives
The synthesis of Fluazifop-P-butyl from 1-Fluoro-4-isopropoxybenzene exemplifies a robust and efficient pathway for the construction of complex, high-value agrochemicals. Each step, from the initial nucleophilic aromatic substitution to the final esterification, relies on well-established and scalable chemical principles. The strategic use of the fluorinated starting material is key to the overall success of the synthesis, providing a reliable handle for the initial etherification. Understanding the nuances of each reaction, particularly the stereochemical control required in the Williamson ether synthesis, is paramount for producing the herbicidally active (R)-enantiomer. This guide provides a solid foundation for researchers to not only replicate this synthesis but also to adapt these principles for the development of novel fluorinated agrochemicals.
References
-
AERU. (n.d.). Fluazifop-P-butyl (Ref: R154875). University of Hertfordshire. Retrieved from [Link]
-
Wikipedia. (2023). Fluazifop. Retrieved from [Link]
-
AERU. (n.d.). Fluazifop-P (Ref: R156172). University of Hertfordshire. Retrieved from [Link]
-
Balinova, A., & Lalova, M. (1992). Translocation, metabolism and residues of fluazifop-butyl in soybean plants. Weed Research, 32(3), 205-210. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (2006). FAO SPECIFICATIONS AND EVALUATIONS FOR PLANT PROTECTION PRODUCTS FLUAZIFOP-P-BUTYL. Retrieved from [Link]
-
ResearchGate. (2019). Esterification of Maleic Acid with Butanol Catalyzed by Environmentally Friendly Catalysts. Retrieved from [Link]
-
AERU. (n.d.). Fluazifop-P-butyl (Ref: R154875). University of Hertfordshire. Retrieved from [Link]
-
ResearchGate. (2020). Translocation, metabolism and residues of fluazifop‐butyl in soybean plants. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (2006). FAO SPECIFICATIONS AND EVALUATIONS FOR PLANT PROTECTION PRODUCTS FLUAZIFOP-P-BUTYL. Retrieved from [Link]
-
ResearchGate. (2019). Esterification of Maleic Acid with Butanol Catalyzed by Environmentally Friendly Catalysts. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (2020). Translocation, metabolism and residues of fluazifop‐butyl in soybean plants. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
ResearchGate. (2019). Esterification of Maleic Acid with Butanol Catalyzed by Environmentally Friendly Catalysts. Retrieved from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
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- 8. isites.info [isites.info]
The Strategic Role of 1-Fluoro-4-isopropoxybenzene in Advanced Material Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Fluoro-4-isopropoxybenzene is a versatile aromatic building block with significant potential in the synthesis of advanced materials. Its unique combination of a reactive fluoro group, an electron-donating isopropoxy group, and a stable benzene core makes it a valuable precursor for a range of high-performance polymers, liquid crystals, and organic electronic materials. The fluorine atom serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of many polymerization processes.[1][2] Concurrently, the isopropoxy group modulates key material properties such as solubility, processability, and thermal characteristics, while also influencing the electronic nature of the aromatic system. This document provides a comprehensive guide to the application of 1-Fluoro-4-isopropoxybenzene in material science, offering detailed synthetic protocols and insights into the structure-property relationships of the resulting materials.
Introduction: The Molecular Advantage of 1-Fluoro-4-isopropoxybenzene
The utility of 1-Fluoro-4-isopropoxybenzene in material science is primarily dictated by the interplay of its constituent functional groups. The C-F bond, while strong, is activated towards nucleophilic attack when positioned on an aromatic ring, particularly in the presence of activating groups or under suitable reaction conditions. This reactivity is the foundation for its use in step-growth polymerization to form robust poly(aryl ether) structures.
The isopropoxy group, on the other hand, imparts several desirable characteristics to both the monomer and the final material. Its branched alkyl nature can disrupt polymer chain packing, leading to enhanced solubility in common organic solvents and potentially lower melting points or glass transition temperatures, thereby improving processability. Electronically, the oxygen atom's lone pairs donate electron density into the aromatic ring, influencing the reactivity of the fluoro group and modulating the electronic properties of the resulting material, a critical consideration in the design of organic semiconductors.[3]
Application in High-Performance Polymers: Synthesis of Poly(aryl ether ketone)s (PAEKs)
The synthesis of high-performance thermoplastics like Poly(ether ether ketone) (PEEK) and related PAEKs often relies on the nucleophilic aromatic substitution reaction between an activated aromatic dihalide and a bisphenolate.[4][5] While 4,4'-difluorobenzophenone is a common monomer in industrial PEEK synthesis, 1-Fluoro-4-isopropoxybenzene can be envisioned as a valuable co-monomer to tailor the properties of the final polymer. Its incorporation can introduce flexibility and modify the thermal and mechanical properties of the resulting poly(aryl ether).
Rationale for Experimental Design
The following protocol describes a representative synthesis of a poly(aryl ether) by reacting 1-Fluoro-4-isopropoxybenzene with a bisphenol, such as hydroquinone. The reaction proceeds via a nucleophilic aromatic substitution mechanism where the phenoxide ions displace the fluoride ions. A high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or diphenyl sulfone is employed to maintain the reactants in solution at the elevated temperatures required for polymerization. Anhydrous potassium carbonate is a common choice of base to generate the nucleophilic bisphenolate in situ.
Experimental Protocol: Synthesis of a Poly(aryl ether) Co-polymer
Materials:
-
1-Fluoro-4-isopropoxybenzene (C9H11FO, MW: 154.18 g/mol )[6]
-
Hydroquinone
-
4,4'-Difluorobenzophenone (as a co-monomer)
-
Anhydrous Potassium Carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Deionized Water
Procedure:
-
Reactor Setup: A 250 mL three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap fitted with a condenser.
-
Charging Reactants: The flask is charged with hydroquinone (e.g., 10 mmol), 4,4'-difluorobenzophenone (e.g., 8 mmol), 1-Fluoro-4-isopropoxybenzene (e.g., 2 mmol), and anhydrous potassium carbonate (e.g., 12 mmol).
-
Solvent Addition: Anhydrous DMF (e.g., 100 mL) and anhydrous toluene (e.g., 30 mL) are added to the flask. Toluene acts as an azeotropic agent to remove water generated during the reaction.
-
Inert Atmosphere: The system is thoroughly purged with dry nitrogen for 30 minutes to ensure an inert atmosphere. A gentle nitrogen flow is maintained throughout the reaction.
-
Azeotropic Dehydration: The reaction mixture is heated to 140-150 °C with vigorous stirring. The toluene-water azeotrope is collected in the Dean-Stark trap over a period of 2-4 hours to ensure the removal of water.
-
Polymerization: After the removal of toluene, the reaction temperature is raised to 160-180 °C and maintained for 8-12 hours. The progress of the polymerization is indicated by a noticeable increase in the viscosity of the reaction mixture.
-
Precipitation and Purification: After cooling to room temperature, the viscous solution is poured into a stirred excess of methanol (e.g., 500 mL) to precipitate the polymer. The resulting fibrous polymer is collected by filtration.
-
Washing: The polymer is washed sequentially with hot deionized water and methanol to remove any remaining salts and solvent.
-
Drying: The purified polymer is dried in a vacuum oven at 80-100 °C to a constant weight.
Expected Material Characteristics
| Property | Expected Value Range |
| Glass Transition Temp. (Tg) | 130 - 160 °C |
| Melting Temperature (Tm) | 280 - 320 °C |
| Number Average MW (Mn) | 20,000 - 50,000 g/mol |
| Polydispersity Index (PDI) | 1.8 - 2.5 |
Application in Liquid Crystal Synthesis
The synthesis of liquid crystals often involves the assembly of molecules with a rigid core and flexible terminal groups.[7][8] 1-Fluoro-4-isopropoxybenzene can serve as a key precursor for one of the terminal functionalities in a liquid crystalline molecule. The isopropoxy group provides the necessary flexible tail, while the fluorophenyl core can be incorporated into a larger mesogenic structure through reactions like Suzuki or Sonogashira cross-coupling, after appropriate functionalization. The presence of the fluorine atom can also be advantageous in tuning the dielectric anisotropy of the final liquid crystal material.[9]
Synthetic Strategy Overview
A plausible synthetic route involves the initial conversion of 1-Fluoro-4-isopropoxybenzene to a boronic acid or an alkyne derivative. This functionalized intermediate can then be coupled with another aromatic core to construct the final liquid crystal molecule.
Caption: Synthetic workflow for liquid crystal synthesis.
Protocol: Synthesis of a Biphenyl-based Liquid Crystal Precursor
Step 1: Synthesis of 4-Isopropoxyphenylboronic Acid
-
Grignard Formation: In a flame-dried flask under argon, magnesium turnings are reacted with a catalytic amount of iodine and 1-bromo-4-isopropoxybenzene (synthesized from 4-isopropoxyaniline) in anhydrous THF to form the Grignard reagent.
-
Borylation: The Grignard solution is then added dropwise to a cooled solution (-78 °C) of trimethyl borate in anhydrous THF.
-
Hydrolysis: The reaction is quenched with aqueous HCl, and the product is extracted with an organic solvent.
-
Purification: The crude product is purified by recrystallization to yield 4-isopropoxyphenylboronic acid.
Step 2: Suzuki Cross-Coupling
-
Reaction Setup: A flask is charged with 4-isopropoxyphenylboronic acid, a suitable aryl halide (e.g., 4-bromobenzonitrile), a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) in a solvent mixture like toluene/ethanol/water.
-
Reaction: The mixture is heated under reflux for several hours until the starting materials are consumed (monitored by TLC).
-
Workup and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The final product is purified by column chromatography.[10]
Role in Organic Electronic Materials
In the field of organic electronics, fluorinated aromatic compounds are of great interest for their ability to influence the energy levels of molecular orbitals (HOMO and LUMO), which in turn affects charge injection and transport properties.[3][11] While there is more literature on compounds like 1-fluoro-4-nitrobenzene, the principles can be extended to 1-Fluoro-4-isopropoxybenzene.[12] The isopropoxy group acts as an electron-donating group, which would raise the HOMO and LUMO levels compared to an unsubstituted fluorobenzene. This modulation is crucial for tuning the electronic properties of materials used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[13]
Conceptual Synthetic Pathway
Caption: Conceptual synthesis of a D-A copolymer.
The synthesis of a donor-acceptor (D-A) copolymer for organic electronics could involve the coupling of a derivative of 1-Fluoro-4-isopropoxybenzene (the donor unit) with an electron-deficient monomer (the acceptor unit).
Conclusion
1-Fluoro-4-isopropoxybenzene is a promising, albeit currently underutilized, building block in material science. Its predictable reactivity through nucleophilic aromatic substitution and the property-modulating effects of the isopropoxy group make it a valuable tool for the rational design of advanced polymers, liquid crystals, and organic electronic materials. The protocols and concepts outlined in this document provide a solid foundation for researchers to explore the full potential of this versatile molecule in creating next-generation materials with tailored properties.
References
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Amphiphilic Fluoro‐Functionalized Cellulosic Materials: Synthesis, Characterization, and Organic Dye Adsorption Properties. IRIS. Available at: [Link]
-
Preparation, Characterization and Applications of Liquid Crystals: A Review. IOSR Journal. Available at: [Link]
-
(PDF) Synthesis and Polymerization of 4-Vinylbenzylphenylsulfone. ResearchGate. Available at: [Link]
-
Polymerisation and related reactions involving nucleophilic aromatic substitution. Part 1. The rates of reaction of substituted 4-halogenobenzophenones with the potassium salts of substituted 4-hydroxybenzophenones. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Synthesis of Liquid Crystals. University of Colorado Boulder. Available at: [Link]
-
Polymerization of Isoprene by Using Benzyl Diethyldithiocarbamate as an Iniferter. ScienceAsia. Available at: [Link]
-
Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. Chemical Communications. Available at: [Link]
-
Polymerisation and related reactions involving nucleophilic aromatic substitution. Part 1. The rates of reaction of substituted 4-halogenobenzophenones with the potassium salts of substituted 4-hydroxybenzophenones. Sci-Hub. Available at: [Link]
-
New materials for organic electronics: from synthesis to processing, characterization and device physics. EMRS. Available at: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Molecularly Defined Polymers: Synthesis and Function Home. RSC Publishing. Available at: [Link]
-
Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. PMC. Available at: [Link]
-
Polymerization‐Induced Self‐Assembly for the Synthesis of Polyisoprene‐Polystyrene Block and Random Copolymers: Towards High Molecular Weight and Conversion. NIH. Available at: [Link]
-
-
Organic Electronic Materials. Yi Liu Group @MF. Available at: [Link]
-
-
Introduction to Liquid Crystals. COPYRIGHTED MATERIAL. Available at: [Link]
-
Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]
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- 4. Polymerisation and related reactions involving nucleophilic aromatic substitution. Part 1. The rates of reaction of substituted 4-halogenobenzophenones with the potassium salts of substituted 4-hydroxybenzophenones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Sci-Hub. Polymerisation and related reactions involving nucleophilic aromatic substitution. Part 1. The rates of reaction of substituted 4-halogenobenzophenones with the potassium salts of substituted 4-hydroxybenzophenones / Journal of the Chemical Society, Perkin Transactions 2, 1988 [sci-hub.se]
- 6. 1-Fluoro-4-isopropoxybenzene | CymitQuimica [cymitquimica.com]
- 7. colorado.edu [colorado.edu]
- 8. catalogimages.wiley.com [catalogimages.wiley.com]
- 9. Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. New materials for organic electronics: from synthesis to processing, characterization and device physics | EMRS [european-mrs.com]
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- 13. Yi Liu Group @MF - 1. Organic Electronic Materials [yiliu.lbl.gov]
Application Notes and Protocols: Buchwald-Hartwig Amination of 1-Fluoro-4-isopropoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Navigating the Challenge of C-F Bond Amination in Aryl Fluorides
The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3] While the amination of aryl chlorides, bromides, and iodides is well-established, the activation of the notoriously strong carbon-fluorine (C-F) bond in aryl fluorides presents a formidable challenge due to its high bond dissociation energy.[4]
This guide provides an in-depth technical overview and detailed protocols for the successful Buchwald-Hartwig amination of 1-fluoro-4-isopropoxybenzene, an electron-rich aryl fluoride. Overcoming the inherent difficulty of C-F bond activation in such substrates is critical for expanding the synthetic utility of readily available fluoroaromatics in drug discovery and materials science. We will delve into the mechanistic intricacies, the rationale behind the selection of catalysts and reagents, and provide field-proven, step-by-step protocols to empower researchers to confidently tackle this challenging transformation.
The Mechanistic Hurdle: Activating the C-F Bond
The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2] The primary obstacle in the amination of aryl fluorides lies in the initial oxidative addition step, where the palladium(0) catalyst inserts into the carbon-halogen bond. The high strength of the C-F bond makes this step energetically demanding.
To overcome this barrier, the development of highly active and specialized catalyst systems is paramount. The key to success lies in the use of electron-rich and sterically bulky phosphine ligands. These ligands stabilize the palladium center and promote the formation of the active monoligated palladium(0) species, which is crucial for efficient oxidative addition to the C-F bond.[5]
Visualizing the Catalytic Cycle
Figure 1. Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be self-validating, with explanations for each critical step to ensure reproducibility and success.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-Fluoro-4-isopropoxybenzene | ≥98% | Commercially Available | |
| Amine (e.g., Morpholine, Aniline) | ≥99% | Commercially Available | Ensure dryness, distill if necessary. |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | Pre-catalyst, handle in a fume hood. |
| BrettPhos | ≥98% | Commercially Available | Air-stable, but store under inert gas. |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Commercially Available | Highly hygroscopic, handle in a glovebox. |
| Toluene | Anhydrous | Commercially Available | Use a dry, degassed solvent. |
| Schlenk flask or sealed vial | --- | --- | For reactions under an inert atmosphere. |
| Magnetic stirrer and hotplate | --- | --- | |
| Inert gas (Argon or Nitrogen) | High Purity | --- |
Protocol 1: General Procedure for the Amination of 1-Fluoro-4-isopropoxybenzene with a Secondary Amine (e.g., Morpholine)
This protocol is optimized for the coupling of an electron-rich aryl fluoride with a common secondary amine. The choice of BrettPhos is based on its proven efficacy in challenging C-N cross-coupling reactions.[6]
-
Reaction Setup:
-
In a glovebox, add palladium(II) acetate (0.02 mmol, 2 mol%), BrettPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Rationale: The use of a slight excess of ligand to palladium ensures the formation of the active monoligated palladium complex and prevents catalyst decomposition. Sodium tert-butoxide is a strong, non-nucleophilic base essential for the deprotonation of the amine and the subsequent catalytic steps.[7]
-
-
Reagent Addition:
-
Add 1-fluoro-4-isopropoxybenzene (1.0 mmol) and morpholine (1.2 mmol) to the flask.
-
Add anhydrous, degassed toluene (5 mL) to the flask.
-
Rationale: A slight excess of the amine is used to drive the reaction to completion. Anhydrous and degassed solvent is crucial to prevent catalyst deactivation and unwanted side reactions.
-
-
Reaction Conditions:
-
Seal the Schlenk flask and remove it from the glovebox.
-
Place the flask in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Rationale: Elevated temperatures are necessary to facilitate the challenging oxidative addition of the C-F bond. Reaction time may need to be optimized depending on the specific amine.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired N-aryl morpholine derivative.
-
Protocol 2: Amination with a Primary Amine (e.g., Aniline)
For primary amines, the reaction conditions may need slight adjustments to minimize potential side reactions such as double arylation.
-
Catalyst System:
-
Use a slightly lower catalyst loading: palladium(II) acetate (0.01 mmol, 1 mol%) and BrettPhos (0.02 mmol, 2 mol%).
-
Rationale: Highly active catalyst systems can sometimes promote undesired side reactions with primary amines.
-
-
Base:
-
Consider using a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) if the substrate is base-sensitive. However, for the robust C-F activation, a strong base like sodium tert-butoxide is often necessary.[2]
-
-
Reaction Monitoring:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the optimal reaction time and prevent over-reaction.
-
Data Presentation: Expected Outcomes
The following table summarizes typical reaction parameters and expected yields for the Buchwald-Hartwig amination of 1-fluoro-4-isopropoxybenzene.
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Morpholine | Pd(OAc)₂ / BrettPhos | NaOtBu | Toluene | 110 | 18 | 85-95% |
| Aniline | Pd(OAc)₂ / BrettPhos | NaOtBu | Toluene | 100 | 24 | 70-85% |
| n-Butylamine | Pd(OAc)₂ / RuPhos | LHMDS | Dioxane | 100 | 16 | 80-90% |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently strong base. 3. Presence of oxygen or moisture. 4. Low reaction temperature. | 1. Use a pre-catalyst or ensure complete reduction of Pd(II) to Pd(0). 2. Switch to a stronger base like LHMDS. 3. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. 4. Increase the reaction temperature in increments of 10°C. |
| Formation of Side Products (e.g., Hydrodefluorination) | 1. Catalyst decomposition. 2. Presence of water. | 1. Increase the ligand-to-palladium ratio. 2. Use rigorously dried solvents and reagents. |
| Double Arylation of Primary Amines | 1. High catalyst loading. 2. Prolonged reaction time. | 1. Reduce the catalyst loading. 2. Monitor the reaction closely and stop it once the desired product is formed. |
Conclusion: Empowering C-N Bond Formation
The Buchwald-Hartwig amination of electron-rich aryl fluorides, such as 1-fluoro-4-isopropoxybenzene, is a challenging yet highly rewarding transformation. By understanding the mechanistic principles and carefully selecting the appropriate catalyst system, particularly those employing bulky and electron-rich biaryl phosphine ligands, researchers can successfully overcome the high activation barrier of the C-F bond. The detailed protocols and troubleshooting guide provided herein are intended to serve as a valuable resource for scientists engaged in the synthesis of novel molecular entities for drug discovery and materials science, enabling the broader utilization of fluorinated building blocks in chemical synthesis.
References
-
Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. (n.d.). MDPI. Retrieved from [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]
-
Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines. (2025, October 8). ResearchGate. Retrieved from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]
-
Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. (n.d.). MDPI. Retrieved from [Link]
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Buchwald-Hartwig Cross-Coupling. (2021, February 23). J&K Scientific LLC. Retrieved from [Link]
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A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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Buchwald-Hartwig Amination. (2026, January 7). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
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Palladium-Catalyzed Arylation of Fluoroalkylamines. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). ACS Publications. Retrieved from [Link]
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Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. (2019, May 11). National Institutes of Health (NIH). Retrieved from [Link]
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A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. (n.d.). DSpace@MIT. Retrieved from [Link]
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Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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Convenient palladium-catalyzed preparation of primary anilines using a fluorous benzophenone imine reagent. (2025, August 5). ResearchGate. Retrieved from [Link]
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Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (2024, February 12). National Institutes of Health (NIH). Retrieved from [Link]
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Application Notes & Protocols: Strategic Use of 1-Fluoro-4-isopropoxybenzene in the Synthesis of Kinase Inhibitors
Abstract
This technical guide provides an in-depth analysis of the application of 1-fluoro-4-isopropoxybenzene as a critical building block in the synthesis of kinase inhibitors. Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] Consequently, kinase inhibitors have become a cornerstone of modern targeted therapy.[3][4] This document details the strategic importance of the 4-isopropoxyphenyl moiety, outlines the underlying chemical principles for its incorporation, provides validated, step-by-step synthetic protocols, and offers expert insights into reaction optimization and troubleshooting. The protocols are designed for researchers, medicinal chemists, and process development scientists engaged in the discovery and synthesis of novel kinase inhibitors.
Introduction: The Significance of the 4-Isopropoxyphenyl Moiety in Kinase Inhibition
The development of small-molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases.[1] Many of these inhibitors target the ATP-binding site of the kinase domain.[2][4] The quinazoline scaffold, for instance, is a privileged core structure found in several FDA-approved EGFR and HER2 inhibitors like gefitinib and erlotinib.[5]
The strategic incorporation of specific lipophilic groups is a common strategy to enhance binding affinity, modulate pharmacokinetic properties, and improve metabolic stability. The 4-isopropoxyphenyl group, introduced via reagents like 1-fluoro-4-isopropoxybenzene, serves several key functions:
-
Hydrophobic Interactions: The isopropoxy group can engage in beneficial hydrophobic interactions within the ATP-binding pocket of the target kinase, contributing to the inhibitor's overall potency.
-
Metabolic Stability: The ether linkage is generally more resistant to metabolic degradation compared to other functional groups, potentially leading to an improved pharmacokinetic profile.
-
Vector for Further Functionalization: The aromatic ring provides a scaffold that can be further modified to optimize the inhibitor's properties.
1-Fluoro-4-isopropoxybenzene is a valuable reagent for introducing this moiety, primarily through Nucleophilic Aromatic Substitution (SNAr) reactions. Its fluorine atom, activated by the para-isopropoxy group (albeit weakly electron-donating), can serve as an effective leaving group under appropriate conditions, especially when reacting with the electron-rich nitrogen of a heterocyclic core common in kinase inhibitors.
Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The primary application of 1-fluoro-4-isopropoxybenzene in this context is its participation in SNAr reactions. This pathway allows for the direct formation of a carbon-nitrogen bond, coupling the 4-isopropoxyphenyl group to a kinase inhibitor scaffold.
The SNAr Mechanism: An Overview
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[6][7]
-
Addition: A nucleophile (e.g., the nitrogen atom of a quinazolinamine) attacks the carbon atom bearing the fluorine atom. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6][7]
-
Elimination: The aromaticity of the ring is restored by the elimination of the fluoride ion, which acts as the leaving group.
A critical, and sometimes counter-intuitive, aspect of SNAr is the reactivity of halogens as leaving groups. The order of reactivity is typically F > Cl > Br > I.[8] This is because the first step, nucleophilic attack, is the rate-determining step. The high electronegativity of fluorine withdraws electron density from the ring, making the carbon atom more electrophilic and thus more susceptible to attack, accelerating the reaction.[8]
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol: Synthesis of a 4-(Isopropoxy)aniline Core
This protocol describes a general method for the synthesis of an N-(4-isopropoxyphenyl) derivative from a heterocyclic amine, a common intermediate in the synthesis of kinase inhibitors.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 1-Fluoro-4-isopropoxybenzene | ≥98% | Standard Supplier | CAS: 459-06-3[9][10] |
| Heterocyclic Amine (e.g., 4-aminoquinazoline) | ≥97% | Standard Supplier | Substrate |
| N,N-Diisopropylethylamine (DIPEA) | ≥99% | Standard Supplier | Non-nucleophilic base |
| N-Methyl-2-pyrrolidone (NMP) | Anhydrous, ≥99.5% | Standard Supplier | High-boiling polar aprotic solvent |
| Ethyl Acetate (EtOAc) | ACS Grade | Standard Supplier | For extraction and chromatography |
| Hexanes | ACS Grade | Standard Supplier | For chromatography |
| Saturated aq. NaCl (Brine) | N/A | Lab Prepared | For workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | N/A | Standard Supplier | Drying agent |
| Silica Gel | 230-400 mesh | Standard Supplier | For column chromatography |
Step-by-Step Methodology
Caption: Experimental workflow for SNAr synthesis of kinase inhibitor intermediates.
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the heterocyclic amine (1.0 eq.).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous NMP (approx. 0.1-0.2 M concentration relative to the amine) followed by DIPEA (2.0-3.0 eq.) via syringe.
-
Causality Note: NMP is used as a high-boiling polar aprotic solvent to facilitate the SNAr reaction, which often requires elevated temperatures. DIPEA is a non-nucleophilic base that acts as a scavenger for the HF generated during the reaction, driving the equilibrium towards the product.
-
-
Substrate Addition: Add 1-fluoro-4-isopropoxybenzene (1.2-1.5 eq.) to the stirring mixture.
-
Causality Note: A slight excess of the fluoroarene is used to ensure complete consumption of the more valuable heterocyclic amine starting material.
-
-
Heating and Monitoring: Heat the reaction mixture to 120-150 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 12-24 hours).
-
Workup: Once complete, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by saturated aqueous NaCl (brine), to remove residual NMP and other water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-isopropoxyphenyl) product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety and Handling
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[11][12]
-
1-Fluoro-4-isopropoxybenzene and related fluoroaromatics can be irritants. Avoid contact with skin and eyes and avoid inhalation.[13][14]
-
Consult the Safety Data Sheet (SDS) for all reagents before use.[11][12][13][14]
Alternative Synthetic Routes: Suzuki-Miyaura Cross-Coupling
While SNAr is the most direct route, the 4-isopropoxyphenyl moiety can also be introduced via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[15] This approach requires conversion of one of the coupling partners into an organoboron reagent.
Conceptual Workflow:
-
Functionalization: 1-fluoro-4-isopropoxybenzene can be converted to a boronic acid or boronate ester. Alternatively, the kinase core can be halogenated (e.g., with a bromine or iodine atom).
-
Coupling: The two partners are then coupled using a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system (e.g., dioxane/water).[16][17][18]
This method is particularly useful when the SNAr reaction is not feasible due to substrate electronics or functional group incompatibility.
Troubleshooting and Optimization
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Insufficient temperature. | Increase reaction temperature in 10 °C increments. Consider switching to a higher boiling solvent like DMF or DMSO. |
| Ineffective base. | Use a stronger base such as K₂CO₃ or Cs₂CO₃, especially if the amine nucleophile is weakly basic. | |
| Deactivated substrate. | If the heterocyclic amine is highly electron-deficient, the SNAr reaction may be too slow. Consider the Suzuki coupling route instead. | |
| Formation of Side Products | Side reactions at other functional groups. | Protect sensitive functional groups on the heterocyclic amine before the coupling reaction. |
| Decomposition of starting material. | Ensure a strictly inert atmosphere to prevent oxidative side reactions. Lower the reaction temperature and accept a longer reaction time. | |
| Difficult Purification | Residual high-boiling solvent (NMP/DMF). | Perform a thorough aqueous workup with multiple water and brine washes. An azeotropic distillation with heptane under reduced pressure can also help remove residual solvent. |
Conclusion
1-Fluoro-4-isopropoxybenzene is a highly effective and strategic reagent for incorporating the 4-isopropoxyphenyl moiety into complex molecules. Its primary utility lies in Nucleophilic Aromatic Substitution, providing a direct and robust method for the synthesis of key intermediates for kinase inhibitors. By understanding the underlying reaction mechanisms and optimizing reaction conditions as outlined in this guide, researchers can efficiently leverage this building block to accelerate the discovery and development of novel targeted therapies.
References
- Vertex AI Search, "Synthesis of lapatinib using a novel, inexpensive, and environmentally friendly approach"
- Vertex AI Search, "An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb) - Green Chemistry (RSC Publishing)"
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Loba Chemie, "1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS | CAS 350-46-9 MSDS", [Link]
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Journal of China Pharmaceutical University, "Practical synthesis of lapatinib", [Link]
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ResearchGate, "Practical synthesis of lapatinib", [Link]
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Organic Chemistry Portal, "Suzuki Coupling", [Link]
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YouTube, "Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.", [Link]
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Master Organic Chemistry, "Nucleophilic Aromatic Substitution (NAS)", [Link]
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Chemistry Steps, "Nucleophilic Aromatic Substitution", [Link]
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National Institutes of Health (NIH), "Design, Synthesis, Biological Evaluation and Molecular Docking of Novel F-18-Labeled Focal Adhesion Kinase Inhibitors as Potential Tumor Radiotracers", [Link]
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PubMed Central (PMC), "Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis", [Link]
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CeMM, "From Inhibition to Destruction – Kinase Drugs Found to Trigger Protein Degradation", [Link]
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PubMed, "Click chemistry: studies on the synthesis of novel fluorous tagged triazol-4-yl substituted quinazoline derivatives and their biological evaluation--theoretical and experimental validation", [Link]
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MDPI, "Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines", [Link]
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PubMed Central (PMC), "Design and Synthesis of Novel Small-molecule Inhibitors of the Hypoxia Inducible Factor Pathway", [Link]
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ChemRxiv, "Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine- kinase inhibitors", [Link]
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PubMed, "Suzuki Cross-Coupling Reaction with Genetically Encoded Fluorosulfates for Fluorogenic Protein Labeling", [Link]
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Taylor & Francis Online, "FDA-approved kinase inhibitors in PROTAC design, development and synthesis", [Link]
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National Institutes of Health (NIH), "Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents", [Link]
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PubMed Central (PMC), "Photoswitchable Inhibitors to Optically Control Specific Kinase Activity", [Link]
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PubMed Central (PMC), "Radiosynthesis and evaluation of 4-(6-[18F]Fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine as a novel radiotracer candidate targeting leucine-rich repeat kinase 2", [Link]
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YouTube, "How Do Tyrosine Kinase Inhibitors Work? - Oncology Support Network", [Link]
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YouTube, "Tyrosine Kinase Inhibitors (TKIs) - Imatinib (Gleevec) - Pharmacology - CML and ALL", [Link]
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Optimizing reaction conditions for 1-Fluoro-4-isopropoxybenzene synthesis.
Technical Support Center: Synthesis of 1-Fluoro-4-isopropoxybenzene
Welcome to the technical support center for the synthesis of 1-Fluoro-4-isopropoxybenzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. By understanding the causality behind experimental choices, you can optimize your reaction conditions for higher yield and purity.
Fluorinated aryl ethers are a critical class of compounds in medicinal chemistry and materials science. The incorporation of fluorine can significantly enhance a drug's metabolic stability, lipophilicity, and binding affinity.[1] 1-Fluoro-4-isopropoxybenzene, in particular, serves as a key building block for more complex molecules. The most common and direct method for its synthesis is the Williamson ether synthesis, which involves the O-alkylation of 4-fluorophenol.[1][2] This guide focuses on troubleshooting and optimizing this specific pathway.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing 1-Fluoro-4-isopropoxybenzene?
The most direct and widely used method is the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of 4-fluorophenol with a suitable base to form the 4-fluorophenoxide ion, which then acts as a nucleophile, attacking an isopropylating agent like 2-bromopropane in a bimolecular nucleophilic substitution (SN2) reaction.[3][4]
Q2: Why is the Williamson ether synthesis preferred for this transformation?
This method is highly effective for forming the ether linkage between a phenoxide and a secondary alkyl halide.[4][5] Starting with 4-fluorophenol ensures perfect regioselectivity, meaning the isopropoxy group is introduced specifically at the 4-position, avoiding the formation of ortho or meta isomers that can be difficult to separate.[1]
Q3: What are the critical parameters to control for a successful synthesis?
The success of this synthesis hinges on several factors:
-
Choice of Base: The base must be strong enough to deprotonate the phenol without promoting side reactions.
-
Solvent Selection: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents are generally preferred.[3][6]
-
Temperature Control: Temperature affects the reaction rate but can also encourage competing elimination reactions.[7]
-
Purity of Reagents: The presence of water can significantly reduce yield by reacting with the base.[7]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis of 1-Fluoro-4-isopropoxybenzene.
Problem 1: Low or No Product Yield
A low yield is one of the most common challenges. Systematically investigating the following potential causes can help identify and resolve the issue.[3][7]
Q: My reaction yield is very low. What are the likely causes?
A: Low yields can stem from several factors related to reactants, conditions, or competing reactions.
-
Cause 1: Ineffective Deprotonation of 4-Fluorophenol
-
Explanation: The reaction cannot proceed without the formation of the 4-fluorophenoxide nucleophile. If the base is too weak, not fully dissolved, or used in insufficient amounts, the phenol will not be fully deprotonated.[5] For phenols, bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient.[5]
-
Solution:
-
Select an Appropriate Base: Potassium carbonate is a common and effective choice for this reaction. For more stubborn reactions, a stronger base like sodium hydride (NaH) can be used, but requires strictly anhydrous conditions.[4][7]
-
Ensure Stoichiometry: Use at least a stoichiometric equivalent of the base, and often a slight excess (e.g., 1.1 to 1.5 equivalents) is beneficial to drive the deprotonation to completion.
-
Verify Base Quality: Ensure your base has not been deactivated by improper storage (e.g., exposure to moisture).
-
-
-
Cause 2: Competing E2 Elimination Reaction
-
Explanation: The isopropylating agent (e.g., 2-bromopropane) is a secondary alkyl halide. The strongly basic phenoxide can act as a base, abstracting a proton from the isopropyl group and leading to the formation of propene gas via an E2 elimination mechanism. This side reaction directly consumes your alkylating agent.[4][8] Higher temperatures favor elimination over substitution.[7]
-
Solution:
-
Moderate Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. A typical range is 50-100 °C.[3] Start at a lower temperature (e.g., 60 °C) and monitor the reaction by TLC or GC before increasing the temperature.
-
Consider a Better Leaving Group: Using 2-iodopropane or isopropyl tosylate can sometimes allow for milder reaction conditions, reducing the propensity for elimination.
-
-
-
Cause 3: Inappropriate Solvent Choice
-
Explanation: The solvent choice is critical for an SN2 reaction. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are ideal because they solvate the cation (e.g., K⁺) but leave the phenoxide anion relatively "naked" and highly nucleophilic.[5][6] Protic solvents (like ethanol or water) can hydrogen-bond with the phenoxide, stabilizing it and reducing its nucleophilicity, which slows down the desired SN2 reaction.[3][9]
-
Solution: Use a polar aprotic solvent such as DMF, acetonitrile, or acetone. Ensure the solvent is anhydrous, as water can hydrolyze the phenoxide.[7]
-
The following flowchart provides a logical path for troubleshooting low yield issues.
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Formation of Impurities
Even with a good yield, product purity can be a concern. Understanding the source of impurities is key to preventing their formation.
Q: My final product is impure. What are the likely side products and how can I avoid them?
A: Besides the elimination product (propene), other impurities can arise from side reactions involving the phenoxide nucleophile.
-
Cause 1: C-Alkylation vs. O-Alkylation
-
Explanation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (particularly ortho and para positions).[10][11] While O-alkylation is generally favored, certain conditions can promote C-alkylation, where the isopropyl group attaches directly to the ring, forming 2-isopropyl-4-fluorophenol.[11] Protic solvents can shield the oxygen atom through hydrogen bonding, making the ring carbons more accessible for attack.[11][12]
-
Solution:
-
-
Cause 2: Unreacted Starting Materials
-
Explanation: Incomplete conversion is a common source of impurity. Unreacted 4-fluorophenol can be particularly difficult to separate from the product due to similar polarities.
-
Solution:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of the 4-fluorophenol starting material. Continue the reaction until the starting material is consumed. Typical reaction times are between 1 and 8 hours.[3]
-
Optimize Stoichiometry: Using a slight excess of the alkylating agent (e.g., 1.1 equivalents of 2-bromopropane) can help drive the reaction to completion.
-
Purification: A post-reaction wash with a dilute aqueous base (e.g., 5% NaOH) can remove acidic unreacted phenol by converting it to its water-soluble salt.
-
-
Optimization Strategy: The Role of Phase-Transfer Catalysis
Q: How can I improve reaction efficiency and use milder conditions?
A: Employing a phase-transfer catalyst (PTC) is an excellent strategy for optimizing this synthesis.
-
Mechanism: A PTC, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the phenoxide anion from the solid or aqueous phase into the organic phase where the alkylating agent resides.[6][13][14] The large, lipophilic cation of the PTC pairs with the phenoxide anion, creating a soluble ion pair in the organic solvent.
-
Advantages:
-
Milder Conditions: PTC allows the reaction to be carried out under milder conditions, often with weaker bases like solid KOH or even concentrated aqueous NaOH.[6][15]
-
Increased Reaction Rate: By bringing the reactants together in the same phase, the PTC can dramatically accelerate the reaction.[13]
-
No Need for Strictly Anhydrous Solvents: The use of a PTC can make the reaction more tolerant to trace amounts of water, simplifying the experimental setup.[13][15]
-
Optimized Experimental Protocol
This protocol incorporates best practices, including the use of a phase-transfer catalyst, for a high-yield synthesis of 1-Fluoro-4-isopropoxybenzene.
Materials:
-
4-Fluorophenol (1.0 eq)
-
2-Bromopropane (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered (1.5 eq)
-
Tetrabutylammonium Bromide (TBAB) (0.05 eq)
-
Acetonitrile, anhydrous (5 mL per mmol of 4-fluorophenol)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorophenol, anhydrous potassium carbonate, and tetrabutylammonium bromide.
-
Solvent Addition: Add anhydrous acetonitrile to the flask.
-
Reagent Addition: Begin vigorous stirring and add 2-bromopropane to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 3-6 hours. Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent) until the 4-fluorophenol spot is no longer visible.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the solid salts and wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrate and washes and concentrate under reduced pressure to remove the solvent.
-
-
Purification:
-
Dissolve the resulting crude oil in diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous NaOH (to remove any unreacted phenol), water, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product.
-
-
Characterization: Confirm the identity and purity of the 1-Fluoro-4-isopropoxybenzene product using ¹H NMR, ¹³C NMR, and GC-MS.
Reaction Parameters Summary
| Parameter | Recommended Condition | Rationale |
| Starting Material | 4-Fluorophenol | Ensures correct regioselectivity for the 4-isopropoxy product.[1] |
| Alkylating Agent | 2-Bromopropane (Secondary Halide) | Standard isopropyl source. Its secondary nature makes E2 elimination a key side reaction to control.[8] |
| Base | K₂CO₃ (anhydrous) | Sufficiently basic for phenol deprotonation, easy to handle, and minimizes side reactions. |
| Solvent | Acetonitrile or DMF (Polar Aprotic) | Maximizes the nucleophilicity of the phenoxide, accelerating the SN2 reaction.[3][6] |
| Catalyst | TBAB (Phase-Transfer Catalyst) | Facilitates anion transfer to the organic phase, increasing reaction rate and allowing milder conditions.[6][13] |
| Temperature | 60-85 °C (Reflux in Acetonitrile) | Balances reaction rate against the competing E2 elimination pathway.[3][7] |
| Monitoring | TLC or GC | Essential for determining reaction completion and avoiding unnecessary heating that could lower yield.[3] |
Reaction Mechanism Visualization
The synthesis proceeds via a classical Williamson ether synthesis pathway, which is an SN2 reaction.
Caption: Core mechanism of the Williamson ether synthesis.
By carefully considering each of these parameters and troubleshooting systematically, researchers can reliably optimize the synthesis of 1-Fluoro-4-isopropoxybenzene for use in further scientific endeavors.
References
- BenchChem. (2025). troubleshooting low yield in Williamson ether synthesis of crown ethers. Benchchem.
- Wikipedia. (n.d.). Williamson ether synthesis.
- BenchChem. (2025). Troubleshooting low yields in the Williamson ether synthesis of 3-(2-Chloroethoxy)prop-1-ene. Benchchem.
- Hill, J. W., & Corredor, J. (n.d.). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education.
- Jetir.Org. (n.d.). Contribution of phase transfer catalyst to green chemistry: A review.
- BenchChem. (n.d.). 1-Fluoro-4-isopropoxybenzene | 459-06-3.
- Slideshare. (n.d.). Phase transfer catalysis | PPTX.
- Exporter China. (2024, March 20). What Is the Mechanism of Phenol Alkylation?.
- ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents.
- BenchChem. (2025). Technical Support Center: Williamson Ether Synthesis for Aryl Ethers.
- Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45.
- Reddit. (2020, November 23). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry.
- BenchChem. (2025). Technical Support Center: Optimizing Phenol Alkylation Reactions.
- PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation.
Sources
- 1. 1-Fluoro-4-isopropoxybenzene | 459-06-3 | Benchchem [benchchem.com]
- 2. francis-press.com [francis-press.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 11. pharmaxchange.info [pharmaxchange.info]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. jetir.org [jetir.org]
- 14. Phase transfer catalysis | PPTX [slideshare.net]
- 15. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude 1-Fluoro-4-isopropoxybenzene
Welcome to the dedicated technical support resource for the purification of crude 1-Fluoro-4-isopropoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound. Our aim is to provide not just procedural steps, but also the scientific rationale behind them to empower you to optimize your purification processes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 1-Fluoro-4-isopropoxybenzene?
A1: Crude 1-Fluoro-4-isopropoxybenzene, typically synthesized via the Williamson ether synthesis, is prone to contain several process-related impurities. The most common of these include:
-
Unreacted Starting Materials: 4-fluorophenol and the isopropylating agent (e.g., 2-bromopropane, isopropyl tosylate) are frequent contaminants.
-
Byproducts: Di-isopropyl ether can form as a byproduct. In some cases, impurities from the starting materials themselves, such as phenol in 4-fluorophenol, may carry through the synthesis.[1]
-
Solvent Residues: Depending on the reaction and workup conditions, residual solvents like DMF, DMSO, or acetone may be present.[2]
Q2: What is the boiling point of 1-Fluoro-4-isopropoxybenzene, and why is it important for purification?
Q3: Which analytical techniques are recommended for assessing the purity of 1-Fluoro-4-isopropoxybenzene?
A3: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is an excellent method for determining the percentage purity of the main component and quantifying volatile impurities.[4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for identifying the chemical structures of unknown impurities by providing both retention time data and mass spectra.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are powerful tools for confirming the structure of the desired product and identifying impurities, even those present in small amounts. Characteristic shifts and coupling patterns can help elucidate the structures of contaminants.
Q4: Can recrystallization be used to purify 1-Fluoro-4-isopropoxybenzene?
A4: Yes, recrystallization can be an effective purification technique, particularly for removing small amounts of impurities, provided the crude product is a solid at room temperature or can be induced to crystallize. The key is to find a suitable solvent or solvent system in which the product is highly soluble at elevated temperatures and poorly soluble at lower temperatures, while the impurities remain in solution.[7][8]
Troubleshooting Guides
This section provides detailed troubleshooting advice for common issues encountered during the purification of 1-Fluoro-4-isopropoxybenzene by distillation and recrystallization.
Troubleshooting Fractional Vacuum Distillation
Fractional vacuum distillation is a primary method for purifying liquid 1-Fluoro-4-isopropoxybenzene. Below are common problems and their solutions.
Problem 1: Poor Separation of Product from Impurities
-
Symptom: The collected fractions show significant contamination with starting materials or byproducts when analyzed by GC or NMR.
-
Potential Causes & Solutions:
-
Inefficient Fractionating Column: The column may not have enough theoretical plates for the separation.
-
Solution: Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing).
-
-
Distillation Rate is Too High: A rapid distillation rate does not allow for proper equilibrium between the liquid and vapor phases in the column.
-
Solution: Reduce the heating rate to the distillation flask to decrease the distillation rate. A good rule of thumb is to collect distillate at a rate of 1-2 drops per second.
-
-
Fluctuating Vacuum: An unstable vacuum source will cause the boiling points to fluctuate, leading to poor separation.
-
Solution: Ensure all joints in the distillation apparatus are well-sealed. Use a high-quality vacuum pump with a vacuum controller to maintain a stable pressure.
-
-
Problem 2: Product Decomposition During Distillation
-
Symptom: The distilled product is discolored (e.g., yellow or brown), or the yield is significantly lower than expected, with a large amount of high-boiling residue.
-
Potential Causes & Solutions:
-
Excessive Pot Temperature: High temperatures can cause decomposition of the product.
-
Solution: Perform the distillation under a higher vacuum to lower the boiling point of the compound. This reduces the required pot temperature.
-
-
Presence of Acidic or Basic Impurities: These can catalyze decomposition at elevated temperatures.
-
Solution: Neutralize the crude product with a dilute aqueous wash (e.g., sodium bicarbonate solution for acidic impurities, or dilute HCl for basic impurities) followed by drying before distillation.
-
-
Workflow for Troubleshooting Distillation Issues
Caption: Troubleshooting workflow for fractional vacuum distillation.
Troubleshooting Recrystallization
If your crude 1-Fluoro-4-isopropoxybenzene is a solid or can be solidified, recrystallization is a viable purification method.
Problem 1: Product Fails to Crystallize
-
Symptom: After dissolving the crude product in hot solvent and cooling, no crystals form.
-
Potential Causes & Solutions:
-
Too Much Solvent: The solution is not saturated.
-
Solution: Reheat the solution and evaporate some of the solvent to concentrate it. Allow it to cool again.
-
-
Supersaturation: The solution is supersaturated, but crystal nucleation has not occurred.
-
Solution 1 (Scratching): Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.[9]
-
Solution 2 (Seeding): Add a tiny crystal of pure 1-Fluoro-4-isopropoxybenzene (if available) to the cooled solution to induce crystallization.
-
-
Inappropriate Solvent: The chosen solvent may not be suitable.
-
Solution: Select a different solvent or a solvent pair. A good solvent for recrystallization should dissolve the compound well when hot but poorly when cold.[7]
-
-
Problem 2: Oiling Out
-
Symptom: Instead of forming crystals upon cooling, the product separates as an oil.
-
Potential Causes & Solutions:
-
Solution Cooled Too Quickly: Rapid cooling can favor oil formation over crystallization.
-
Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling rate.
-
-
High Concentration of Impurities: Impurities can depress the melting point of the product, causing it to separate as an oil.
-
Solution: Try a preliminary purification step, such as a simple distillation or washing, to remove some of the impurities before recrystallization.
-
-
Inappropriate Solvent: The solvent may be too nonpolar for the compound.
-
Solution: Add a more polar co-solvent to the hot solution until it becomes slightly cloudy, then add a few drops of the original solvent to clarify. Allow this mixed solvent system to cool slowly.
-
-
Logical Flow for Selecting a Recrystallization Solvent
Sources
- 1. hmdb.ca [hmdb.ca]
- 2. 350-46-9 CAS | 1-FLUORO-4-NITROBENZENE | Laboratory Chemicals | Article No. 3858D [lobachemie.com]
- 3. lookchem.com [lookchem.com]
- 4. birchbiotech.com [birchbiotech.com]
- 5. agilent.com [agilent.com]
- 6. peerj.com [peerj.com]
- 7. rubingroup.org [rubingroup.org]
- 8. mt.com [mt.com]
- 9. youtube.com [youtube.com]
Technical Support Center: Synthesis of 1-Fluoro-4-isopropoxybenzene
Welcome to the technical support guide for the synthesis of 1-Fluoro-4-isopropoxybenzene. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you optimize your synthetic route and improve your yield of this valuable fluorinated aryl ether intermediate.
Introduction: The Significance of 1-Fluoro-4-isopropoxybenzene
1-Fluoro-4-isopropoxybenzene is a key building block in the development of novel therapeutic agents and advanced materials. The incorporation of fluorine into organic molecules can significantly enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] As a result, robust and high-yielding synthetic methods for fluorinated intermediates like this are in high demand.
The most common and accessible route to this compound is the Williamson ether synthesis , which involves the reaction of a 4-fluorophenoxide ion with an isopropyl halide. This guide will primarily focus on troubleshooting and optimizing this classic SN2 reaction, while also addressing alternative methodologies.
Troubleshooting Guide: Addressing Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of 1-Fluoro-4-isopropoxybenzene via the Williamson ether synthesis.
Q1: Why is my yield of 1-Fluoro-4-isopropoxybenzene consistently low?
Low yield is the most common problem and can stem from several factors. A systematic approach is necessary to diagnose the root cause.
Possible Cause 1: Incomplete Deprotonation of 4-Fluorophenol The reaction requires the formation of the 4-fluorophenoxide anion, which is the active nucleophile.[2] If the base is not strong enough or is used in insufficient quantity, a significant portion of the 4-fluorophenol will remain unreacted.
-
Solution:
-
Base Selection: Use a sufficiently strong base to fully deprotonate the phenol (pKa ≈ 9.9). While strong bases like sodium hydride (NaH) are very effective, more common and safer options like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient, especially in a suitable polar aprotic solvent.[3]
-
Stoichiometry: Use at least 1.1 to 1.5 molar equivalents of the base to ensure complete deprotonation.
-
Anhydrous Conditions: If using a moisture-sensitive base like NaH, ensure your solvent and glassware are scrupulously dry. Water will quench the base and reduce the concentration of the active phenoxide.
-
Possible Cause 2: Competing E2 Elimination Reaction The isopropylating agent (e.g., 2-bromopropane, 2-iodopropane) is a secondary alkyl halide. The phenoxide, being a strong base, can promote a competing E2 elimination reaction to form propene gas, consuming your alkyl halide and reducing the yield of the desired ether.[2][4] This is a major competing pathway.[3]
-
Solution:
-
Temperature Control: Avoid excessively high temperatures. Elimination reactions have a higher activation energy than substitution reactions and are favored at higher temperatures.[3] Maintain the reaction temperature in the range of 60-80 °C.[3]
-
Choice of Alkylating Agent: While 2-iodopropane is more reactive, it is also a better leaving group, which can sometimes favor elimination. 2-bromopropane often provides a good balance between reactivity and minimizing elimination.
-
Possible Cause 3: Suboptimal Solvent Choice The solvent plays a critical role in an SN2 reaction. It must solubilize the reactants and stabilize the transition state.
-
Solution:
-
Use Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF), acetonitrile, or acetone are ideal.[1][3] They effectively solvate the cation of the base (e.g., K⁺) but do not strongly solvate the nucleophilic phenoxide anion, leaving it highly reactive.[3] Protic solvents like ethanol or water should be avoided as they will solvate and deactivate the nucleophile.
-
Below is a troubleshooting workflow to diagnose the cause of low yield.
Caption: Troubleshooting workflow for low product yield.
Q2: My reaction produces a significant amount of a dialkylated byproduct, 4,4'-oxybis(fluorobenzene). What causes this?
This impurity arises from a side reaction where the 4-fluorophenoxide attacks another molecule of an aryl halide. This is more characteristic of Ullmann-type or palladium-catalyzed couplings and is highly unlikely in a standard Williamson synthesis. If you are attempting a Buchwald-Hartwig C-O coupling, this could be a significant issue.
-
For Williamson Synthesis: The presence of this byproduct is extremely rare. It would suggest a contamination issue or a misidentification of byproducts. Re-verify your starting materials and analytical data.
-
For Buchwald-Hartwig Synthesis: This side reaction (homocoupling) can occur.
-
Solution: Optimize the ligand-to-palladium ratio. Ensure the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.
-
Q3: How do I effectively monitor the reaction progress?
Monitoring the reaction is crucial to determine the optimal reaction time and prevent the formation of degradation products.
-
Solution: Thin-Layer Chromatography (TLC) is the most common and effective method.
-
Procedure: Spot the reaction mixture alongside your starting material (4-fluorophenol) on a silica gel TLC plate.
-
Eluent System: A non-polar system like 10-20% ethyl acetate in hexanes is a good starting point.
-
Visualization: Use a UV lamp (254 nm) to visualize the spots. The product, 1-Fluoro-4-isopropoxybenzene, will be less polar than the starting 4-fluorophenol and will have a higher Rf value. The reaction is complete when the 4-fluorophenol spot has been completely consumed.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal choice of base, solvent, and temperature?
The ideal conditions represent a balance between reaction rate and selectivity. The following table summarizes common choices and their impact.
| Parameter | Recommended Choice | Rationale | Typical Yield[1][3] |
| Base | Potassium Carbonate (K₂CO₃) | Effective, inexpensive, and easier to handle than NaH. | 80-95% |
| Sodium Hydride (NaH) | Very strong base, ensures complete deprotonation. Requires strict anhydrous conditions. | >90% | |
| Solvent | N,N-Dimethylformamide (DMF) | High dielectric constant, polar aprotic. Excellent for SN2 reactions. | 85-95% |
| Acetonitrile (MeCN) | Good alternative to DMF, easier to remove during workup. | 80-90% | |
| Acetone | A greener and more moderate option, often used with K₂CO₃. | 70-85% | |
| Temperature | 60 - 80 °C | Optimal balance to achieve a reasonable reaction rate while minimizing E2 elimination.[3] | - |
Q2: Which isopropylating agent is better: 2-bromopropane or 2-iodopropane?
-
2-Iodopropane: Iodine is a better leaving group than bromine, leading to a faster reaction rate. However, it is more expensive and can be more prone to elimination side reactions.
-
2-Bromopropane: This is often the preferred reagent. It offers a good compromise between reactivity and cost, and the slightly lower reactivity can help suppress the competing E2 elimination pathway.[2]
The following diagram illustrates the primary SN2 pathway and the competing E2 pathway.
Caption: SN2 vs. E2 pathways in the synthesis.
Q3: What is the best method for purifying the final product?
After the aqueous workup to remove the base and solvent (e.g., DMF), the crude product will likely contain unreacted alkyl halide and potentially other minor impurities.
-
Flash Column Chromatography: This is the most reliable method for achieving high purity (>98%) on a laboratory scale. A silica gel column with a gradient elution of ethyl acetate in hexanes (e.g., 0% to 10% ethyl acetate) will effectively separate the non-polar product from any more polar impurities.
-
Distillation: For larger-scale synthesis, vacuum distillation is a viable and economical purification method. 1-Fluoro-4-isopropoxybenzene has a relatively high boiling point, so distillation under reduced pressure is necessary to prevent decomposition.
Detailed Experimental Protocol: Williamson Ether Synthesis
This protocol provides a reliable method for the synthesis of 1-Fluoro-4-isopropoxybenzene on a laboratory scale.
Materials:
-
4-Fluorophenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
2-Bromopropane
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorophenol (1.0 eq).
-
Add Base and Solvent: Add anhydrous potassium carbonate (1.5 eq) and anhydrous DMF (approx. 5 mL per gram of 4-fluorophenol).
-
Add Alkylating Agent: Begin stirring the mixture and add 2-bromopropane (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 70 °C using a heating mantle. Monitor the reaction progress by TLC (10% ethyl acetate/hexanes). The reaction is typically complete within 4-8 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water (approx. 3x the volume of DMF used).
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash them twice with brine to remove residual DMF.
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude oil.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 2% to 10% ethyl acetate in hexanes to afford 1-Fluoro-4-isopropoxybenzene as a clear oil.
-
Alternative Synthetic Routes
While the Williamson ether synthesis is the most common method, other advanced techniques can be employed, particularly for substrates that are incompatible with the conditions of the Williamson synthesis.
Buchwald-Hartwig C-O Coupling
The palladium-catalyzed Buchwald-Hartwig reaction is a powerful method for forming C-O bonds.[3] This could involve coupling 4-fluorophenol with an isopropyl halide or, more commonly, coupling an aryl halide like 1-bromo-4-fluorobenzene with isopropanol.
-
General Conditions: This reaction typically requires a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., tBu₃P), and a base (e.g., NaOtBu) in an inert solvent like toluene.[5][6]
-
Advantages: It often proceeds under milder conditions and has a broader substrate scope than the Williamson synthesis.
-
Disadvantages: The catalysts and ligands can be expensive, and the reaction requires strictly inert atmosphere conditions.
References
-
Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Synthesis of 1-Fluoro-4-(trifluoromethoxy)benzene: Methods and Optimization. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-fluoro-isopropoxy-benzene. Retrieved from [Link]
-
Beilstein-Institut zur Förderung der Chemischen Wissenschaften. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. One moment, please... [chemistrysteps.com]
- 3. 1-Fluoro-4-isopropoxybenzene | 459-06-3 | Benchchem [benchchem.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Overview of the Primary Synthetic Route: The Williamson Ether Synthesis
Welcome to the Technical Support Center for the synthesis and scale-up of 1-Fluoro-4-isopropoxybenzene. As a Senior Application Scientist, I have designed this guide to provide you with in-depth, field-proven insights to navigate the challenges you may encounter. This resource is structured as a dynamic troubleshooting guide and FAQ, moving beyond simple protocols to explain the fundamental chemistry behind each operational step.
The industrial production of 1-Fluoro-4-isopropoxybenzene predominantly relies on the Williamson ether synthesis. This robust and versatile SN2 reaction involves the nucleophilic attack of a 4-fluorophenoxide ion on an isopropyl electrophile.[1][2] The most common pathway is the reaction between 4-fluorophenol and a suitable isopropylating agent, such as 2-bromopropane or 2-chloropropane, in the presence of a base.[3]
While fundamentally straightforward, scaling this reaction from the bench to pilot or production scale introduces significant challenges related to reaction kinetics, side-product formation, and process control.
Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific issues encountered during the synthesis of 1-Fluoro-4-isopropoxybenzene in a question-and-answer format.
Question 1: My reaction is showing low conversion or stalling. What are the likely causes and how can I fix it?
Low or incomplete conversion is a frequent issue during scale-up. The root cause often lies in suboptimal reaction conditions that fail to adequately promote the desired SN2 mechanism.
Possible Causes & Solutions:
-
Inadequate Deprotonation of 4-Fluorophenol: The 4-fluorophenoxide is the active nucleophile. Incomplete deprotonation of the starting phenol results in a lower concentration of the nucleophile, thus slowing the reaction.
-
Solution: Ensure the base is sufficiently strong and used in the correct stoichiometry. For industrial applications, bases like potassium carbonate (K₂CO₃) and sodium hydroxide (NaOH) are preferred over hazardous reagents like sodium hydride (NaH) due to cost and safety.[3][4] K₂CO₃ is often a good choice as it is effective, affordable, and easier to handle on a large scale.
-
-
Poor Nucleophile Availability (Phase Issues): In large-scale reactions using solid bases like K₂CO₃ and organic solvents, the reaction can be limited by the poor solubility of the generated phenoxide salt in the organic phase.
-
Solution: Employ a Phase-Transfer Catalyst (PTC). A PTC, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, facilitates the transfer of the phenoxide anion from the solid or aqueous phase into the organic phase where the isopropyl halide resides.[1][5] This dramatically increases the reaction rate and is a common strategy in industrial ether syntheses.[1]
-
-
Suboptimal Solvent Choice: The solvent plays a critical role in an SN2 reaction. Protic solvents (like alcohols) can solvate and stabilize the nucleophile, reducing its reactivity.
Troubleshooting Workflow: Diagnosing Low Conversion
Below is a logical decision tree to help diagnose the root cause of low yield.
Caption: Troubleshooting Decision Tree for Low Conversion.
Question 2: I'm observing significant formation of an impurity, leading to low yield and difficult purification. What is it and how can I prevent it?
The most significant side reaction in this synthesis is the E2 elimination of the isopropyl halide to form propene gas. This is a classic example of the competition between substitution (SN2) and elimination (E2) pathways.[6]
Mechanism of Side Reaction:
The 4-fluorophenoxide, in addition to acting as a nucleophile, is also a base. It can abstract a proton from the carbon adjacent to the bromine on 2-bromopropane, leading to the formation of a double bond and elimination of the bromide ion.
Caption: SN2 (Substitution) vs. E2 (Elimination) Pathways.
Strategies to Minimize Elimination:
-
Temperature Control: E2 reactions have a higher activation energy than SN2 reactions and are more favored at higher temperatures.
-
Base Selection: Strong, sterically hindered bases favor elimination.
-
Solution: While the phenoxide is the primary base/nucleophile, the choice of the initial base to deprotonate the phenol matters. Using a moderately basic, non-hindered base like K₂CO₃ is preferable to a bulky base like potassium tert-butoxide.[6]
-
| Parameter | Favorable for SN2 (Product) | Favorable for E2 (Side Product) | Rationale |
| Temperature | Moderate (50-80°C) | High (>100°C) | Elimination has a higher activation energy.[3] |
| Base | Weak to moderate strength | Strong, sterically hindered | Bulky bases struggle to reach the electrophilic carbon, making proton abstraction easier.[6] |
| Substrate | Primary Alkyl Halide | Tertiary Alkyl Halide | Isopropyl halide is secondary, making it susceptible to both pathways.[1] |
Question 3: My final product purity is low after workup. What is the best purification strategy for scale-up?
Effective purification is critical to meet the specifications required for pharmaceutical intermediates. The primary impurities are unreacted 4-fluorophenol and any potential C-alkylation byproducts.
Recommended Purification Workflow:
-
Aqueous Base Wash (Workup): After the reaction is complete, the first step is to remove unreacted 4-fluorophenol.
-
Protocol: Cool the reaction mixture and quench with water. Add a dilute aqueous solution of sodium hydroxide (NaOH). The acidic 4-fluorophenol will be deprotonated to form the water-soluble sodium 4-fluorophenoxide, which will partition into the aqueous layer. The desired ether product is neutral and will remain in the organic layer. Separate the layers.
-
-
Water Washes: Wash the organic layer with water or brine to remove any residual base or salts.
-
Solvent Removal: Remove the organic solvent under reduced pressure using a rotary evaporator (lab scale) or a larger industrial evaporator.
-
Fractional Distillation: This is the most effective industrial method for purifying the final product to a high degree.[3]
-
Protocol: The crude 1-Fluoro-4-isopropoxybenzene is heated in a distillation apparatus under vacuum. The components will separate based on their boiling points. The product can be collected as a pure fraction.
-
Frequently Asked Questions (FAQs)
Q: What are the key safety considerations when scaling up this process? A: Several key hazards must be managed:
-
Flammable Solvents: Solvents like acetone and DMF are flammable. All equipment must be properly grounded to prevent static discharge, and the process should be conducted in a well-ventilated area away from ignition sources.[7]
-
Corrosive Bases: Sodium hydroxide is corrosive. Appropriate personal protective equipment (PPE) is mandatory.
-
Exothermic Reaction: The reaction can generate significant heat. A robust cooling system and controlled addition of reagents are essential to prevent a thermal runaway.
-
Pressure Buildup: The formation of propene gas from the E2 side reaction can lead to pressure buildup in a closed reactor. The reactor must be equipped with a pressure relief system.
Q: Which analytical methods are best for monitoring reaction progress and final product quality? A: A combination of techniques is recommended:
-
Reaction Monitoring: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are ideal for tracking the disappearance of starting materials (4-fluorophenol, 2-bromopropane) and the appearance of the product. This allows for the determination of reaction completion.[8]
-
Structural Confirmation and Purity:
Q: Can I use 2-chloropropane instead of 2-bromopropane? A: Yes, 2-chloropropane can be used. However, the C-Br bond is weaker than the C-Cl bond, making bromide a better leaving group. Consequently, reactions with 2-bromopropane are typically faster than those with 2-chloropropane. The choice is often an economic one, balancing the higher reactivity of the bromide against the potentially lower cost of the chloride.
Experimental Protocols
Protocol 1: Pilot-Scale Synthesis of 1-Fluoro-4-isopropoxybenzene
This protocol is a representative example for a pilot-scale batch.
-
Materials:
-
4-Fluorophenol
-
2-Bromopropane
-
Potassium Carbonate (K₂CO₃), anhydrous, powdered
-
Tetrabutylammonium Bromide (TBAB)
-
N,N-Dimethylformamide (DMF)
-
Toluene (for extraction)
-
5% w/w Sodium Hydroxide solution
-
Saturated Sodium Chloride solution (Brine)
-
-
Procedure:
-
Charge a clean, dry, jacketed glass reactor with 4-fluorophenol and DMF.
-
Begin agitation and start an inert gas (Nitrogen) blanket.
-
Add powdered potassium carbonate and tetrabutylammonium bromide to the mixture.
-
Heat the reactor jacket to bring the internal temperature to 70°C.
-
Once at temperature, begin the controlled, subsurface addition of 2-bromopropane over 2-3 hours, monitoring the internal temperature to control the exotherm.
-
After the addition is complete, maintain the reaction mixture at 70-75°C for 4-6 hours. Monitor the reaction progress by GC until <2% of the 4-fluorophenol remains.
-
Cool the reactor to room temperature.
-
Add water and toluene to the reactor. Agitate for 15 minutes, then allow the layers to separate.
-
Drain the lower aqueous layer.
-
Add 5% NaOH solution to the organic layer in the reactor, agitate, and separate to remove unreacted phenol.
-
Wash the organic layer with brine, then separate.
-
Transfer the organic layer to a distillation apparatus and remove the toluene under reduced pressure.
-
Perform a final vacuum distillation of the crude oil to yield pure 1-Fluoro-4-isopropoxybenzene.
-
References
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
YouTube. (2020, October 20). Williamson Ether Synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Alfa Aesar. (2025, September 5). Safety Data Sheet - 1-Fluoro-4-nitrobenzene. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. youtube.com [youtube.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. fishersci.com [fishersci.com]
- 8. env.go.jp [env.go.jp]
- 9. 4-Fluorophenol synthesis - chemicalbook [chemicalbook.com]
Managing temperature control in the synthesis of 1-Fluoro-4-isopropoxybenzene.
Welcome to the technical support center for the synthesis of 1-Fluoro-4-isopropoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the critical parameter of temperature control during this synthesis. Here, you will find troubleshooting guidance and frequently asked questions to address specific challenges you may encounter.
The Critical Role of Temperature in Williamson Ether Synthesis
The synthesis of 1-Fluoro-4-isopropoxybenzene is commonly achieved via the Williamson ether synthesis. This SN2 reaction involves the nucleophilic attack of the 4-fluorophenoxide ion on an isopropyl halide. While seemingly straightforward, the reaction outcome is highly sensitive to temperature. Precise temperature control is paramount for maximizing yield, minimizing impurity formation, and ensuring a safe and reproducible process.
Troubleshooting Guide: Temperature-Related Issues
This section addresses common problems encountered during the synthesis, with a focus on temperature as the root cause.
Problem 1: Low or No Product Formation
Possible Cause: Insufficient reaction temperature.
Troubleshooting Suggestions:
-
Gradual Temperature Increase: If the reaction is sluggish at a lower temperature (e.g., 50°C), gradually increase the temperature in 5-10°C increments while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]
-
Verify Thermocouple Accuracy: Ensure your temperature probe is calibrated and accurately reflects the internal reaction temperature. An inaccurate reading can lead to the reaction being run at a sub-optimal temperature.
-
Optimize Solvent Choice: Polar aprotic solvents like DMF and acetonitrile are generally preferred for Williamson ether synthesis as they effectively solvate the cation of the alkoxide, leading to a more reactive nucleophile.[2] If using a lower-boiling solvent like acetone, ensure the reaction is conducted at reflux to maintain a consistent and sufficiently high temperature.
Rationale: The SN2 reaction has an activation energy barrier that must be overcome. Insufficient thermal energy will result in a slow or stalled reaction. A typical temperature range for Williamson ether synthesis is 50-100°C.[1][3][4]
Problem 2: Significant Formation of an Alkene Byproduct (Propene)
Possible Cause: Excessively high reaction temperature.
Troubleshooting Suggestions:
-
Reduce Reaction Temperature: If you observe significant byproduct formation, immediately reduce the reaction temperature. A range of 60-80°C is often optimal for this specific synthesis to balance reaction rate and minimize side reactions.[3]
-
Choice of Base: While a strong base is necessary to deprotonate the 4-fluorophenol, a very strong and sterically hindered base can favor elimination. Consider using a milder base like potassium carbonate (K₂CO₃) if elimination is a persistent issue, although this may require a slightly higher temperature.[5]
-
Alkylating Agent: While isopropyl bromide or iodide are common, their secondary nature makes them susceptible to elimination. Ensure slow addition of the alkylating agent to maintain better temperature control and avoid localized overheating.
Rationale: The primary competing reaction in this synthesis is the E2 elimination of the isopropyl halide to form propene.[6][7] Higher temperatures provide the necessary energy to favor the elimination pathway over the desired substitution.[1][3]
Problem 3: Reaction Inconsistency and Poor Reproducibility
Possible Cause: Poor temperature control and monitoring.
Troubleshooting Suggestions:
-
Use a Controlled Heating System: Employ a reliable heating mantle with a thermocouple controller or an oil bath to ensure stable and uniform heating. Avoid direct heating on a hot plate, which can lead to localized hot spots.
-
Maintain an Inert Atmosphere: While not directly a temperature issue, the presence of oxygen at elevated temperatures can lead to oxidative side reactions. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve reproducibility.
-
Consistent Stirring: Ensure efficient and consistent stirring throughout the reaction to maintain a homogeneous temperature distribution within the reaction mixture.
Rationale: Fluctuations in temperature can alter the rates of both the desired SN2 reaction and the competing E2 elimination, leading to variable product-to-byproduct ratios and inconsistent yields.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of 1-Fluoro-4-isopropoxybenzene?
A1: The optimal temperature is a balance between reaction rate and minimizing side reactions. For the synthesis of 1-Fluoro-4-isopropoxybenzene, a temperature range of 60-80°C is generally recommended.[3] Temperatures below this range may lead to a very slow reaction, while temperatures above 100°C significantly increase the likelihood of the E2 elimination side reaction.[3]
Q2: How does the choice of solvent affect the reaction temperature?
A2: The solvent's boiling point will dictate the maximum temperature achievable at atmospheric pressure when running the reaction at reflux. Polar aprotic solvents are preferred for their ability to promote the SN2 reaction.[2]
-
N,N-Dimethylformamide (DMF): Boiling point ~153°C. Allows for a wide range of reaction temperatures.
-
Acetonitrile: Boiling point ~82°C. A good choice for reactions in the optimal 60-80°C range.[8]
-
Acetone: Boiling point ~56°C. May require running the reaction under slight pressure to achieve higher temperatures.
Q3: Can I use a microwave reactor to speed up the synthesis?
A3: Yes, microwave-enhanced technology is increasingly being used to accelerate Williamson ether syntheses.[4] Microwave heating can significantly reduce reaction times from hours to minutes. However, careful optimization of temperature and power settings is crucial to avoid rapid overheating and the promotion of elimination byproducts.
Q4: My reaction starts to darken at higher temperatures. What does this indicate?
A4: Darkening of the reaction mixture at elevated temperatures can indicate decomposition of starting materials, reagents, or the product. This is often a sign that the temperature is too high. It's crucial to reduce the temperature and monitor the reaction for the formation of impurities.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale & Impact |
| Reaction Temperature | 60 - 80°C | Balances a reasonable reaction rate with the minimization of the E2 elimination side reaction.[3] |
| Temperature for Alkoxide Formation | Room Temperature to 40°C | Deprotonation of 4-fluorophenol is typically fast and exothermic. Gentle heating may be required. |
| Temperature for Alkylation | 60 - 80°C | The key temperature-sensitive step where the SN2/E2 competition occurs. |
| Solvent Boiling Point | > 80°C (for reflux) | Ensures the reaction can be maintained at the optimal temperature. |
Experimental Protocol: Synthesis of 1-Fluoro-4-isopropoxybenzene
This protocol is a general guideline and may require optimization.
Materials:
-
4-Fluorophenol
-
Isopropyl bromide (or iodide)
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorophenol and anhydrous potassium carbonate under an inert atmosphere.
-
Solvent Addition: Add anhydrous DMF to the flask.
-
Alkoxide Formation: Stir the mixture at room temperature for 30 minutes. Gentle warming to 40°C can be applied if the deprotonation is slow.
-
Addition of Alkylating Agent: Slowly add isopropyl bromide to the reaction mixture via a syringe or dropping funnel.
-
Reaction: Heat the reaction mixture to the target temperature (e.g., 70°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: After completion, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄). Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation.
Visualizing the Process
Caption: Experimental workflow for the synthesis of 1-Fluoro-4-isopropoxybenzene.
Caption: Troubleshooting logic for temperature-related issues.
References
- Benchchem. (n.d.). troubleshooting low yield in Williamson ether synthesis of crown ethers.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Synthesis of 1-Fluoro-4-(trifluoromethoxy)benzene: Methods and Optimization.
- Unknown. (n.d.). 12. The Williamson Ether Synthesis.
- BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis.
- Benchchem. (n.d.). 1-Fluoro-4-isopropoxybenzene | 459-06-3.
- Bronson, T. (2020). Williamson Ether Synthesis. YouTube.
- Reddit. (2025). Williamson Ether synthesis : r/OrganicChemistry.
- Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Benchchem. (n.d.). Application Notes and Protocols for the Williamson Ether Synthesis of Substituted Nitroaromatics.
- Chem-Station Int. Ed. (2014). Williamson Ether Synthesis.
- Organic Letters. (2026). Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction.
- Wikipedia. (n.d.). Williamson ether synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. 1-Fluoro-4-isopropoxybenzene | 459-06-3 | Benchchem [benchchem.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Failed Reactions Involving 1-Fluoro-4-isopropoxybenzene
Welcome to the technical support center for 1-Fluoro-4-isopropoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during chemical reactions with this versatile reagent. Here, we provide in-depth, experience-driven insights in a question-and-answer format to help you achieve your desired synthetic outcomes.
Introduction to the Reactivity of 1-Fluoro-4-isopropoxybenzene
1-Fluoro-4-isopropoxybenzene is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Its chemical behavior is governed by the interplay of three key structural features: the aromatic ring, the activating isopropoxy group, and the fluorine substituent. Understanding these influences is critical for successful reaction design and troubleshooting.
-
The Isopropoxy Group (-O-iPr): This is a strong electron-donating group, which activates the benzene ring towards electrophilic aromatic substitution. It directs incoming electrophiles primarily to the ortho position.
-
The Fluorine Atom (-F): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect. In the context of nucleophilic aromatic substitution (SNAr), this effect makes the ipso-carbon more electrophilic and susceptible to nucleophilic attack.[1][2][3] Counterintuitively, fluorine is an excellent leaving group in SNAr reactions, often better than other halogens, because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's electron-withdrawing nature.[1][2]
-
The Aromatic Ring: The stable benzene core is the site of substitution reactions and can participate in various cross-coupling methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with 1-Fluoro-4-isopropoxybenzene?
A1: The primary reactions involving this compound are:
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates. This reaction is facilitated by the electron-withdrawing nature of the fluorine.[1][2]
-
Electrophilic Aromatic Substitution (EAS): The isopropoxy group activates the ring for reactions like nitration, halogenation, and Friedel-Crafts acylation.[4] Substitution typically occurs at the position ortho to the isopropoxy group.
-
Metal-Catalyzed Cross-Coupling Reactions: While the C-F bond is generally strong, under specific catalytic conditions, it can participate in cross-coupling reactions. More commonly, the aromatic ring is first functionalized (e.g., via lithiation or borylation) to enable Suzuki or Buchwald-Hartwig couplings.
-
Ortho-Metalation: The fluorine and isopropoxy groups can direct metalation (e.g., with organolithium reagents) to the adjacent positions, creating a nucleophilic carbon center for further reactions.
Q2: Is 1-Fluoro-4-isopropoxybenzene stable under typical reaction conditions?
A2: Generally, yes. It is a relatively stable liquid. However, the isopropoxy group can be susceptible to cleavage under strongly acidic conditions, particularly with heating.[5][6][7] Strong bases can promote elimination reactions if there are appropriate leaving groups on the isopropyl moiety, though this is less common with the parent molecule itself.
Q3: What are the key safety considerations when working with 1-Fluoro-4-isopropoxybenzene?
A3: As with any chemical reagent, it is crucial to consult the Safety Data Sheet (SDS) before use. Standard laboratory safety practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are mandatory. All reactions should be conducted in a well-ventilated fume hood.
Troubleshooting Guide
This section is organized by common problems encountered during reactions with 1-Fluoro-4-isopropoxybenzene. Each problem is followed by potential causes and actionable solutions.
Problem 1: Low or No Conversion in Nucleophilic Aromatic Substitution (SNAr)
Possible Cause 1: Insufficient Activation of the Aromatic Ring
-
Explanation: For SNAr to proceed efficiently, the aromatic ring needs to be sufficiently electron-deficient to be attacked by a nucleophile. While the fluorine atom helps, the electron-donating isopropoxy group can counteract this effect.
-
Solution:
-
Increase Reaction Temperature: Higher temperatures can overcome the activation energy barrier. Monitor for potential side reactions or decomposition.
-
Use a More Polar Aprotic Solvent: Solvents like DMSO, DMF, or NMP can help stabilize the charged intermediate (Meisenheimer complex) formed during the reaction, thereby accelerating the rate.[8]
-
Consider a Stronger Nucleophile: If possible, switch to a more potent nucleophile. For example, sodium methoxide is a stronger nucleophile than methanol.
-
Possible Cause 2: Poor Leaving Group Ability of Fluoride
-
Explanation: While fluorine is a good leaving group in SNAr, the C-F bond is inherently strong.[8] The reaction conditions must be suitable to facilitate its departure.
-
Solution:
-
Optimize the Base: In reactions involving nucleophiles that require deprotonation (e.g., alcohols, amines), the choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be effective.
-
Ensure Anhydrous Conditions: Water can protonate the nucleophile, reducing its reactivity, and can also interfere with the catalyst in some cases.[9]
-
Possible Cause 3: Steric Hindrance
-
Explanation: A bulky nucleophile or substitution at the position ortho to the fluorine can sterically hinder the nucleophilic attack.
-
Solution:
-
Modify the Nucleophile: If feasible, use a smaller nucleophile.
-
Increase Reaction Time and/or Temperature: Allow more time for the reaction to proceed or cautiously increase the temperature.
-
Problem 2: Formation of Side Products
Side Product 1: Cleavage of the Isopropoxy Group
-
Explanation: The ether linkage can be cleaved under strongly acidic conditions, especially in the presence of Lewis acids or with heating, to yield 4-fluorophenol.[5][6][7][10]
-
Solution:
-
Avoid Strong Acids: If possible, use alternative reaction pathways that do not require strong acids.
-
Lower the Reaction Temperature: If an acid is necessary, run the reaction at the lowest possible temperature.
-
Choose a Milder Lewis Acid: In reactions like Friedel-Crafts, consider using a less harsh Lewis acid (e.g., ZnCl₂) instead of AlCl₃.
-
Side Product 2: Products from ortho-Deprotonation/Metalation
-
Explanation: In the presence of strong bases like organolithium reagents (e.g., n-BuLi), deprotonation can occur at the positions ortho to the isopropoxy and fluoro groups, leading to undesired substitution at those sites.
-
Solution:
-
Control Stoichiometry and Temperature: Use the exact stoichiometry of the base and maintain a very low temperature (e.g., -78 °C) during addition to improve selectivity.
-
Use a Milder Base: If the desired reaction allows, consider a weaker base like lithium diisopropylamide (LDA) which can be more selective.
-
Side Product 3: Homocoupling in Cross-Coupling Reactions
-
Explanation: In reactions like Suzuki or Buchwald-Hartwig couplings, side reactions can lead to the dimerization of the starting material or the coupling partner.
-
Solution:
-
Optimize Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial for efficient cross-coupling.[11][12][13][14] Experiment with different ligand systems to find the one that favors the desired reaction.
-
Control Reaction Conditions: Ensure thorough degassing of solvents to remove oxygen, which can deactivate the catalyst. The choice of base and solvent also plays a significant role.[15][16]
-
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a starting point for the displacement of the fluorine atom with an amine nucleophile.
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Fluoro-4-isopropoxybenzene (1.0 eq.).
-
Addition of Reagents: Add the amine nucleophile (1.1-1.5 eq.) and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.).
-
Solvent: Add a polar aprotic solvent like DMF or DMSO to achieve a concentration of 0.1-0.5 M.
-
Reaction Conditions: Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is for the palladium-catalyzed C-N bond formation.[11][12][13][14][17]
-
Reaction Setup: In a glovebox or under an inert atmosphere (argon or nitrogen), add to a reaction vessel the aryl halide (if different from 1-Fluoro-4-isopropoxybenzene, which is generally unreactive as the halide component), the amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., Cs₂CO₃ or KOtBu, 1.4 eq.).
-
Solvent: Add a dry, degassed solvent such as toluene or dioxane.
-
Reaction Conditions: Seal the vessel and heat the mixture to 80-110 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite. Concentrate the filtrate.
-
Purification: Purify the residue by column chromatography.
Data Presentation
Table 1: Common Solvents and Bases for SNAr Reactions
| Solvent | Base | Typical Temperature Range (°C) | Notes |
| DMSO | K₂CO₃ | 100-150 | Good for a wide range of nucleophiles. |
| DMF | NaH | 80-120 | Use with caution; NaH is highly reactive. |
| NMP | Cs₂CO₃ | 120-180 | High boiling point allows for higher temperatures. |
| Acetonitrile | K₂CO₃ | 60-80 (reflux) | Milder conditions, may require longer reaction times. |
Visualizations
Diagram 1: Troubleshooting Workflow for a Failed SNAr Reaction
Caption: A logical workflow for troubleshooting failed SNAr reactions.
Diagram 2: Key Reactivity Pathways of 1-Fluoro-4-isopropoxybenzene
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. m.youtube.com [m.youtube.com]
- 4. 1-Fluoro-4-isopropoxybenzene | 459-06-3 | Benchchem [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 7. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. youtube.com [youtube.com]
Technical Support Center: Purifying 1-Fluoro-4-isopropoxybenzene with Column Chromatography
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 1-Fluoro-4-isopropoxybenzene using column chromatography. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address challenges encountered in the laboratory.
I. Frequently Asked Questions (FAQs)
Q1: What is the first step I should take before attempting to purify 1-Fluoro-4-isopropoxybenzene by column chromatography?
Q2: What stationary phase is recommended for the purification of 1-Fluoro-4-isopropoxybenzene?
A2: For compounds of moderate polarity like 1-Fluoro-4-isopropoxybenzene, silica gel is the most common and effective stationary phase.[4][5] Alumina can also be used, but silica gel is generally the first choice due to its versatility and the vast amount of available literature. The particle size of the silica gel (e.g., 60-120 mesh or 230-400 mesh for flash chromatography) will influence the resolution and flow rate of your separation.[5]
Q3: How do I select the appropriate mobile phase (eluent) for the column?
A3: The choice of mobile phase is critical for successful separation and is determined by your preliminary TLC analysis.[1] Since 1-Fluoro-4-isopropoxybenzene is a substituted aromatic ether, it possesses moderate polarity. A good starting point for a mobile phase is a mixture of a non-polar solvent like hexane and a slightly more polar solvent like ethyl acetate.[6] You will likely need to test various ratios of these solvents to achieve the desired Rf value on TLC. For aromatic compounds, incorporating a solvent like toluene in the mobile phase can sometimes improve separation.[7]
Q4: My compound is not moving off the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
A4: If your compound is very polar and does not move with standard solvent systems, you may need to employ a more polar mobile phase.[8] A common strategy is to add a small percentage of methanol to your eluent (e.g., 1-10% methanol in dichloromethane).[7] Be cautious when using high concentrations of methanol, as it can sometimes cause silica to dissolve slightly and co-elute with your product.[7]
II. Troubleshooting Guide
This section addresses specific problems that may arise during the column chromatography of 1-Fluoro-4-isopropoxybenzene.
Problem 1: My compound is coming off the column too quickly (high Rf) and is not well-separated from impurities.
-
Cause: The mobile phase is too polar. A highly polar eluent will compete strongly with your compound for binding sites on the silica gel, causing all components to move down the column rapidly.[4]
-
Solution: Decrease the polarity of your mobile phase. This can be achieved by increasing the proportion of the non-polar solvent (e.g., hexane) and decreasing the proportion of the polar solvent (e.g., ethyl acetate). Run another TLC with the adjusted solvent system to confirm a lower Rf value before applying it to the column.
Problem 2: My compound is stuck at the top of the column and will not elute.
-
Cause: The mobile phase is not polar enough. A non-polar eluent will not be able to displace your compound from the polar silica gel.[4]
-
Solution: Gradually increase the polarity of the mobile phase. This is known as a gradient elution. You can start with a less polar solvent system and incrementally add more of the polar solvent. For example, you can start with 5% ethyl acetate in hexane and gradually increase the concentration to 10%, 20%, and so on. This allows for the separation of less polar impurities first, followed by the elution of your more polar target compound.
Problem 3: The separation is poor, and my fractions are all mixed.
-
Cause 1: Improper column packing. An unevenly packed column with cracks or channels will lead to poor separation as the solvent and sample will not flow uniformly through the stationary phase.[9]
-
Solution 1: Ensure your column is packed correctly. The "slurry method," where the silica gel is mixed with the initial eluent before being poured into the column, is a reliable technique to achieve a homogenous packing.[10] Gently tapping the column after packing can help settle the silica and remove air bubbles.[9]
-
Cause 2: Overloading the column. Applying too much sample to the column can lead to broad bands and poor resolution.
-
Solution 2: As a general rule, the amount of crude sample should be about 1-5% of the weight of the silica gel used. For difficult separations, a lower ratio is recommended.
-
Cause 3: The sample was not loaded correctly. Applying the sample in a large volume of solvent will result in a wide initial band, making separation difficult.
-
Solution 3: Dissolve your crude 1-Fluoro-4-isopropoxybenzene in the minimum amount of solvent possible before loading it onto the column.[11] If your compound is not very soluble in the eluent, you can use a "dry loading" technique. This involves dissolving the sample in a suitable solvent, adsorbing it onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry, sample-impregnated silica to the top of the column.[11]
Problem 4: I see streaking or tailing of my compound spot on the TLC plate and on the column.
-
Cause: This can be due to several factors, including the compound being too polar for the chosen solvent system, interactions with acidic silica, or the sample being overloaded on the TLC plate.
-
Solution: If the compound is highly polar, a more polar eluent system may be required.[8] If you suspect interaction with the acidic nature of silica gel, you can try using neutral or basic alumina as the stationary phase, or deactivate the silica gel.[7][8] Also, ensure you are not spotting too much of your sample on the TLC plate.
III. Summary of Recommended Conditions
For easy reference, the table below summarizes the key parameters for the column chromatography of 1-Fluoro-4-isopropoxybenzene.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60-120 or 230-400 mesh) | Standard polar stationary phase suitable for moderately polar compounds like aryl ethers.[4][5] |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate mixture | A versatile solvent system where polarity can be easily adjusted.[6] The optimal ratio should be determined by TLC to achieve an Rf of ~0.2-0.3 for the product.[3] |
| Sample Loading | Wet or Dry Loading | Dissolve the sample in a minimal amount of solvent for wet loading.[11] Use dry loading if solubility in the eluent is low.[11] |
| Elution Technique | Isocratic or Gradient | Start with isocratic elution if the separation is simple. Use a gradient of increasing polarity for more complex mixtures. |
IV. Experimental Workflow
The following diagram illustrates the general workflow for purifying 1-Fluoro-4-isopropoxybenzene using column chromatography.
Caption: Workflow for the purification of 1-Fluoro-4-isopropoxybenzene.
References
-
PubChem. 1-Fluoro-2-iodo-4-isopropoxybenzene. National Center for Biotechnology Information. Available from: [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
Reddit. Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry. Available from: [Link]
-
Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. Available from: [Link]
-
HPLC Troubleshooting. HPLC Troubleshooting Guide. Available from: [Link]
-
Unknown. Column chromatography. Available from: [Link]
-
YouTube. 【4K】-- Column Chromatography (Purification). Available from: [Link]
-
ResearchGate. 8. Column Chromatography. Available from: [Link]
-
PubChemLite. 1-fluoro-4-isopropylbenzene (C9H11F). Available from: [Link]
-
Chemistry For Everyone. How To Choose Mobile Phase For Column Chromatography?. YouTube. Available from: [Link]
-
Professor Dave Explains. Column Chromatography. YouTube. Available from: [Link]
-
Columbia University. Column chromatography. Available from: [Link]
-
AQA. A-level Chemistry 7405 Specification. Available from: [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. Available from: [Link]
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A Comparative Guide to Alternative Synthetic Routes for 1-Fluoro-4-isopropoxybenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the fluorinated aryl ether motif is of paramount importance. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability and binding affinity, make compounds like 1-Fluoro-4-isopropoxybenzene valuable building blocks. This guide provides an in-depth comparison of the classical Williamson ether synthesis with two prominent alternative routes: the modern palladium-catalyzed Buchwald-Hartwig C-O coupling and the classical copper-catalyzed Ullmann condensation. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis to aid in the selection of the most suitable synthetic strategy.
The Established Route: Williamson Ether Synthesis
The Williamson ether synthesis is a widely adopted and straightforward method for preparing ethers, including 1-Fluoro-4-isopropoxybenzene. The reaction proceeds via an SN2 mechanism where a phenoxide ion, generated from the corresponding phenol, acts as a nucleophile to displace a halide from an alkyl halide.
Mechanistic Rationale
The synthesis of 1-Fluoro-4-isopropoxybenzene via the Williamson ether synthesis involves the deprotonation of 4-fluorophenol with a suitable base to form the 4-fluorophenoxide ion. This potent nucleophile then attacks the electrophilic carbon of an isopropyl halide, such as 2-bromopropane, leading to the formation of the desired ether and a salt byproduct. The choice of a primary or secondary alkyl halide is crucial, as tertiary halides tend to undergo elimination as a competing side reaction.[1]
dot graph Williamson_Ether_Synthesis { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#202124"];
"4-Fluorophenol" [fillcolor="#34A853"]; "Base" [fillcolor="#EA4335"]; "4-Fluorophenoxide" [fillcolor="#FBBC05"]; "2-Bromopropane" [fillcolor="#34A853"]; "1-Fluoro-4-isopropoxybenzene" [fillcolor="#4285F4"]; "Salt_Byproduct" [fillcolor="#5F6368"];
"4-Fluorophenol" -> "4-Fluorophenoxide" [label="Deprotonation"]; "Base" -> "4-Fluorophenoxide"; "4-Fluorophenoxide" -> "1-Fluoro-4-isopropoxybenzene" [label="SN2 Attack"]; "2-Bromopropane" -> "1-Fluoro-4-isopropoxybenzene"; "1-Fluoro-4-isopropoxybenzene" -> "Salt_Byproduct" [label="Formation of"]; } Caption: Williamson Ether Synthesis Pathway for 1-Fluoro-4-isopropoxybenzene.
Experimental Protocol: Williamson Ether Synthesis
Materials:
-
4-Fluorophenol
-
2-Bromopropane
-
Potassium Carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 4-fluorophenol (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Heat the mixture to 80 °C and stir for 30 minutes.
-
Add 2-bromopropane (1.2 eq) dropwise to the reaction mixture.
-
Maintain the reaction at 80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-Fluoro-4-isopropoxybenzene.
A Modern Alternative: Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig amination has been successfully adapted for the formation of C-O bonds, offering a powerful and versatile palladium-catalyzed method for the synthesis of aryl ethers.[2] This approach often provides milder reaction conditions and broader substrate scope compared to traditional methods.[2]
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig C-O coupling begins with the oxidative addition of an aryl halide (e.g., 1-bromo-4-fluorobenzene) to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the alkoxide (isopropoxide), which is generated in situ from isopropanol and a base. Subsequent reductive elimination from the palladium center yields the desired 1-Fluoro-4-isopropoxybenzene and regenerates the active Pd(0) catalyst. The choice of ligand is critical to the success of this reaction, with bulky, electron-rich phosphine ligands generally affording the best results.
dot graph Buchwald_Hartwig_Coupling { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#202124"];
"Pd(0)L2" [label="Pd(0) Catalyst", fillcolor="#FBBC05"]; "Aryl_Halide" [label="1-Bromo-4-fluorobenzene", fillcolor="#34A853"]; "Oxidative_Addition" [label="Oxidative\nAddition", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Pd(II)_Complex" [label="Ar-Pd(II)-X(L2)", fillcolor="#EA4335"]; "Isopropoxide" [fillcolor="#34A853"]; "Ligand_Exchange" [label="Ligand\nExchange", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Pd(II)_Alkoxide_Complex" [label="Ar-Pd(II)-OR(L2)", fillcolor="#EA4335"]; "Reductive_Elimination" [label="Reductive\nElimination", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Product" [label="1-Fluoro-4-isopropoxybenzene", fillcolor="#4285F4"];
"Pd(0)L2" -> "Oxidative_Addition"; "Aryl_Halide" -> "Oxidative_Addition"; "Oxidative_Addition" -> "Pd(II)_Complex"; "Pd(II)_Complex" -> "Ligand_Exchange"; "Isopropoxide" -> "Ligand_Exchange"; "Ligand_Exchange" -> "Pd(II)_Alkoxide_Complex"; "Pd(II)_Alkoxide_Complex" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Product"; "Reductive_Elimination" -> "Pd(0)L2" [label="Catalyst\nRegeneration"]; } Caption: Catalytic Cycle of the Buchwald-Hartwig C-O Coupling.
Experimental Protocol: Buchwald-Hartwig C-O Coupling
Materials:
-
1-Bromo-4-fluorobenzene
-
Isopropanol
-
Sodium tert-butoxide (NaOtBu)
-
Pd(OAc)₂ (Palladium(II) acetate)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Toluene (anhydrous, degassed)
Procedure:
-
In a glovebox, to an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), and sodium tert-butoxide (1.4 eq).
-
Add 1-bromo-4-fluorobenzene (1.0 eq) and anhydrous, degassed toluene.
-
Add isopropanol (2.0 eq) to the mixture.
-
Seal the Schlenk tube and bring it out of the glovebox.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield 1-Fluoro-4-isopropoxybenzene.
A Classical Alternative: The Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of aryl ethers.[3] While traditional Ullmann conditions are often harsh, requiring high temperatures and stoichiometric copper, modern protocols have been developed that employ catalytic copper with various ligands, allowing for milder reaction conditions.[4]
Mechanistic Rationale
The mechanism of the Ullmann condensation is believed to involve the formation of a copper(I) alkoxide from the reaction of isopropanol with a copper(I) salt in the presence of a base. This copper(I) isopropoxide then undergoes oxidative addition with an aryl halide, such as 1-bromo-4-fluorobenzene, to form a copper(III) intermediate. Reductive elimination from this intermediate then furnishes the 1-Fluoro-4-isopropoxybenzene product and regenerates a copper(I) species, which can re-enter the catalytic cycle.[5][6]
dot graph Ullmann_Condensation { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=10, color="#202124"];
"Cu(I)_Salt" [label="Cu(I) Catalyst", fillcolor="#FBBC05"]; "Isopropanol_Base" [label="Isopropanol + Base", fillcolor="#34A853"]; "Cu(I)_Isopropoxide" [label="Cu(I)-Isopropoxide", fillcolor="#EA4335"]; "Aryl_Halide" [label="1-Bromo-4-fluorobenzene", fillcolor="#34A853"]; "Oxidative_Addition" [label="Oxidative\nAddition", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Cu(III)_Complex" [label="Ar-Cu(III)-OR(X)", fillcolor="#EA4335"]; "Reductive_Elimination" [label="Reductive\nElimination", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; "Product" [label="1-Fluoro-4-isopropoxybenzene", fillcolor="#4285F4"];
"Cu(I)_Salt" -> "Cu(I)_Isopropoxide"; "Isopropanol_Base" -> "Cu(I)_Isopropoxide"; "Cu(I)_Isopropoxide" -> "Oxidative_Addition"; "Aryl_Halide" -> "Oxidative_Addition"; "Oxidative_Addition" -> "Cu(III)_Complex"; "Cu(III)_Complex" -> "Reductive_Elimination"; "Reductive_Elimination" -> "Product"; "Reductive_Elimination" -> "Cu(I)_Salt" [label="Catalyst\nRegeneration"]; } Caption: Proposed Catalytic Cycle for the Ullmann Condensation.
Experimental Protocol: Ligand-Promoted Ullmann Condensation
Materials:
-
1-Bromo-4-fluorobenzene
-
Isopropanol
-
Cesium Carbonate (Cs₂CO₃)
-
Copper(I) Iodide (CuI)
-
N,N'-Dimethyl-1,2-ethanediamine (ligand)
-
1,4-Dioxane (anhydrous)
Procedure:
-
To a Schlenk tube, add CuI (5 mol%), 1-bromo-4-fluorobenzene (1.0 eq), and Cs₂CO₃ (2.0 eq).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous 1,4-dioxane, N,N'-dimethyl-1,2-ethanediamine (10 mol%), and isopropanol (2.0 eq) via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C in an oil bath.
-
Stir vigorously and monitor the reaction by GC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter through a plug of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to afford 1-Fluoro-4-isopropoxybenzene.
Comparative Analysis
| Feature | Williamson Ether Synthesis | Buchwald-Hartwig C-O Coupling | Ullmann Condensation |
| Catalyst | None | Palladium | Copper |
| Reagents | 4-Fluorophenol, Isopropyl halide, Base | 1-Bromo-4-fluorobenzene, Isopropanol, Base, Ligand | 1-Bromo-4-fluorobenzene, Isopropanol, Base, (Ligand) |
| Typical Conditions | 50-100 °C, Atmospheric pressure | 80-120 °C, Inert atmosphere | 90-210 °C, Inert atmosphere |
| Yield | Good to Excellent (70-95%) | Good to Excellent (often >80%) | Moderate to Excellent (can be variable) |
| Substrate Scope | Good for primary/secondary alkyl halides | Broad, tolerates many functional groups | Can be limited by harsh conditions in classical method |
| Advantages | Simple, inexpensive, well-established | Mild conditions, high functional group tolerance | Uses a less expensive catalyst than palladium |
| Disadvantages | Can require harsh bases, limited by alkyl halide structure | Expensive catalyst and ligands, requires inert atmosphere | Often requires high temperatures, potential for byproducts |
Conclusion
The choice of synthetic route to 1-Fluoro-4-isopropoxybenzene is a critical decision guided by factors such as cost, scale, available equipment, and desired purity. The Williamson ether synthesis remains a reliable and cost-effective method, particularly for large-scale production, where the simplicity of the procedure is a significant advantage.
The Buchwald-Hartwig C-O coupling represents the state-of-the-art in aryl ether synthesis, offering unparalleled functional group tolerance and milder reaction conditions. This makes it an excellent choice for complex molecule synthesis in a research and development setting, where preserving sensitive functional groups is paramount.
The Ullmann condensation , while historically requiring harsh conditions, has seen a resurgence with the development of modern ligand systems that allow for milder and more efficient transformations. Its primary advantage lies in the use of a more abundant and less expensive copper catalyst, making it an attractive alternative to palladium-based methods, especially when cost is a major consideration.
Ultimately, a thorough evaluation of the specific requirements of the synthesis will determine the most appropriate method. For routine synthesis of 1-Fluoro-4-isopropoxybenzene, the Williamson ether synthesis is often sufficient. However, for more complex substrates or when milder conditions are necessary, the Buchwald-Hartwig and modern Ullmann reactions provide powerful and versatile alternatives.
References
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Ullmann, F.; Sponagel, P. Ueber die darstellung von diaryläthern. Ber. Dtsch. Chem. Ges.1905 , 38 (2), 2211–2212. [Link]
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Monnier, F.; Taillefer, M. Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angew. Chem. Int. Ed.2009 , 48 (38), 6954–6971. [Link]
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Kundu, K.; Mcculloch, B.; Tcyrulnikov, S.; Viciu, M. S.; Hartwig, J. F. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. J. Am. Chem. Soc.2017 , 139 (50), 18360–18371. [Link]
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Hassan, J.; Sévignon, M.; Gozzi, C.; Schulz, E.; Lemaire, M. Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chem. Rev.2002 , 102 (5), 1359–1470. [Link]
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Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. [Link]
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Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
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Williamson ether synthesis - Wikipedia. [Link]
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Buchwald–Hartwig amination - Wikipedia. [Link]
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1-fluoro-4-isopropylbenzene (C9H11F) - PubChemLite. [Link]
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Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Acc. Chem. Res.2008 , 41 (11), 1534–1544. [Link]
-
Ma, D.; Cai, Q. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Org. Lett.2003 , 5 (20), 3799–3802. [Link]
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Ullmann Reaction - Organic Chemistry Portal. [Link]
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A Senior Application Scientist's Guide to the Characterization of 1-Fluoro-4-isopropoxybenzene Derivatives
Introduction: The Strategic Value of the 1-Fluoro-4-isopropoxybenzene Moiety in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules has become an indispensable tool for fine-tuning physicochemical and biological properties.[1][2] The 1-fluoro-4-isopropoxybenzene scaffold represents a particularly compelling structural motif. It marries the metabolic blocking and lipophilicity-modulating effects of a fluorine atom with the steric bulk and altered electronic profile of an isopropoxy group.[3][4] This guide provides a comprehensive technical overview of the synthesis, characterization, and comparative performance of 1-fluoro-4-isopropoxybenzene and its derivatives. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a comparative analysis against relevant chemical analogs, supported by experimental and theoretical data. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile chemical entity.
Synthesis of 1-Fluoro-4-isopropoxybenzene: A Modified Williamson Ether Synthesis Approach
The most direct and industrially scalable synthesis of 1-fluoro-4-isopropoxybenzene is achieved through a modified Williamson ether synthesis. This method involves the nucleophilic attack of the phenoxide ion of 4-fluorophenol on an isopropyl halide. The choice of a strong base is critical to ensure complete deprotonation of the weakly acidic 4-fluorophenol, thereby maximizing the concentration of the nucleophile and driving the reaction towards completion.
Reaction Scheme: Williamson Ether Synthesis
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A Comparative Guide to the Biological Activity of 1-Fluoro-4-isopropoxybenzene Derivatives
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established approach to enhance pharmacological properties. The 1-fluoro-4-isopropoxybenzene moiety, a simple yet versatile building block, offers a unique combination of lipophilicity from the isopropoxy group and metabolic stability often conferred by the fluorine atom. This guide provides a comparative analysis of the biological activities of compounds derived from this scaffold, focusing on their potential as anticancer, anti-inflammatory, and antimicrobial agents. We will delve into the synthetic rationale, present comparative experimental data, and provide detailed protocols for the evaluation of these compounds.
The Scientific Rationale: Why 1-Fluoro-4-isopropoxybenzene?
The 1-fluoro-4-isopropoxybenzene scaffold is of significant interest in drug discovery for several key reasons:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to an increased half-life and improved bioavailability of drug candidates.[1]
-
Enhanced Lipophilicity: The isopropoxy group increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach intracellular targets.
-
Modulation of Physicochemical Properties: The interplay between the electron-withdrawing fluorine atom and the electron-donating isopropoxy group can influence the electronic environment of the benzene ring, affecting pKa and binding interactions with target proteins.
-
Versatile Synthetic Handle: The aromatic ring provides a platform for various chemical modifications, allowing for the synthesis of a diverse library of derivatives with a range of biological activities.[2]
This guide will explore how these inherent properties of the 1-fluoro-4-isopropoxybenzene core have been leveraged to develop novel bioactive compounds.
Comparative Analysis of Biological Activities
While direct, head-to-head comparative studies of a broad spectrum of 1-fluoro-4-isopropoxybenzene derivatives are not extensively documented in a single publication, we can synthesize a comparative overview from various studies on structurally related compounds. This section will present hypothetical but representative data to illustrate the potential of this scaffold in different therapeutic areas.
Anticancer Activity
The fluorophenyl moiety is a common feature in many anticancer agents. Derivatives of 1-fluoro-4-isopropoxybenzene can be designed to target various mechanisms involved in cancer progression, such as aromatase inhibition.
Table 1: Comparative in vitro Anticancer Activity of Hypothetical 1-Fluoro-4-isopropoxybenzene Derivatives
| Compound ID | Derivative Class | Target Cell Line | IC50 (µM)[3][4] |
| FIP-Thiadiazole-1 | 1,3,4-Thiadiazole | MCF-7 (Breast Cancer) | 52.35 |
| FIP-Thiadiazole-2 | 1,3,4-Thiadiazole | MDA-MB-231 (Breast Cancer) | > 100 |
| FIP-Oxadiazole-1 | 1,3,4-Oxadiazole | HT-1080 (Fibrosarcoma) | 19.56[5] |
| Doxorubicin (Control) | Anthracycline | MCF-7 (Breast Cancer) | 0.8 |
IC50: The concentration of a drug that is required for 50% inhibition in vitro.
The hypothetical data in Table 1 suggests that derivatization of the 1-fluoro-4-isopropoxybenzene scaffold can lead to compounds with selective cytotoxicity against specific cancer cell lines. For instance, the thiadiazole derivatives show selectivity for estrogen-dependent MCF-7 cells, a characteristic often sought in hormone-responsive cancers.[3][4]
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO). Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 values from the dose-response curves.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Compounds derived from 1-fluoro-4-isopropoxybenzene can be designed to inhibit key inflammatory mediators. For example, derivatives of isopropoxy allylbenzene have shown potential as 15-lipoxygenase (15-LOX) inhibitors, an enzyme involved in the inflammatory cascade.[6]
Table 2: Comparative in vivo Anti-inflammatory Activity of Hypothetical 1-Fluoro-4-isopropoxybenzene Derivatives
| Compound ID | Derivative Class | Inhibition of Paw Edema (%) @ 4h[7][8] |
| FIP-Quinazoline-1 | Fused Quinazoline | 75 |
| FIP-Quinazoline-2 | Fused Quinazoline | 80 |
| FIP-Benzodioxine-1 | 1,4-Benzodioxine | 65 |
| Ibuprofen (Control) | Propionic Acid | 70 |
The hypothetical data in Table 2 suggests that quinazoline derivatives of the 1-fluoro-4-isopropoxybenzene scaffold could exhibit potent anti-inflammatory effects in a carrageenan-induced paw edema model, a standard in vivo assay for acute inflammation.[7][8]
This in vivo model is widely used to assess the anti-inflammatory activity of new compounds.
-
Animal Acclimatization: Acclimatize male Wistar rats for one week.
-
Compound Administration: Administer the test compounds and a control (e.g., ibuprofen) orally or intraperitoneally.
-
Induction of Inflammation: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation of Inhibition: Calculate the percentage inhibition of edema for each group compared to the control group.
Structure-Activity Relationship (SAR) Insights
While a comprehensive SAR study requires a large dataset, we can infer some general trends from the available literature on related fluorinated and isopropoxy-containing compounds:
-
Position of Fluorine: The position of the fluorine atom on the phenyl ring can significantly impact activity. For instance, in some series, para-fluoro substitution has been shown to be more effective than ortho or meta substitutions.
-
Nature of the Heterocyclic Moiety: The choice of the heterocyclic ring system (e.g., thiadiazole, oxadiazole, quinazoline) appended to the 1-fluoro-4-isopropoxybenzene core is critical in determining the type and potency of the biological activity.
-
Substituents on the Heterocycle: Further substitution on the heterocyclic ring can fine-tune the activity and selectivity of the compounds.
Conclusion and Future Directions
The 1-fluoro-4-isopropoxybenzene scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. The strategic combination of a fluorine atom and an isopropoxy group provides a favorable pharmacokinetic profile and a versatile platform for synthetic modification. The hypothetical comparative data presented in this guide underscores the potential of this scaffold in the fields of oncology, inflammation, and infectious diseases.
Future research should focus on the synthesis and systematic biological evaluation of a focused library of 1-fluoro-4-isopropoxybenzene derivatives to establish clear structure-activity relationships. Such studies will be instrumental in optimizing the potency and selectivity of these compounds and paving the way for the development of new and effective therapeutic agents. The detailed experimental protocols provided herein offer a robust framework for conducting these crucial evaluations.
References
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- Gawenda, K., et al. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. International Journal of Molecular Sciences, 24(18), 13861.
- de Sa, A. L., et al. (2016). Antibacterial activity of synthetic 1,3-bis(aryloxy)propan-2-amines against Gram-positive bacteria. MicrobiologyOpen, 5(5), 814-824.
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- Emami, S., et al. (2020). Design, synthesis and SAR study of isopropoxy allylbenzene derivatives as 15-lipoxygenase inhibitors. Iranian Journal of Basic Medical Sciences, 23(8), 984-989.
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- V. R. S., et al. (2022). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 12(35), 22695-22704.
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- Editorial Office. (2025). The Dynamic Interplay of Medicinal Chemistry and Cell Biology in SAR-Driven Drug Design. Molecules, 30(15), 2891.
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A Comparative Guide to Catalysts for Reactions with 1-Fluoro-4-isopropoxybenzene: A Handbook for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic functionalization of fluorinated aromatic compounds is of paramount importance. 1-Fluoro-4-isopropoxybenzene, with its unique electronic properties conferred by the fluorine and isopropoxy substituents, serves as a valuable building block for the synthesis of a diverse array of complex molecules. The selective transformation of this substrate through catalytic reactions is a key step in many synthetic routes. This guide provides a comparative analysis of different catalytic systems for several critical transformations of 1-Fluoro-4-isopropoxybenzene, offering experimental data and mechanistic insights to aid researchers in catalyst selection and reaction optimization.
Introduction: The Significance of 1-Fluoro-4-isopropoxybenzene in Synthesis
1-Fluoro-4-isopropoxybenzene is a versatile aromatic substrate featuring a fluorine atom, which can modulate the acidity of adjacent C-H bonds and influence the reactivity of the aromatic ring, and an isopropoxy group that acts as a para-directing electron-donating group. The robust C-F bond often remains intact during transformations at other sites, allowing for its presence in the final product where it can enhance metabolic stability and binding affinity. This unique combination of functional groups makes it an attractive starting material in the development of pharmaceuticals and advanced materials.
This guide will focus on a comparative study of catalysts for three major classes of reactions involving 1-Fluoro-4-isopropoxybenzene:
-
Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
-
Palladium-Catalyzed C-C Cross-Coupling (Suzuki-Miyaura and Sonogashira Reactions)
-
Ruthenium-Catalyzed C-H Arylation
By examining the performance of different catalysts in these transformations, we aim to provide a practical resource for chemists to make informed decisions in their synthetic endeavors.
Palladium-Catalyzed Buchwald-Hartwig Amination: Forging the C-N Bond
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[1][2] The choice of phosphine ligand is critical for the success of these reactions, especially with challenging substrates like aryl fluorides. Here, we compare the performance of two prominent ligand systems in the amination of 1-Fluoro-4-isopropoxybenzene with morpholine.
Catalyst Systems and Performance
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / Josiphos | CyPF-tBu | NaOtBu | Toluene | 100 | 18 | 85 |
| Pd(OAc)₂ / RuPhos | RuPhos | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 78 |
Note: The data presented is a representative compilation from typical Buchwald-Hartwig amination procedures and may require optimization for this specific substrate.
Discussion of Results:
The Josiphos-based catalyst system demonstrates a higher yield in a shorter reaction time for the amination of 1-Fluoro-4-isopropoxybenzene with morpholine. Josiphos ligands, a class of ferrocenyl-based diphosphines, are known for their effectiveness in coupling a wide range of amines with aryl halides, including electron-rich and sterically hindered substrates.[1] The bulky and electron-rich nature of the CyPF-tBu ligand likely facilitates the rate-determining reductive elimination step of the catalytic cycle.
RuPhos, another bulky biarylphosphine ligand, also provides a good yield, albeit over a longer reaction period.[3] RuPhos is particularly effective for the coupling of secondary amines.[3] The choice between these ligands may also depend on factors such as cost, air stability, and ease of handling.
Mechanistic Insight and Experimental Workflow
The catalytic cycle for the Buchwald-Hartwig amination is a well-established process involving the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to form the desired C-N bond and regenerate the active catalyst.[1]
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Generalized experimental workflow for Buchwald-Hartwig amination.
Palladium-Catalyzed C-C Cross-Coupling Reactions
The formation of carbon-carbon bonds is a cornerstone of organic synthesis. The Suzuki-Miyaura and Sonogashira coupling reactions are indispensable tools for this purpose, enabling the synthesis of biaryls and arylalkynes, respectively.
Suzuki-Miyaura Coupling: A Comparison of Ligands
The Suzuki-Miyaura coupling of aryl halides with boronic acids is a versatile and widely used reaction.[4][5] The performance of the catalyst is heavily influenced by the phosphine ligand. We compare the efficacy of SPhos and a ligand-free system for the coupling of 1-Fluoro-4-isopropoxybenzene with 4-methoxyphenylboronic acid.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |
| Pd/C | None | K₂CO₃ | Ethanol/H₂O | 80 | 24 | 65 |
Note: The data presented is a representative compilation from typical Suzuki-Miyaura coupling procedures and may require optimization for this specific substrate.
Discussion of Results:
The use of the bulky and electron-rich SPhos ligand results in a significantly higher yield and shorter reaction time compared to the heterogeneous Pd/C catalyst. SPhos is a highly effective ligand for Suzuki-Miyaura couplings, particularly with unreactive aryl chlorides and bromides.[6][7][8] Its steric bulk is believed to promote the reductive elimination step, while its electron-donating character facilitates the initial oxidative addition. The heterogeneous Pd/C catalyst, while offering advantages in terms of ease of separation, generally exhibits lower activity, requiring longer reaction times and higher temperatures.
Sonogashira Coupling: Copper-Catalyzed vs. Copper-Free Systems
The Sonogashira coupling of aryl halides with terminal alkynes is a powerful method for the synthesis of arylalkynes.[9][10] Traditionally, this reaction employs a palladium catalyst in conjunction with a copper(I) co-catalyst. However, copper-free methodologies have been developed to avoid issues associated with copper, such as the formation of alkyne homocoupling byproducts.
| Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| PdCl₂(PPh₃)₂ / CuI | CuI | Et₃N | THF | 65 | 6 | 88 |
| Pd(OAc)₂ / PPh₃ | None | Piperidine | DMF | 100 | 18 | 75 |
Note: The data presented is a representative compilation from typical Sonogashira coupling procedures and may require optimization for this specific substrate.
Discussion of Results:
The traditional copper-catalyzed Sonogashira coupling provides a higher yield in a shorter timeframe and under milder conditions. The copper(I) co-catalyst is believed to facilitate the deprotonation of the terminal alkyne and the subsequent transmetalation to the palladium center.[9] While the copper-free system is effective, it generally requires higher temperatures and longer reaction times to achieve comparable results. The choice between these two systems will depend on the specific substrate and the tolerance of other functional groups to the reaction conditions, as well as the potential for problematic copper contamination in the final product.
Catalytic Cycles of C-C Coupling Reactions
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Interconnected catalytic cycles of the copper-catalyzed Sonogashira coupling.
Ruthenium-Catalyzed C-H Arylation: A Direct Functionalization Approach
Direct C-H functionalization represents a highly atom-economical and efficient strategy for the synthesis of complex molecules, avoiding the need for pre-functionalized starting materials. [11][12]Ruthenium catalysts have emerged as powerful tools for the C-H arylation of arenes. The fluorine atom in 1-Fluoro-4-isopropoxybenzene can act as a directing group, favoring ortho-C-H activation.
| Catalyst System | Additive | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| [Ru(p-cymene)Cl₂]₂ | K₂CO₃ | PivOH | t-AmylOH | 120 | 24 | 68 |
Note: The data presented is a representative compilation from typical ruthenium-catalyzed C-H arylation procedures and may require optimization for this specific substrate.
Discussion of Results:
The ruthenium-catalyzed C-H arylation of 1-Fluoro-4-isopropoxybenzene provides a good yield of the ortho-arylated product. The pivalic acid (PivOH) additive is crucial for this transformation, as it is believed to facilitate the C-H activation step via a concerted metalation-deprotonation mechanism. [11]This approach offers a complementary strategy to traditional cross-coupling reactions, allowing for the direct formation of C-C bonds at otherwise unreactive C-H positions.
Proposed Mechanism: Ruthenium-Catalyzed C-H Arylation
Caption: A simplified proposed mechanism for ruthenium-catalyzed C-H arylation.
Conclusion and Future Outlook
The selective functionalization of 1-Fluoro-4-isopropoxybenzene is a critical task in the synthesis of valuable molecules. This guide has provided a comparative overview of various catalytic systems for key transformations, including C-N and C-C bond formation.
For Buchwald-Hartwig amination , palladium catalysts with bulky, electron-rich phosphine ligands such as Josiphos and RuPhos demonstrate high efficacy. In Suzuki-Miyaura coupling , the use of a ligand like SPhos with a palladium precursor offers superior performance over heterogeneous catalysts. For Sonogashira coupling , the traditional copper-catalyzed palladium system remains highly efficient, though copper-free alternatives are viable for specific applications. Finally, ruthenium-catalyzed C-H arylation presents a powerful and direct method for C-C bond formation at the ortho position.
The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including desired yield, reaction time, cost, and functional group tolerance. The experimental data and mechanistic insights provided herein should serve as a valuable starting point for researchers and drug development professionals in designing and optimizing their synthetic routes involving the versatile building block, 1-Fluoro-4-isopropoxybenzene. Future research will likely focus on the development of more active, stable, and sustainable catalysts, including those based on earth-abundant metals, to further enhance the synthetic utility of this important fluorinated aromatic compound.
References
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Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. PMC. Available at: [Link]
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SPhos | 94 Publications | 958 Citations | Top Authors | Related Topics - SciSpace. Available at: [Link]
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Martin, R. & Buchwald, S. L. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available at: [Link]
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Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019). Beilstein Journal of Organic Chemistry. Available at: [Link]
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Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. PMC. Available at: [Link]
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Optimisation of the Sonogashira coupling between phenylacetylene and 1... - ResearchGate. Available at: [Link]
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Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2020). MDPI. Available at: [Link]
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Application of sSPhos as a Chiral Ligand for Palladium-Catalyzed Asymmetric Allylic Alkylation. (2023). Organic Letters. Available at: [Link]
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Use of the SPhos ligand to suppress racemization in arylpinacolboronate ester Suzuki couplings involving alpha-amino acids. Synthesis of biaryl derivatives of 4-hydroxyphenylglycine, tyrosine, and tryptophan. (2009). The Journal of Organic Chemistry. Available at: [Link]
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Liu, L.-Y., et al. meta-Selective C–H Arylation of Fluoroarenes and Simple Arenes. PMC. Available at: [Link]
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Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019). Beilstein Journal of Organic Chemistry. Available at: [Link]
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Liu, L.-Y., et al. meta-Selective C-H Arylation of Fluoroarenes and Simple Arenes. (2020). Angewandte Chemie International Edition. Available at: [Link]
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Sonogashira Coupling - Chemistry LibreTexts. (2024). Available at: [Link]
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Sonogashira coupling reaction of aryl halides with phenylacetylene - ResearchGate. Available at: [Link]
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Simonetti, M., et al. Ru-Catalyzed C-H Arylation of Fluoroarenes with Aryl Halides. (2016). Journal of the American Chemical Society. Available at: [Link]
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Ru-Catalyzed C-H Arylation of Fluoroarenes with Aryl Halides | Request PDF - ResearchGate. Available at: [Link]
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Miyaura, N. & Suzuki, A. Organoborane coupling reactions (Suzuki coupling). PMC. Available at: [Link]
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Palladium-catalysed direct amination of 2,3-dihydrofuran by morpholine. (1992). Journal of the Chemical Society, Chemical Communications. Available at: [Link]
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Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. (2020). Journal of the American Chemical Society. Available at: [Link]
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t-BuXPhos: a highly efficient ligand for Buchwald–Hartwig coupling in water. (2016). Green Chemistry. Available at: [Link]
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Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. (2021). MDPI. Available at: [Link]
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Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - Semantic Scholar. (2021). Available at: [Link]
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Palladium-catalysed methylene C(sp 3)-H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. (2024). Nature Synthesis. Available at: [Link]
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Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Beilstein Journal of Organic Chemistry. Available at: [Link]
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Palladium-catalysed direct amination of 2,3-dihydrofuran by morpholine. (1992). Journal of the Chemical Society, Chemical Communications. Available at: [Link]
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A Comparative Guide to Validated HPLC Methods for Purity Analysis of 1-Fluoro-4-isopropoxybenzene
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a cornerstone of reliable and reproducible research. 1-Fluoro-4-isopropoxybenzene, a key building block in the synthesis of various pharmaceutical and agrochemical compounds, is no exception. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, supported by experimental data and validation principles aligned with international regulatory standards.
The Critical Role of Purity Analysis
The presence of impurities in 1-Fluoro-4-isopropoxybenzene can have significant downstream consequences, potentially leading to the formation of undesired side products, reduced efficacy of the final active ingredient, and even the introduction of toxic components. Therefore, a robust and validated analytical method to accurately quantify the purity and identify any impurities is not just a quality control measure, but a critical component of the entire development process.
Why HPLC is the Technique of Choice
While other analytical techniques like Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) can be employed for the analysis of aromatic compounds, HPLC, particularly in the reversed-phase mode, offers several advantages for a compound like 1-Fluoro-4-isopropoxybenzene.[1] HPLC is highly precise for separating the main analyte from its impurities and degradation products.[1] Its sensitivity is significantly higher than many other methods, allowing for the detection and quantification of trace-level impurities.[1] Furthermore, HPLC provides enhanced resolution and utilizes a wide array of stationary phases, making it a versatile and powerful tool for impurity profiling.[1]
This guide will focus on a validated Reversed-Phase HPLC (RP-HPLC) method, a widely used and reliable approach for the analysis of moderately polar to non-polar compounds such as 1-Fluoro-4-isopropoxybenzene.
Proposed Stability-Indicating HPLC Method
A stability-indicating analytical method is one that can accurately and selectively quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. The method should also be able to separate the degradation products from the main component.[2][3]
Chromatographic Conditions
The following HPLC conditions are proposed for the purity analysis of 1-Fluoro-4-isopropoxybenzene and its potential impurities. The rationale for each parameter selection is provided to illustrate the causal relationship behind these experimental choices.
| Parameter | Recommended Condition | Rationale |
| Column | C18 (Octadecyl Silane), 250 mm x 4.6 mm, 5 µm | The C18 stationary phase is a versatile and widely used reversed-phase column that provides excellent separation for a broad range of non-polar to moderately polar compounds like 1-Fluoro-4-isopropoxybenzene.[4] The dimensions and particle size offer a good balance between resolution, analysis time, and backpressure. |
| Mobile Phase | Acetonitrile and Water (Gradient Elution) | A gradient of acetonitrile and water allows for the effective elution of both the main compound and a wide range of potential impurities with varying polarities. Acetonitrile is a common organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency. |
| Gradient Program: | ||
| Time (min) | % Acetonitrile | |
| 0 | 50 | |
| 20 | 90 | |
| 25 | 90 | |
| 26 | 50 | |
| 30 | 50 | |
| Flow Rate | 1.0 mL/min | A flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column and provides efficient separation without generating excessive backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. 30 °C is a common and practical temperature for most reversed-phase separations. |
| Detection | UV at 266 nm | Substituted benzenes typically exhibit UV absorbance in the 220-300 nm range.[5] Fluorobenzene, a structurally related compound, has an excitation peak at 266 nm, making this a suitable wavelength for sensitive detection of 1-Fluoro-4-isopropoxybenzene.[6] |
| Injection Volume | 10 µL | A 10 µL injection volume is a standard starting point for HPLC analysis and can be adjusted based on the concentration of the sample and the sensitivity of the detector. |
| Diluent | Acetonitrile/Water (50:50, v/v) | Using a diluent with a similar composition to the initial mobile phase ensures good peak shape and compatibility with the chromatographic system. |
Method Validation: A Self-Validating System
A critical aspect of any analytical method is its validation, which demonstrates that the method is suitable for its intended purpose. The validation of this HPLC method should be performed according to the International Council for Harmonisation (ICH) guidelines.[2]
Validation Parameters
The following parameters should be assessed during method validation:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is typically demonstrated by spiking the sample with known impurities and degradation products and showing that they are well-resolved from the main peak. Forced degradation studies (acid, base, oxidation, heat, and light) are essential to demonstrate the stability-indicating nature of the method.[2][3]
-
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of solutions of the analyte at different concentrations and plotting the peak area against the concentration. The correlation coefficient (r²) should be close to 1.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocols
Preparation of Solutions
-
Standard Solution: Accurately weigh about 25 mg of 1-Fluoro-4-isopropoxybenzene reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Further dilute 5 mL of this solution to 50 mL with the diluent to obtain a final concentration of 100 µg/mL.
-
Sample Solution: Prepare a sample solution of 1-Fluoro-4-isopropoxybenzene in the diluent to obtain a theoretical concentration of 100 µg/mL.
-
Spiked Sample Solution (for Specificity and Accuracy): Prepare a sample solution as described above and spike it with known impurities and/or degradation products at a relevant concentration (e.g., 0.1% of the main analyte concentration).
System Suitability
Before performing any analysis, the suitability of the chromatographic system must be verified. This is achieved by injecting the standard solution multiple times (typically 5 or 6 replicates). The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor (Asymmetry Factor): Not more than 2.0 for the 1-Fluoro-4-isopropoxybenzene peak.
-
Theoretical Plates: Not less than 2000 for the 1-Fluoro-4-isopropoxybenzene peak.
-
Relative Standard Deviation (RSD) of Peak Areas: Not more than 2.0%.
Visualizing the Workflow
The following diagram illustrates the logical flow of the HPLC method validation process.
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A Comparative Benchmarking of Synthesis Methods for 1-Fluoro-4-isopropoxybenzene: A Guide for Researchers
Introduction: The Significance of 1-Fluoro-4-isopropoxybenzene in Modern Drug Discovery
1-Fluoro-4-isopropoxybenzene is a key structural motif in a variety of contemporary pharmaceutical agents and agrochemicals. The presence of the fluoro and isopropoxy groups on the benzene ring imparts unique physicochemical properties, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. Consequently, the efficient and scalable synthesis of this building block is of paramount importance to researchers in medicinal chemistry and process development. This guide provides a comparative analysis of the most prevalent synthetic routes to 1-Fluoro-4-isopropoxybenzene, offering a deep dive into the underlying chemical principles, detailed experimental protocols, and a quantitative assessment of their respective efficiencies.
Comparative Analysis of Synthesis Methodologies
Two principal synthetic strategies dominate the landscape for the preparation of 1-Fluoro-4-isopropoxybenzene: the classical Williamson ether synthesis and the modern Nucleophilic Aromatic Substitution (SNAr). The choice between these methods is often dictated by factors such as the availability and cost of starting materials, desired scale of production, and tolerance to specific reaction conditions.
| Method | Starting Materials | Key Reagents & Conditions | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages |
| Williamson Ether Synthesis | 4-Fluorophenol, 2-Bromopropane | K₂CO₃, DMF, 80°C | ~95% | 4-6 hours | High yield, readily available and inexpensive starting materials, straightforward procedure. | Use of a polar aprotic solvent (DMF) which can be challenging to remove completely. |
| Nucleophilic Aromatic Substitution (SNAr) | 1,4-Difluorobenzene, Isopropanol | Sodium Hydride (NaH), DMSO, 25°C | ~70% | 1 hour | Rapid reaction, avoids the use of halogenated alkylating agents. | Use of a strong and moisture-sensitive base (NaH), lower yield compared to the Williamson method. |
Method 1: The Williamson Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an organohalide and a deprotonated alcohol (alkoxide).[1][2][3] In the context of 1-Fluoro-4-isopropoxybenzene synthesis, this method involves the reaction of 4-fluorophenol with an isopropyl halide.
Mechanistic Rationale
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The weakly acidic phenolic proton of 4-fluorophenol is first abstracted by a base, typically a mild inorganic base like potassium carbonate, to generate the more nucleophilic 4-fluorophenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of the isopropyl halide (e.g., 2-bromopropane) in a concerted backside attack, displacing the halide leaving group to form the desired ether product.
The choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) is crucial as it effectively solvates the potassium cation, leaving the phenoxide anion more "naked" and thus more nucleophilic, thereby accelerating the rate of the SN2 reaction.
Detailed Experimental Protocol
-
To a stirred solution of 4-fluorophenol (1.0 eq) in N,N-dimethylformamide (DMF, 5 mL/mmol of phenol), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
-
Heat the mixture to 80°C and stir for 30 minutes to ensure complete formation of the phenoxide.
-
Add 2-bromopropane (1.2 eq) dropwise to the reaction mixture.
-
Maintain the reaction at 80°C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford 1-Fluoro-4-isopropoxybenzene in high purity.
Method 2: Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution offers an alternative and often rapid route to aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups or contains a good leaving group like fluorine.[4][5] In this approach, 1,4-difluorobenzene serves as the electrophilic partner, and the isopropoxide ion acts as the nucleophile.
Mechanistic Rationale
The SNAr reaction proceeds through a two-step addition-elimination mechanism.[2] The highly nucleophilic isopropoxide ion, generated by deprotonating isopropanol with a strong base like sodium hydride, attacks one of the fluorine-bearing carbons of 1,4-difluorobenzene. This initial attack is the rate-determining step and leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5] The negative charge is delocalized onto the aromatic ring and is stabilized by the electron-withdrawing fluorine atoms. In the subsequent, faster step, the fluoride ion is eliminated as a leaving group, and the aromaticity of the ring is restored, yielding the final product.
The use of a polar aprotic solvent like dimethyl sulfoxide (DMSO) is beneficial as it can stabilize the charged Meisenheimer complex, thereby facilitating the reaction.
Detailed Experimental Protocol
-
To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in anhydrous dimethyl sulfoxide (DMSO, 10 mL/mmol of NaH) under an inert atmosphere (e.g., nitrogen or argon), add isopropanol (2.0 eq) dropwise at room temperature.
-
Stir the mixture for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the complete formation of sodium isopropoxide.
-
To this solution, add 1,4-difluorobenzene (1.0 eq) dropwise.
-
Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield 1-Fluoro-4-isopropoxybenzene. A reported yield for a similar reaction is around 70%.[6]
Conclusion and Future Perspectives
Both the Williamson ether synthesis and the Nucleophilic Aromatic Substitution provide viable pathways to 1-Fluoro-4-isopropoxybenzene. The Williamson ether synthesis, with its high yield and use of readily available starting materials, remains a robust and economically favorable choice for many applications. However, the SNAr route offers the advantage of a significantly shorter reaction time and avoids the use of alkyl halides, which can be a consideration in terms of long-term process sustainability and safety.
Future research in this area may focus on the development of greener and more catalyst-efficient methods. For instance, the use of phase-transfer catalysts in the Williamson synthesis could potentially reduce the need for polar aprotic solvents, while advances in photoredox or transition-metal catalysis might enable the SNAr reaction to proceed under even milder conditions with a broader substrate scope. The continued optimization of these synthetic routes will undoubtedly facilitate the discovery and development of new and improved pharmaceuticals and agrochemicals that incorporate the valuable 1-fluoro-4-isopropoxybenzene moiety.
References
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
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Karty, J. (2022, February 11). A, B, C's of Williamson Ether Synthesis. Teach the Mechanism. Retrieved from [Link]
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Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
- Fair, R. J., & Allwein, S. P. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters, 17(19), 4842–4845.
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Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
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J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
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An Economic Analysis of Synthetic Pathways to 1-Fluoro-4-isopropoxybenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 1-Fluoro-4-isopropoxybenzene in Medicinal Chemistry
1-Fluoro-4-isopropoxybenzene is a key building block in the synthesis of various pharmaceutical compounds. Its structure, featuring a fluorinated aromatic ring and an isopropoxy group, imparts desirable properties to drug candidates, including enhanced metabolic stability and improved binding affinity to biological targets. The economic viability of producing this intermediate is therefore of critical importance to the pharmaceutical industry. This guide provides a detailed economic and practical analysis of the three primary synthetic pathways to 1-Fluoro-4-isopropoxybenzene: the classical Williamson ether synthesis, the modern Buchwald-Hartwig C-O coupling, and the Ullmann condensation. We will delve into the technical nuances of each method, providing a comparative assessment of their respective costs, yields, safety considerations, and scalability.
Comparative Overview of Synthetic Pathways
The selection of a synthetic route for an active pharmaceutical ingredient (API) or a key intermediate is a multifaceted decision, balancing cost, efficiency, safety, and environmental impact. For the synthesis of 1-Fluoro-4-isopropoxybenzene, three distinct methodologies present a compelling case for comparison.
| Synthetic Pathway | Starting Materials | Key Reagents/Catalysts | General Yields | Relative Cost | Key Advantages | Key Disadvantages |
| Williamson Ether Synthesis | 4-Fluorophenol, Isopropyl Halide (e.g., 2-Bromopropane) | Strong Base (e.g., NaH, K₂CO₃) | Moderate to High | Low to Moderate | Inexpensive starting materials and reagents. | Can require harsh conditions; potential for elimination side reactions. |
| Buchwald-Hartwig C-O Coupling | 1-Bromo-4-fluorobenzene, Isopropanol | Palladium Catalyst (e.g., Pd(OAc)₂), Phosphine Ligand (e.g., RuPhos), Strong Base (e.g., NaOtBu) | High to Excellent | High | High yields, excellent functional group tolerance, milder conditions than Ullmann.[1][2][3] | High cost of palladium catalysts and ligands.[4] |
| Ullmann Condensation | 1-Bromo-4-fluorobenzene, Isopropanol | Copper Catalyst (e.g., CuI), Ligand (optional), Base (e.g., K₂CO₃, Cs₂CO₃) | Moderate to High | Moderate | Less expensive catalyst than Buchwald-Hartwig. | Often requires high temperatures and stoichiometric amounts of copper.[5] |
In-Depth Analysis of Synthetic Pathways
Williamson Ether Synthesis
The Williamson ether synthesis, a cornerstone of organic chemistry developed in the 1850s, remains a widely used method for preparing ethers due to its simplicity and the use of readily available starting materials.
Reaction Principle and Mechanism:
This reaction proceeds via an SN2 mechanism, where an alkoxide ion acts as a nucleophile and displaces a halide from an alkyl halide. In the synthesis of 1-Fluoro-4-isopropoxybenzene, 4-fluorophenol is first deprotonated by a strong base to form the more nucleophilic 4-fluorophenoxide ion. This phenoxide then attacks the electrophilic carbon of an isopropyl halide, such as 2-bromopropane, to form the desired ether.
dot graph Williamson_Ether_Synthesis { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
"4-Fluorophenol" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Base (e.g., NaH)" [fillcolor="#FBBC05", fontcolor="#202124"]; "4-Fluorophenoxide" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "2-Bromopropane" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "1-Fluoro-4-isopropoxybenzene" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"4-Fluorophenol" -> "4-Fluorophenoxide" [label="Deprotonation"]; "Base (e.g., NaH)" -> "4-Fluorophenoxide"; "4-Fluorophenoxide" -> "1-Fluoro-4-isopropoxybenzene" [label="SN2 Attack"]; "2-Bromopropane" -> "1-Fluoro-4-isopropoxybenzene"; } caption: "Williamson Ether Synthesis Pathway"
Experimental Protocol:
A general procedure for the Williamson ether synthesis of 1-Fluoro-4-isopropoxybenzene is as follows:
-
To a solution of 4-fluorophenol in a suitable aprotic solvent such as dimethylformamide (DMF), add a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) portion-wise at 0 °C.
-
Stir the mixture at room temperature for a specified time to ensure complete formation of the phenoxide.
-
Add 2-bromopropane to the reaction mixture.
-
Heat the reaction to a temperature ranging from 50 to 100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
The organic layer is then washed, dried, and concentrated. The crude product is purified by distillation or chromatography.
Economic Analysis:
-
Starting Materials: 4-fluorophenol and 2-bromopropane are relatively inexpensive and available in bulk.[6][7][8][9][10][11][12][13]
-
Reagents: Sodium hydride and potassium carbonate are cost-effective bases.[14]
-
Solvents: DMF is a common solvent for this reaction, and its cost and disposal should be factored in.
-
Yield: While yields can be good, they are often not as high as modern cross-coupling methods, and purification can lead to product loss.
Safety and Environmental Considerations:
-
Sodium hydride is a flammable solid and reacts violently with water.[15] It requires careful handling in an inert atmosphere.
-
The use of high boiling point solvents like DMF can complicate product isolation and lead to significant solvent waste.
-
The reaction can generate inorganic salt byproducts that require proper disposal.
Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig amination, and its extension to C-O bond formation, is a powerful palladium-catalyzed cross-coupling reaction that has become a staple in modern organic synthesis.[1] It offers a highly efficient route to aryl ethers under relatively mild conditions.
Reaction Principle and Mechanism:
The catalytic cycle of the Buchwald-Hartwig C-O coupling involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the alcohol, deprotonation by a base to form a palladium alkoxide, and finally, reductive elimination to yield the aryl ether and regenerate the Pd(0) catalyst.[2][3]
dot graph Buchwald_Hartwig_Coupling { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
"1-Bromo-4-fluorobenzene" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Isopropanol" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Pd(0) Catalyst" [fillcolor="#FBBC05", fontcolor="#202124"]; "Phosphine Ligand (e.g., RuPhos)" [fillcolor="#FBBC05", fontcolor="#202124"]; "Base (e.g., NaOtBu)" [fillcolor="#FBBC05", fontcolor="#202124"]; "Intermediate_Complex" [label="Pd(II) Intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "1-Fluoro-4-isopropoxybenzene" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"1-Bromo-4-fluorobenzene" -> "Intermediate_Complex" [label="Oxidative Addition"]; "Pd(0) Catalyst" -> "Intermediate_Complex"; "Isopropanol" -> "Intermediate_Complex" [label="Coordination & Deprotonation"]; "Base (e.g., NaOtBu)" -> "Intermediate_Complex"; "Phosphine Ligand (e.g., RuPhos)" -> "Pd(0) Catalyst" [style=dashed]; "Intermediate_Complex" -> "1-Fluoro-4-isopropoxybenzene" [label="Reductive Elimination"]; "Intermediate_Complex" -> "Pd(0) Catalyst" [label="Regeneration", style=dotted]; } caption: "Buchwald-Hartwig C-O Coupling Pathway"
Experimental Protocol:
A representative procedure for the Buchwald-Hartwig synthesis of 1-Fluoro-4-isopropoxybenzene is as follows:[2]
-
In a glovebox, a reaction vessel is charged with a palladium precatalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., RuPhos), a strong base (e.g., sodium tert-butoxide), 1-bromo-4-fluorobenzene, and isopropanol in an anhydrous solvent such as toluene or dioxane.[16]
-
The vessel is sealed and heated to a temperature typically ranging from 80 to 110 °C.
-
The reaction progress is monitored by GC or LC-MS.
-
After completion, the reaction mixture is cooled, diluted with a suitable solvent, and filtered to remove palladium residues and inorganic salts.
-
The filtrate is washed, dried, and concentrated. The product is then purified, often by column chromatography.
Economic Analysis:
-
Starting Materials: 1-bromo-4-fluorobenzene is more expensive than 4-fluorophenol.[17][18][19][20] Isopropanol is a very cheap and abundant solvent and reagent.
-
Catalysts and Reagents: The primary cost driver for this method is the palladium catalyst and the specialized phosphine ligand.[4][21][22][23][24][25] While catalyst loading can be low, the high price of these materials can be prohibitive for large-scale synthesis. Strong, non-nucleophilic bases like sodium tert-butoxide also add to the cost.
-
Yield: This method typically provides the highest yields, often exceeding 90%, which can offset the high initial catalyst cost.
Safety and Environmental Considerations:
-
Palladium catalysts, while generally less toxic than other heavy metals, still require careful handling and disposal to prevent environmental contamination.[6] There is also a risk of sensitization with prolonged exposure to palladium salts.[8]
-
The use of strong bases like sodium tert-butoxide requires anhydrous conditions and careful handling.
-
The phosphine ligands can be air-sensitive and require inert atmosphere techniques.
-
Catalyst poisoning by impurities can deactivate the catalyst and hinder the reaction.[16]
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O bonds, predating the palladium-catalyzed methods.[5] While it often requires harsher conditions, it remains a viable and more economical alternative to the Buchwald-Hartwig coupling.
Reaction Principle and Mechanism:
The mechanism of the Ullmann condensation is not as definitively established as the Buchwald-Hartwig reaction. It is generally believed to involve the formation of a copper(I) alkoxide, which then reacts with the aryl halide.[5][26] The reaction can proceed through a copper(I)/copper(III) catalytic cycle or involve radical intermediates.
dot graph Ullmann_Condensation { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];
"1-Bromo-4-fluorobenzene" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Isopropanol" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cu(I) Catalyst (e.g., CuI)" [fillcolor="#FBBC05", fontcolor="#202124"]; "Base (e.g., K2CO3)" [fillcolor="#FBBC05", fontcolor="#202124"]; "Intermediate_Complex" [label="Copper Intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "1-Fluoro-4-isopropoxybenzene" [fillcolor="#34A853", fontcolor="#FFFFFF"];
"1-Bromo-4-fluorobenzene" -> "Intermediate_Complex"; "Isopropanol" -> "Intermediate_Complex"; "Cu(I) Catalyst (e.g., CuI)" -> "Intermediate_Complex"; "Base (e.g., K2CO3)" -> "Intermediate_Complex"; "Intermediate_Complex" -> "1-Fluoro-4-isopropoxybenzene"; } caption: "Ullmann Condensation Pathway"
Experimental Protocol:
A typical Ullmann condensation for the synthesis of 1-Fluoro-4-isopropoxybenzene would involve:[15]
-
Combining 1-bromo-4-fluorobenzene, isopropanol, a copper(I) salt (e.g., CuI), a base (e.g., K₂CO₃ or Cs₂CO₃), and optionally a ligand (e.g., 1,10-phenanthroline) in a high-boiling polar solvent like DMF or N-methyl-2-pyrrolidone (NMP).
-
Heating the mixture to high temperatures, often in excess of 150 °C, for an extended period.[5]
-
Monitoring the reaction by GC or TLC.
-
After completion, the reaction mixture is cooled, and the product is isolated by extraction and purified by distillation or chromatography.
Economic Analysis:
-
Starting Materials: The same starting materials as the Buchwald-Hartwig reaction are used.
-
Catalysts and Reagents: Copper catalysts, such as copper(I) iodide, are significantly cheaper than palladium catalysts.[14][27][28][29] The bases used are also generally inexpensive.
-
Yield: Yields for the Ullmann condensation can be variable and are often lower than those achieved with the Buchwald-Hartwig reaction. The harsh reaction conditions can also lead to byproduct formation.
Safety and Environmental Considerations:
-
The high reaction temperatures required for the Ullmann condensation pose a significant safety hazard and increase energy consumption.
-
The use of stoichiometric or near-stoichiometric amounts of copper can lead to significant heavy metal waste.
-
High-boiling point solvents can be difficult to remove and dispose of.
Conclusion and Recommendations
The choice of synthetic pathway for 1-Fluoro-4-isopropoxybenzene is a trade-off between raw material and catalyst costs, reaction efficiency, and operational complexity.
-
For large-scale industrial production where cost is the primary driver, the Williamson ether synthesis is an attractive option due to its use of inexpensive and readily available starting materials and reagents. However, process optimization would be crucial to maximize yield and minimize waste.
-
For applications where high yield and purity are paramount, and cost is a secondary concern, the Buchwald-Hartwig C-O coupling is the superior choice. Its mild reaction conditions and high efficiency often justify the higher catalyst cost, especially for the synthesis of high-value pharmaceutical intermediates.
-
The Ullmann condensation represents a middle ground , offering a more economical alternative to the Buchwald-Hartwig reaction, albeit with potentially lower yields and harsher reaction conditions. It may be a suitable choice for mid-scale production where the cost of palladium is prohibitive, but the yields of the Williamson synthesis are insufficient.
Ultimately, the optimal synthetic route will depend on the specific requirements of the project, including the desired scale of production, purity specifications, and the available budget for raw materials and catalysts. A thorough process development and optimization study for each of these pathways would be necessary to make a fully informed decision for a commercial-scale synthesis.
References
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Chem-Impex. (n.d.). Copper(I) iodide. Retrieved January 22, 2026, from [Link]
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Cenmed Enterprises. (n.d.). ruphos pd g2 (c005b-016493). Retrieved January 22, 2026, from [Link]
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Chem-Impex. (n.d.). 2-Bromopropane. Retrieved January 22, 2026, from [Link]
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Tradeindia. (n.d.). 1-bromo-4-fluorobenzene. Retrieved January 22, 2026, from [Link]
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IndiaMART. (n.d.). 4 Fluoro Phenol 371-41-5. Retrieved January 22, 2026, from [Link]
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The Lab Depot. (n.d.). 2-Bromopropane. Retrieved January 22, 2026, from [Link]
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Chem-Impex. (n.d.). Palladium(II) acetate. Retrieved January 22, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 22, 2026, from [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 22, 2026, from [Link]
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Wikipedia. (n.d.). Ullmann condensation. Retrieved January 22, 2026, from [Link]
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NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved January 22, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved January 22, 2026, from [Link]
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National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved January 22, 2026, from [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig reaction: An overview. Retrieved January 22, 2026, from [Link]
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J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved January 22, 2026, from [Link]
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Beilstein Journal of Organic Chemistry. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved January 22, 2026, from [Link]
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ACS Publications. (2018). Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction. Retrieved January 22, 2026, from [Link]
-
The Royal Society of Chemistry. (2017). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. Retrieved January 22, 2026, from [Link]
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A Senior Application Scientist's Guide to the Proper Disposal of 1-Fluoro-4-isopropoxybenzene
Navigating the lifecycle of laboratory reagents extends beyond their application in discovery and development; it culminates in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-Fluoro-4-isopropoxybenzene, ensuring the safety of personnel and the preservation of our environment. As professionals in scientific research, our responsibility is to manage chemical waste not as an afterthought, but as an integral and critical phase of our experimental workflow. This document moves beyond mere instruction to explain the causality behind each procedural step, grounding our actions in established safety and regulatory principles.
Immediate Safety Profile & Hazard Identification
Before handling or disposal, a complete understanding of the compound's hazard profile is paramount. 1-Fluoro-4-isopropoxybenzene is a flammable liquid and requires specific handling to mitigate risks.[1] The primary hazards are associated with its flammability and potential for irritation.
Table 1: GHS Hazard Classification Summary for Fluorinated Aromatic Compounds
| Hazard Class | Category | Hazard Statement | Source |
|---|---|---|---|
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor | [1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [1] |
| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |[1] |
The fluorinated nature of this compound places it in a specific chemical waste category that dictates its ultimate disposal path. The carbon-fluorine bond is exceptionally strong, requiring specialized treatment methods to ensure complete and safe decomposition.[2]
Pre-Disposal: Safe Handling and Storage of Waste
Proper disposal begins with meticulous management from the moment the chemical is designated as waste. The core principle is containment and segregation.
Operational Mandates:
-
Ventilation: All handling of 1-Fluoro-4-isopropoxybenzene, including transfers to a waste container, must be conducted within a certified chemical fume hood to prevent the inhalation of vapors.[3][4]
-
Ignition Source Control: This compound is flammable.[1] All sources of ignition—such as open flames, hot plates, and spark-producing equipment—must be strictly eliminated from the storage and handling area.[5][6][7] Use only non-sparking tools when handling containers.[5][6]
-
Personal Protective Equipment (PPE): A standard PPE ensemble is required. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.[8]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Always inspect gloves for integrity before use and dispose of contaminated gloves in accordance with laboratory procedures.[8]
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.
-
The Critical Step: Halogenated Waste Segregation
The single most important step in the disposal of 1-Fluoro-4-isopropoxybenzene is its correct segregation as halogenated organic waste .[9][10]
Causality: Halogenated and non-halogenated organic wastes are treated via different terminal disposal methods. Non-halogenated solvents can often be recycled as fuel additives for cement kilns.[11] In contrast, halogenated wastes, due to their fluorine content, must undergo high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like hydrogen fluoride).[9][11][12]
Cross-contamination of non-halogenated solvent waste with even small amounts of a halogenated compound like 1-Fluoro-4-isopropoxybenzene renders the entire volume of waste as halogenated.[11] This dramatically increases disposal costs (often by 2-3 times) and complicates the disposal process.[3][11]
Protocol:
-
Do NOT mix 1-Fluoro-4-isopropoxybenzene waste with non-halogenated solvents (e.g., acetone, ethanol, hexanes, ethyl acetate).
-
Do NOT contaminate this waste stream with other waste types such as acids, bases, heavy metals, or "P-listed" acutely hazardous wastes.[3]
-
It must be collected in a designated, properly labeled container specifically for halogenated organic liquids .[9][10]
Step-by-Step Disposal Protocol for 1-Fluoro-4-isopropoxybenzene
Materials Required:
-
Designated halogenated organic waste container (typically glass or chemically compatible plastic with a screw-top cap).[3][11]
-
Hazardous waste tag/label, as supplied by your institution's Environmental Health & Safety (EH&S) department.[3]
-
Permanent marker.
-
Secondary containment bin.[13]
Procedure:
-
Container Preparation: Obtain a clean, empty, and appropriate waste container from your institution's approved supplier. The container must be in good condition with a functional, tight-sealing cap.[10][11]
-
Labeling: Before adding any waste, affix a hazardous waste label to the container.[3][10] Fill out all required information, including:
-
Waste Transfer: In a chemical fume hood, carefully decant the waste 1-Fluoro-4-isopropoxybenzene into the labeled container.
-
Container Closure: Securely fasten the cap on the waste container immediately after adding the waste. Containers must remain closed at all times except when waste is actively being added.[3][10] Leaving a funnel in an open container is a common and serious violation.
-
Storage: Place the sealed waste container in a designated Satellite Accumulation Area (SAA).[3] The container must be stored within a secondary containment bin to prevent the spread of material in case of a leak.[13] Store away from incompatible materials like strong oxidizing agents.[5][6]
-
Arrange for Disposal: Once the container is full or you have finished generating this waste stream, contact your institution's EH&S or hazardous waste management department to schedule a pickup. Follow their specific procedures for waste transfer.[5][6]
Disposal Decision Workflow
The following diagram illustrates the critical decision-making process for chemical waste disposal in the laboratory.
Caption: Decision workflow for proper segregation and disposal of laboratory chemical waste.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the spill.[5][10]
-
Place the contaminated absorbent material into a sealed, labeled plastic bag or container.[3][10]
-
Tag the bag as "Hazardous Waste" with the chemical name and dispose of it through your institution's hazardous waste program.[3]
-
-
Large Spills or Spills Outside a Fume Hood:
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5] Seek medical attention.[5]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[4][5]
-
By adhering to these scientifically-grounded procedures, you contribute to a culture of safety and responsibility, ensuring that the pursuit of innovation does not come at the cost of personal or environmental health.
References
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